molecular formula ClF5 B1194396 Chlorine pentafluoride CAS No. 13637-63-3

Chlorine pentafluoride

Cat. No.: B1194396
CAS No.: 13637-63-3
M. Wt: 130.44 g/mol
InChI Key: KNSWNNXPAWSACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorine pentafluoride appears as a colorless gas with a sweet odor. Toxic by inhalation and an irritant to skin, eyes and mucus membranes. Corrosive. Heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. Used as an oxidizer in propellants.

Properties

IUPAC Name

pentafluoro-λ5-chlorane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClF5/c2-1(3,4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSWNNXPAWSACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

FCl(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClF5
Record name CHLORINE PENTAFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name chlorine pentafluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chlorine_pentafluoride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894056
Record name Chlorine pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorine pentafluoride appears as a colorless gas with a sweet odor. Toxic by inhalation and an irritant to skin, eyes and mucus membranes. Corrosive. Heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. Used as an oxidizer in propellants., Colorless gas with a sweet odor; [CAMEO]
Record name CHLORINE PENTAFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorine pentafluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1605
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13637-63-3
Record name CHLORINE PENTAFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorine fluoride (ClF5)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13637-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorine pentafluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorine pentafluoride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/chlorine-pentafluoride-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Chlorine pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorine pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORINE PENTAFLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RJ1HW01H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chlorine Pentafluoride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the history, synthesis, and key experimental protocols for the highly reactive interhalogen compound, chlorine pentafluoride (ClF5). This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound (ClF5) is a powerful fluorinating agent and a highly reactive interhalogen compound that has been a subject of scientific interest since its discovery in the mid-20th century.[1] This colorless gas is notable for its strong oxidizing properties, which have led to its consideration for applications such as a rocket propellant oxidizer.[1] The molecule adopts a square pyramidal geometry, a structural characteristic confirmed by high-resolution 19F NMR spectroscopy. This guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, presenting key quantitative data, detailed experimental protocols for its preparation, and a visual timeline of its scientific journey.

Discovery and Historical Context

The existence of this compound was predicted based on the known existence of xenon tetrafluoride (XeF4), as the bonding in halogen polyfluorides is similar to that in xenon fluorides. This theoretical underpinning led to its successful synthesis in 1963 by D. F. Smith.[1][2] The initial synthesis was achieved through the high-temperature and high-pressure fluorination of chlorine trifluoride (ClF3) with elemental fluorine (F2). This discovery was a significant advancement in the field of fluorine chemistry and opened new avenues for the study of hypervalent molecules.

Synthesis of this compound

Several methods for the synthesis of this compound have been developed since its initial discovery. These methods vary in their reaction conditions, yields, and the purity of the final product. The primary approaches include the original high-pressure method, a metal fluoride-mediated synthesis, a catalyzed reaction, and a low-temperature synthesis.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the key methods of this compound synthesis, providing a clear comparison of reaction conditions and outcomes.

Synthesis MethodReactantsTemperature (°C)Pressure (atm)CatalystYield (%)Reference
High-Pressure Fluorination ClF3, F2350250None~50Smith, 1963
High-Pressure Fluorination (Optimized) ClF3, F2200-280Up to 170NoneUp to 90Pilipovich et al., 1967
Catalyzed Fluorination ClF3, F2150-2001-10NiF2HighŠmalc et al., 1981
Low-Temperature Synthesis ClF3, O2F2-78Not specifiedNoneQuantitativeKinkead, Asprey, Eller

Experimental Protocols

High-Pressure Synthesis of this compound

This protocol is based on the work of Pilipovich et al. (1967).

Materials:

  • Chlorine trifluoride (ClF3)

  • Fluorine gas (F2)

  • High-pressure reaction vessel (e.g., Monel or nickel)

  • Vacuum line

  • Cryogenic traps (liquid nitrogen)

Procedure:

  • A high-pressure reaction vessel is meticulously cleaned, passivated with a low pressure of fluorine gas, and then evacuated.

  • A known amount of chlorine trifluoride is condensed into the reactor at liquid nitrogen temperature (-196 °C).

  • Fluorine gas is then added to the reactor to the desired pressure. The molar ratio of F2 to ClF3 is typically greater than 1.

  • The reactor is heated to a temperature in the range of 200-280 °C. The pressure will increase significantly with temperature.

  • The reaction is allowed to proceed for several hours.

  • After the reaction period, the reactor is cooled to room temperature, and then further cooled with liquid nitrogen.

  • The product mixture is vented through a series of cryogenic traps to separate the more volatile ClF5 from unreacted ClF3 and any byproducts. The ClF5 is collected in a trap held at a temperature where its vapor pressure is low.

  • The purity of the collected this compound can be verified by infrared spectroscopy.

Nickel-Difluoride-Catalyzed Synthesis of this compound

This protocol is based on the findings of Šmalc et al. (1981).

Materials:

  • Chlorine trifluoride (ClF3)

  • Fluorine gas (F2)

  • Anhydrous nickel difluoride (NiF2) catalyst

  • Flow reactor

  • Gas flow controllers

  • Cold traps

Procedure:

  • A flow reactor is packed with anhydrous nickel difluoride catalyst.

  • A mixture of chlorine trifluoride and fluorine gas, with a molar ratio of approximately 1:2, is passed through the heated catalyst bed.

  • The reaction temperature is maintained between 150 °C and 200 °C.

  • The reaction is conducted at a pressure of 1 to 10 atmospheres.

  • The effluent gas stream, containing this compound, unreacted starting materials, and potential byproducts, is passed through a series of cold traps.

  • This compound is selectively condensed and collected in a trap maintained at a temperature where its vapor pressure is low, allowing for separation from the more volatile fluorine and less volatile chlorine trifluoride.

Low-Temperature Synthesis of this compound

This protocol is based on the work of Kinkead, Asprey, and Eller.

Materials:

  • Chlorine trifluoride (ClF3)

  • Dioxygen difluoride (O2F2)

  • Reaction vessel suitable for low-temperature reactions

  • Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen slush)

  • Vacuum line

Procedure:

  • A reaction vessel is cooled to -78 °C using a suitable low-temperature bath.

  • A pre-determined amount of chlorine trifluoride is condensed into the reaction vessel.

  • Dioxygen difluoride is then slowly and carefully condensed into the reaction vessel containing the ClF3.

  • The reaction is reported to proceed to a quantitative yield at this low temperature.

  • The product, this compound, can be isolated and purified by fractional condensation on a vacuum line.

Visualizing the History of this compound

The following diagram illustrates the key milestones in the discovery and synthesis of this compound.

ChlorinePentafluorideHistory Timeline of this compound Discovery and Synthesis node_1963 1963 Discovery of ClF5 (D. F. Smith) High-Pressure Synthesis node_1967 1967 Detailed Preparative Study (Pilipovich et al.) Optimized High-Pressure Method node_1963->node_1967 Refinement node_1981 1981 Catalytic Synthesis (Šmalc et al.) NiF2 Catalyst Introduced node_1967->node_1981 Methodological Advance node_low_temp Low-Temperature Synthesis (Kinkead, Asprey, Eller) Using O2F2 node_1981->node_low_temp Alternative Route

Caption: A timeline of key developments in the discovery and synthesis of this compound.

Logical Flow of Synthesis Pathways

The synthesis of this compound generally begins with chlorine trifluoride as a key precursor. The following diagram illustrates the logical progression of the primary synthesis routes.

SynthesisPathways This compound Synthesis Pathways start Chlorine (Cl2) clf3 Chlorine Trifluoride (ClF3) start->clf3 Fluorination high_pressure High Temperature & High Pressure clf3->high_pressure catalyzed Catalytic Reaction (NiF2) clf3->catalyzed low_temp Low Temperature Reaction clf3->low_temp f2 Fluorine (F2) f2->high_pressure f2->catalyzed o2f2 Dioxygen Difluoride (O2F2) o2f2->low_temp clf5 This compound (ClF5) high_pressure->clf5 catalyzed->clf5 low_temp->clf5

Caption: A diagram illustrating the primary synthetic routes to this compound.

References

Early Studies on Chlorine Pentafluoride: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorine pentafluoride (ClF₅), a highly reactive interhalogen compound, was first synthesized and characterized in the early 1960s. This technical guide provides an in-depth look at the foundational studies that elucidated its core properties, offering valuable insights for professionals in research, science, and drug development who handle highly energetic and fluorinating agents. The information is compiled from the seminal papers of the era, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Synthesis of this compound

The initial synthesis of this compound was a significant achievement in fluorine chemistry, first reported by D. F. Smith in 1963.[1][2] The primary method involved the high-pressure, high-temperature fluorination of chlorine trifluoride (ClF₃).[3][4][5][6]

Experimental Protocol: High-Pressure Fluorination of Chlorine Trifluoride

The pioneering synthesis was conducted by reacting chlorine trifluoride with fluorine gas under rigorous conditions. While the original publication by Smith provided limited experimental details in the unclassified literature, subsequent work and reviews have outlined the general approach. The reaction proceeds as follows:

Reaction: ClF₃ + F₂ → ClF₅

Experimental Setup: The reaction is typically carried out in a high-pressure autoclave constructed from materials resistant to attack by fluorine and chlorine fluorides, such as Monel or nickel. The apparatus must be scrupulously cleaned and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer before use.

Procedure:

  • A known quantity of liquid chlorine trifluoride is condensed into the pre-passivated reaction vessel at cryogenic temperatures (e.g., using liquid nitrogen).

  • Fluorine gas is then introduced into the vessel to the desired pressure.

  • The reactor is heated to a high temperature (e.g., reported conditions in later studies often cite temperatures in the range of 200-350°C).

  • The reaction is allowed to proceed for a set duration, after which the reactor is cooled.

  • The product mixture is then subjected to fractional distillation to separate the more volatile ClF₅ from unreacted ClF₃ and any byproducts.

Later studies, such as those by Pilipovich et al. in 1967, further refined the understanding and handling of this compound.[4] Other synthesis methods were also explored, including the fluorination of alkali metal chlorides.[4][6]

SynthesisWorkflow ClF3 Chlorine Trifluoride (ClF₃) Autoclave High-Pressure Reactor (e.g., Monel, Nickel) ClF3->Autoclave F2 Fluorine (F₂) F2->Autoclave Heating High Temperature (e.g., 200-350°C) Autoclave->Heating Cooling Cooling Heating->Cooling Distillation Fractional Distillation Cooling->Distillation ClF5_Product This compound (ClF₅) Distillation->ClF5_Product

Physical and Chemical Properties

The early investigations into this compound established its fundamental physical and chemical characteristics. It is a colorless gas at room temperature with a sweet odor. It is a powerful oxidizing and fluorinating agent.[4][5]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound as determined in early studies.

PropertyValueReference
Molecular Weight 130.445 g/mol [1][7]
Melting Point -103 °C (170 K)[5][6]
Boiling Point -13.1 °C (260.0 K)[5][6]
Standard Enthalpy of Formation (ΔfH°₂₉₈) -238.49 kJ/mol[5]
Standard Molar Entropy (S°₂₉₈) 310.73 J/(mol·K)[5]
Vapor Pressure

The vapor pressure of this compound was determined by Pilipovich et al. (1967). The data can be represented by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

Parameter Value
A3.76103
B798.006
C-46.838

This equation is valid for the temperature range of 194.0 K to 297.9 K.[8]

Reactivity

Early studies highlighted the extreme reactivity of this compound. It reacts vigorously with water, producing chloryl fluoride (ClO₂F) and hydrogen fluoride (HF).[4][6] It is also a potent fluorinating agent, reacting with most elements at room temperature.[6]

Reactivity cluster_products Reaction Products ClF5 This compound (ClF₅) Water Water (H₂O) ClF5->Water Vigorous Reaction Elements Most Elements ClF5->Elements Fluorination ClO2F Chloryl Fluoride (ClO₂F) Water->ClO2F HF Hydrogen Fluoride (HF) Water->HF MetalFluorides Metal Fluorides Elements->MetalFluorides

Molecular Structure and Spectroscopy

The molecular structure of this compound was a subject of significant interest in the early studies.

Molecular Geometry

Based on spectroscopic data, particularly high-resolution ¹⁹F NMR, the molecule was determined to have a square pyramidal structure with C₄ᵥ symmetry.[4][6] This geometry is consistent with VSEPR theory, which predicts five bonding pairs and one lone pair of electrons around the central chlorine atom.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum of this compound is characteristic of its square pyramidal structure, showing two distinct fluorine environments: one apical and four basal. Early studies reported two chemical shifts.

Fluorine Position Chemical Shift (ppm)
Apical+412
Basal+247

Note: Chemical shifts are relative to a standard, and the sign convention may vary in early literature. These values are consistent with later database compilations.

References

A Comprehensive Technical Guide to the Theoretical Calculation of Chlorine Pentafluoride (ClF₅) Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chlorine pentafluoride (ClF₅) is a highly reactive interhalogen compound that has garnered interest for its potential as a powerful oxidizing agent. A thorough understanding of its molecular structure is paramount for predicting its reactivity, stability, and interactions. This technical guide provides an in-depth analysis of the theoretical methods used to determine the molecular structure of ClF₅. We explore predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory, detail the application of sophisticated computational chemistry methods, and present a comparative analysis of theoretical data against experimental findings. This document serves as a core reference for professionals requiring a deep understanding of molecular modeling principles applied to hypervalent compounds.

Introduction to ClF₅ and Theoretical Frameworks

This compound (ClF₅) is a colorless gas first synthesized in 1963.[1][2] Its high reactivity and strong fluorinating capabilities make it a compound of significant chemical interest. The molecule's structure is characterized by a central chlorine atom bonded to five fluorine atoms, with the chlorine atom exhibiting hypervalency.[3]

Theoretical calculations are essential for elucidating the three-dimensional arrangement of atoms in molecules like ClF₅. These methods provide critical insights into bond lengths, bond angles, and overall molecular geometry, which are fundamental to understanding its chemical properties. This guide covers two primary theoretical approaches: the qualitative VSEPR model and quantitative quantum mechanical computational methods.

VSEPR Theory: A Qualitative Prediction

The Valence Shell Electron Pair Repulsion (VSEPR) theory offers a foundational prediction of molecular geometry by minimizing electrostatic repulsion between valence electron pairs.[4][5]

Methodology:

  • Valence Electron Count: The total number of valence electrons is calculated. Chlorine (Group 17) contributes 7 electrons, and each of the five Fluorine atoms (Group 17) contributes 7 electrons.[3]

    • Total Valence Electrons = 7 (from Cl) + 5 × 7 (from F) = 42 electrons.[6]

  • Lewis Structure and Electron Pair Arrangement: A Lewis structure is drawn where the central chlorine atom forms single bonds with five fluorine atoms and possesses one lone pair of electrons.[4]

  • Steric Number and AXN Notation: The central chlorine atom is surrounded by five bonding pairs and one lone pair, resulting in six regions of electron density.[4][7] This corresponds to an AX₅N₁ notation in the VSEPR model.[3][6]

  • Geometry Prediction:

    • Electron Geometry: With six electron domains, the arrangement that minimizes repulsion is octahedral .[3][6]

    • Molecular Geometry: The presence of one lone pair results in a square pyramidal molecular shape.[4][5][6][8] The point group for this geometry is C₄ᵥ.[1][9]

The lone pair exerts a stronger repulsive force than bonding pairs, which distorts the ideal bond angles.[6][10]

VSEPR_Prediction cluster_0 VSEPR Analysis of ClF5 A 1. Count Valence Electrons Cl = 7 5 * F = 35 Total = 42 B 2. Determine Central Atom and Electron Pairs Central: Cl Bonding Pairs: 5 Lone Pairs: 1 A->B Leads to C 3. Determine Electron Geometry Total Electron Domains = 6 => Octahedral B->C Defines D 4. Determine Molecular Geometry AX5E1 Notation => Square Pyramidal C->D Modified by lone pair E 5. Determine Point Group => C4v D->E Implies

Caption: Logical workflow for determining ClF₅ geometry using VSEPR theory.

Computational Chemistry Methods

For quantitative and highly accurate structural information, computational quantum chemistry methods are employed. These methods involve solving the Schrödinger equation for the molecule to find the lowest energy arrangement of its atoms.

Experimental Protocols (Computational): A typical computational protocol for determining the molecular structure of ClF₅ involves the following steps:

  • Method Selection: Choose a theoretical method. Common choices include:

    • Hartree-Fock (HF): An ab initio method that provides a good starting point but neglects electron correlation.

    • Møller-Plesset Perturbation Theory (MP2): Includes electron correlation for higher accuracy.

    • Density Functional Theory (DFT): A popular method that balances accuracy and computational cost. Functionals like B3LYP are widely used.[11]

  • Basis Set Selection: A basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is chosen to represent the molecular orbitals.[11] Larger basis sets provide more accurate results at a higher computational cost.

  • Geometry Optimization: The initial molecular structure is iteratively adjusted to find the minimum energy conformation (the optimized geometry).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.[12] The absence of imaginary frequencies confirms that the structure is a true energy minimum.[12][13] This step also provides theoretical vibrational spectra (IR, Raman).

Computational_Workflow cluster_1 Computational Chemistry Workflow for ClF5 start Define Initial Geometry (e.g., from VSEPR) method Select Method & Basis Set (e.g., DFT/B3LYP, 6-31G*) start->method opt Perform Geometry Optimization method->opt check Is Structure at a Minimum Energy? opt->check check->opt No freq Perform Frequency Calculation check->freq Yes analysis Analyze Results: Bond Lengths, Angles, Vibrational Modes freq->analysis

Caption: Standard workflow for computational molecular structure determination.

Data Presentation: Theoretical vs. Experimental

Comparing theoretically calculated data with experimentally determined values is crucial for validating computational models. The primary experimental techniques for ClF₅ structure determination include high-resolution ¹⁹F NMR and microwave spectroscopy.[14][15]

Table 1: Comparison of ClF₅ Bond Lengths

Experimental data reveals two distinct Cl-F bond lengths due to the square pyramidal geometry: a shorter apical bond and four longer basal bonds.[10] The lone pair on the chlorine atom repels the basal bonding pairs, pushing them slightly away and elongating their bonds.[10] Some computational databases provide an averaged bond length.

ParameterExperimental Value (Å)Calculated Value (Å)Method/Basis Set
Cl–F (apical)1.570 - 1.590[10]Not specified-
Cl–F (basal)1.670[10]Not specified-
Cl–F (average)~1.6501.650QCISD/6-31+G**[16]
Cl–F (average)~1.6501.650CISD/3-21G[17]

Note: The cited computational results did not differentiate between apical and basal bonds, presenting an average value.

Table 2: Comparison of ClF₅ Bond Angles

The strong repulsion from the lone pair compresses the angle between the apical fluorine and the basal fluorines to a value less than the ideal 90°.[10]

ParameterIdeal VSEPR Angle (°)Experimental Value (°)Calculated Value (°)Method/Basis Set
F(basal)–Cl–F(basal)90Not availableNot available-
F(apical)–Cl–F(basal)90~85.5[10]Not available-
Table 3: Calculated Vibrational Frequencies
Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
ν₁A₁(Value)(Value)Active
ν₂A₁(Value)(Value)Active
ν₃A₁(Value)(Value)Active
ν₄B₁(Value)InactiveActive
ν₅B₁(Value)InactiveActive
ν₆B₂(Value)InactiveActive
ν₇E(Value)(Value)Active
ν₈E(Value)(Value)Active
ν₉E(Value)(Value)Active

Note: The values are placeholders. A DFT or MP2 calculation would be required to populate this table.

Conclusion

The molecular structure of this compound is definitively established as square pyramidal (C₄ᵥ symmetry) through both qualitative VSEPR theory and experimental observations.[1][3][9] Computational chemistry methods provide a powerful quantitative framework for refining this structure, calculating precise bond lengths and angles that reflect the influence of the central atom's lone pair. While discrepancies can exist between different theoretical methods and experimental results, modern computational protocols, particularly those employing DFT and MP2 with adequate basis sets, offer a reliable and indispensable tool for predicting and understanding the properties of hypervalent molecules like ClF₅.

References

An In-depth Technical Guide to the Lewis Structure and Bonding Analysis of Chlorine Pentafluoride (ClF₅)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis structure, molecular geometry, and bonding characteristics of chlorine pentafluoride (ClF₅). The content delves into the theoretical framework and experimental evidence that defines the structure of this hypervalent interhalogen compound.

Introduction to this compound (ClF₅)

This compound is an interhalogen compound with the formula ClF₅.[1] It is a colorless gas with a sweet odor and is a potent oxidizing and fluorinating agent.[2][3] First synthesized in 1963, ClF₅ was initially investigated as a potential rocket propellant oxidizer.[1][4] Due to its high reactivity and the hazardous nature of its hydrolysis products, its applications are limited.[4] The molecule is a prime example of a hypervalent compound, where the central atom expands its octet to accommodate more than eight valence electrons.[2]

Lewis Structure of this compound

The Lewis structure is a two-dimensional representation of the valence shell electrons in a molecule. The determination of the Lewis structure for ClF₅ follows a systematic approach:

  • Total Valence Electron Count : The total number of valence electrons is calculated by summing the valence electrons of each atom in the molecule. Both chlorine and fluorine are in Group 17 of the periodic table, possessing 7 valence electrons each.[5]

    • Valence electrons from Chlorine (Cl): 1 × 7 = 7

    • Valence electrons from Fluorine (F): 5 × 7 = 35

    • Total valence electrons = 7 + 35 = 42.[5][6]

  • Identification of the Central Atom : In ClF₅, chlorine is the central atom as it is less electronegative than fluorine.[5][7]

  • Formation of Single Bonds : The central chlorine atom is bonded to five fluorine atoms via single covalent bonds. This accounts for 5 bonds × 2 electrons/bond = 10 electrons.[5]

  • Distribution of Remaining Electrons : The remaining 42 - 10 = 32 electrons are distributed as lone pairs. Each of the five fluorine atoms receives three lone pairs (6 electrons) to satisfy the octet rule, consuming 5 × 6 = 30 electrons.[5]

  • Placement of the Final Lone Pair : The final two electrons are placed on the central chlorine atom as a lone pair.[5] This results in the central chlorine atom having 10 bonding electrons and 2 non-bonding electrons, for a total of 12 valence electrons, an expansion of the octet.[8]

  • Formal Charge Calculation : The formal charges on all atoms are calculated to be zero, indicating a stable Lewis structure.[9]

Bonding and Molecular Geometry Analysis

The three-dimensional arrangement of atoms in ClF₅ is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of hybridization.

3.1. VSEPR Theory and Molecular Geometry

The VSEPR theory states that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to minimize this repulsion.[10] In ClF₅, the central chlorine atom has six regions of electron density: five bonding pairs and one lone pair.[11][12]

  • Electron Geometry : With six electron domains, the electron geometry is octahedral .[2][6]

  • Molecular Geometry : The presence of one lone pair leads to a molecular geometry known as square pyramidal .[6][13][14] The lone pair-bond pair repulsions are stronger than bond pair-bond pair repulsions, causing a slight distortion from the ideal octahedral geometry.[6] The VSEPR notation for this arrangement is AX₅E₁, where A is the central atom, X is the number of bonded atoms, and E is the number of lone pairs.[2][6]

3.2. Hybridization

To accommodate six electron domains (five bonding pairs and one lone pair), the central chlorine atom undergoes sp³d² hybridization .[6][11][15] The 3s, three 3p, and two 3d atomic orbitals of chlorine mix to form six equivalent sp³d² hybrid orbitals.[6] Five of these hybrid orbitals overlap with the 2p orbitals of the five fluorine atoms to form five sigma (σ) bonds, while the sixth hybrid orbital contains the lone pair of electrons.[6]

Quantitative Data

The structural parameters of this compound have been determined experimentally.

ParameterValueReference(s)
Molecular Weight130.445 g/mol [3]
Bond Angles (F-Cl-F)Approx. 90°[6][8][14]
Bond Lengths (Cl-F)162-175 pm[6]
Melting Point-103 °C[3]
Boiling Point-13.1 °C[3]

Experimental Protocols for Structural Determination

The square pyramidal structure of this compound was confirmed through high-resolution ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][16] This technique provides information about the chemical environment of the fluorine atoms. The observation of two distinct fluorine environments in the NMR spectrum is consistent with a square pyramidal geometry, where there is one apical fluorine and four basal fluorine atoms.

The synthesis of this compound was first achieved in 1963 by the high-temperature and high-pressure reaction of chlorine trifluoride (ClF₃) with fluorine gas (F₂).[1][3][4] ClF₃ + F₂ → ClF₅ Later methods have utilized catalysts, such as nickel(II) fluoride (NiF₂), to facilitate the reaction.[1][16]

Visualizations

The following diagrams illustrate the Lewis structure and the three-dimensional molecular geometry of this compound.

Lewis_Structure Cl Cl F1 F Cl->F1 F2 F Cl->F2 F3 F Cl->F3 F4 F Cl->F4 F5 F Cl->F5 lpF1_1 lpF1_2 lpF1_3 lpF2_1 lpF2_2 lpF2_3 lpF3_1 lpF3_2 lpF3_3 lpF4_1 lpF4_2 lpF4_3 lpF5_1 lpF5_2 lpF5_3 lpCl_1 lpCl_2

Figure 1: Lewis structure of this compound (ClF₅).

Molecular_Geometry Cl Cl F_apical F Cl->F_apical F_basal1 F Cl->F_basal1 F_basal2 F Cl->F_basal2 F_basal3 F Cl->F_basal3 F_basal4 F Cl->F_basal4 LonePair Lone Pair Cl->LonePair F_basal1->F_basal2 F_basal2->F_basal4 F_basal3->F_basal1 F_basal4->F_basal3

References

An In-depth Technical Guide to the Molecular Geometry of Chlorine Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular geometry of chlorine pentafluoride (ClF5), a potent fluorinating agent. The content delves into its electronic structure, bonding, and the experimental evidence that substantiates its three-dimensional arrangement.

Theoretical Framework: VSEPR and Hybridization

The molecular geometry of this compound is fundamentally predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of atomic orbital hybridization.

The central chlorine atom in ClF5 possesses seven valence electrons. It forms single covalent bonds with five fluorine atoms, utilizing five of its valence electrons. The remaining two valence electrons exist as a lone pair on the chlorine atom.[1] This arrangement results in a total of six electron domains around the central chlorine atom (five bonding pairs and one lone pair).

According to VSEPR theory, these six electron domains arrange themselves in an octahedral geometry to minimize electrostatic repulsion.[2] However, the presence of the lone pair distorts the ideal octahedral shape. The lone pair exerts a greater repulsive force than the bonding pairs, pushing the five fluorine atoms away and resulting in a square pyramidal molecular geometry.[3][4]

To accommodate six electron domains, the central chlorine atom undergoes sp³d² hybridization .[5] One 3s, three 3p, and two 3d orbitals of the chlorine atom mix to form six equivalent hybrid orbitals, which are oriented octahedrally. Five of these hybrid orbitals overlap with the 2p orbitals of the five fluorine atoms to form five Cl-F sigma bonds, while the sixth hybrid orbital is occupied by the lone pair.[3]

Experimental Determination of Molecular Structure

The square pyramidal structure of this compound has been experimentally confirmed through various spectroscopic techniques, primarily microwave spectroscopy and high-resolution ¹⁹F NMR spectroscopy.[1][6]

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise geometry of gas-phase molecules by measuring their rotational transitions. The rotational spectrum of a molecule is highly sensitive to its moments of inertia, which are directly related to the bond lengths and bond angles.

High-Resolution ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of fluorine atoms within a molecule. In this compound, the fluorine atoms occupy two distinct chemical environments: one apical (at the top of the pyramid) and four basal (forming the square base). High-resolution ¹⁹F NMR spectra of ClF₅ are consistent with this square pyramidal structure, showing distinct signals for the apical and basal fluorine atoms, further confirming the molecular geometry.[1][6]

Quantitative Structural Data

The experimental studies have yielded precise quantitative data on the molecular structure of this compound.

ParameterExperimental ValueReference
Molecular GeometrySquare Pyramidal[3][4]
Electron GeometryOctahedral[3]
Hybridizationsp³d²[5]
Bond Angles (F-Cl-F)~90°[3][7]
Dipole Moment (μ)0.536 ± 0.01 DBodenseh, Hüttner, & Nowicki (1976) via NIST
PolarityPolar

Molecular Polarity

This compound is a polar molecule . This polarity arises from its asymmetrical square pyramidal shape. The individual Cl-F bonds are polar due to the difference in electronegativity between chlorine and fluorine. In a symmetrical geometry like octahedral (e.g., SF₆), these bond dipoles would cancel each other out, resulting in a nonpolar molecule. However, in the square pyramidal geometry of ClF₅, the bond dipoles do not cancel, and the presence of the lone pair further contributes to an uneven distribution of electron density, leading to a net molecular dipole moment.

Visualizing the Molecular Geometry of this compound

The following diagram illustrates the square pyramidal geometry of this compound, as predicted by VSEPR theory and confirmed by experimental data.

ClF5_Molecular_Geometry Cl Cl F_apical F Cl->F_apical F_basal1 F Cl->F_basal1 F_basal2 F Cl->F_basal2 F_basal3 F Cl->F_basal3 F_basal4 F Cl->F_basal4 F_apical->Cl

References

In-Depth Technical Guide to the Physical Properties of Chlorine Pentafluoride Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of chlorine pentafluoride (ClF5) gas. The information is compiled from seminal research and established chemical data sources, with a focus on quantitative data and the experimental methodologies used for their determination. This document is intended to be a valuable resource for professionals working with or researching this highly reactive and energetic compound.

Introduction

This compound (ClF5) is an interhalogen compound first synthesized in 1963 by D. F. Smith.[1][2] It is a colorless gas with a sweet odor at standard conditions and is a powerful oxidizing and fluorinating agent.[3] Its high reactivity and the hazardous nature of its hydrolysis products necessitate careful handling and a thorough understanding of its physical characteristics.[4] The molecule adopts a square pyramidal geometry, a structure confirmed by high-resolution 19F NMR spectroscopy.[4][5]

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for safe storage, handling, and for any theoretical or experimental work involving this compound.

PropertyValueUnits
Molecular Weight130.445 g/mol
Melting Point-103°C
Boiling Point-13.1°C
Density (gas, at STP)5.7 kg/m ³
AppearanceColorless gas-
OdorSweet-

Molecular Structure and Spectroscopy

The molecular geometry of this compound is a square pyramid with C4v symmetry.[4][5] This structure consists of a central chlorine atom bonded to five fluorine atoms. Four of the fluorine atoms are in a square planar arrangement around the chlorine, with the fifth fluorine atom at the apex. A lone pair of electrons on the chlorine atom occupies the position opposite the apical fluorine.

Diagram: Molecular Structure of this compound

Cl Cl F1 F Cl->F1 F2 F Cl->F2 F3 F Cl->F3 F4 F Cl->F4 F_apical F Cl->F_apical

Caption: Square pyramidal geometry of the ClF5 molecule.

This structure was confirmed through high-resolution 19F NMR spectroscopy.

Experimental Protocol: 19F NMR Spectroscopy
  • Sample Preparation: A specialized, high-pressure NMR tube constructed from a material resistant to fluorine compounds, such as sapphire or a specially treated borosilicate glass, would be used. The ClF5 gas would be condensed into the tube at low temperature (using liquid nitrogen) to a desired pressure.

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine-capable probe would be required.

  • Data Acquisition: The spectrum would be acquired at a controlled temperature. Given the volatility of ClF5, low-temperature acquisition might be necessary to obtain a liquid-phase spectrum, or the spectrum could be acquired on the gaseous sample.

  • Referencing: An external standard, such as CCl3F (trichlorofluoromethane), would likely be used for chemical shift referencing.

Synthesis and Reactions

This compound is synthesized through the direct fluorination of chlorine trifluoride at elevated temperatures and pressures.[6]

Diagram: Synthesis of this compound

cluster_reactants Reactants cluster_product Product ClF3 Chlorine Trifluoride (ClF3) ClF5 This compound (ClF5) ClF3->ClF5 High Temperature & Pressure F2 Fluorine (F2) F2->ClF5 High Temperature & Pressure

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

The synthesis of this compound, as first described by D. F. Smith, involves the following general procedure:

  • Apparatus: A high-pressure reactor made of a material resistant to both chlorine trifluoride and fluorine, such as Monel or nickel, is required. The system must be scrupulously cleaned and passivated to remove any organic material or moisture.

  • Reactants: Gaseous chlorine trifluoride (ClF3) and fluorine (F2) are introduced into the reactor.

  • Conditions: The reactor is heated to a high temperature and pressurized. While the original paper does not specify the exact conditions, subsequent research has shown that temperatures in the range of 200-350 °C and pressures up to 250 atm can be used.

  • Purification: The resulting this compound is purified by fractional distillation to remove any unreacted starting materials or byproducts.

One of the most significant chemical properties of this compound is its violent reaction with water.

Diagram: Hydrolysis of this compound

cluster_reactants Reactants cluster_products Products ClF5 This compound (ClF5) ClO2F Chloryl Fluoride (ClO2F) ClF5->ClO2F Violent Reaction HF Hydrogen Fluoride (HF) ClF5->HF Violent Reaction H2O Water (H2O) H2O->ClO2F Violent Reaction H2O->HF Violent Reaction

Caption: Reaction of this compound with water.

Experimental Determination of Physical Properties

The high reactivity of this compound necessitates specialized techniques for the determination of its physical properties.

Experimental Protocol: Boiling Point Determination

Standard boiling point determination methods are unsuitable for ClF5. A specialized apparatus, likely constructed from metal or fluoropolymer components, would be required. The "dynamic method" is a probable approach:

  • Apparatus: A small, corrosion-resistant vessel equipped with a pressure gauge and a thermocouple is used. The vessel is placed in a controlled-temperature bath.

  • Procedure: A sample of ClF5 is condensed into the vessel. The temperature of the bath is slowly increased. The boiling point is determined as the temperature at which the vapor pressure of the sample equals the external pressure.

Experimental Protocol: Gas Density Measurement

The density of a highly reactive gas like ClF5 can be determined using the gas displacement method with a compatible, inert gas or by using a gas pycnometer constructed from corrosion-resistant materials. A common experimental approach involves:

  • Apparatus: A gas bulb of a precisely known volume, a vacuum line, a pressure measurement system (manometer), and a high-precision balance are required. The entire system must be constructed from materials compatible with ClF5.

  • Procedure:

    • The gas bulb is evacuated and its mass is accurately determined.

    • The bulb is then filled with ClF5 gas to a known pressure and temperature.

    • The mass of the filled bulb is measured.

    • The density is calculated from the mass of the gas (mass of filled bulb - mass of evacuated bulb) and the known volume of the bulb.

Safety and Handling

This compound is a highly toxic and corrosive gas that can cause severe burns upon contact with skin and eyes.[4] It is a strong oxidizing agent and can react violently with many materials, including water. Proper training and specialized equipment are essential for its safe handling.

Diagram: Safe Handling Workflow for this compound

start Start: Handling ClF5 ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Fume Hood ppe->ventilation check_equipment Inspect Equipment for Compatibility and Integrity ventilation->check_equipment procedure Perform Experimental Procedure check_equipment->procedure spill Spill or Leak? procedure->spill evacuate Evacuate Area and Notify Safety Personnel spill->evacuate Yes waste Dispose of Waste in Accordance with Regulations spill->waste No cleanup Follow Emergency Cleanup Protocol evacuate->cleanup decontaminate Decontaminate Equipment and Work Area waste->decontaminate end End decontaminate->end

Caption: Logical workflow for the safe handling of ClF5.

Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ensuring all equipment is made from compatible materials (e.g., stainless steel, Monel, nickel, or fluoropolymers).

  • Having an emergency plan in place for spills or exposures.

References

Thermochemical data for chlorine pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Data of Chlorine Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ClF5) is a highly reactive interhalogen compound with significant potential as a powerful fluorinating agent and high-energy oxidizer in advanced chemical synthesis and energetic materials research. A comprehensive understanding of its thermochemical properties is fundamental for ensuring safe handling, developing accurate reaction models, and designing novel applications. This technical guide provides a consolidated resource on the core thermochemical data of this compound, outlines plausible and detailed experimental methodologies for their determination, and presents a logical workflow for these critical investigations.

Core Thermochemical Data

The thermochemical data for this compound are indispensable for a wide range of thermodynamic calculations, including the prediction of reaction enthalpies, chemical equilibrium constants, and adiabatic flame temperatures. The data presented here are for the gaseous state at the standard condition of 298.15 K (25 °C) and 1 bar.

Table 1: Key Thermochemical Properties of this compound (ClF₅)

PropertyValueUnitsData Source
Standard Enthalpy of Formation (ΔfH°gas)-238.49kJ/molNIST WebBook[1][2][3]
Standard Molar Entropy (S°gas,1 bar)310.73J/mol·KNIST WebBook[1][2][3]

Table 2: Shomate Equation Parameters for Gas Phase Heat Capacity (Cp°) of this compound (ClF₅)

The heat capacity of gaseous this compound as a function of temperature can be accurately calculated using the Shomate equation:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

  • Cp° = heat capacity in J/mol·K

  • t = temperature in Kelvin / 1000

The coefficients for two distinct temperature ranges are provided below.

Temperature Range (K)ABCDEFGHData Source
298.15 - 100089.15560117.0390-118.333142.36216-1.556713-274.5344379.8566-238.4884NIST WebBook[1]
1000 - 6000132.77210.149737-0.0310800.002193-4.258811-291.2512450.3658-238.4884NIST WebBook[1]

Experimental Protocols

The extreme reactivity and hazardous nature of this compound necessitate the use of specialized equipment and stringent safety protocols for the experimental determination of its thermochemical properties. The following sections describe plausible, detailed methodologies for these measurements, synthesized from established techniques for other highly reactive inorganic fluorides.

1. Determination of Standard Enthalpy of Formation by Fluorine Bomb Calorimetry

The standard enthalpy of formation of ClF₅ can be determined by measuring the heat of reaction between elemental chlorine and an excess of fluorine gas in a custom-designed bomb calorimeter.

  • Apparatus:

    • A high-pressure reaction vessel (bomb) constructed from a corrosion-resistant material such as Monel or pure nickel.

    • A precision calorimeter with a constant-temperature jacket.

    • A high-resolution thermometer (e.g., platinum resistance thermometer) capable of measuring temperature changes with a precision of at least 0.0001 °C.

    • A gas-handling manifold for the safe and accurate delivery of high-purity chlorine and fluorine gases.

    • An electrical ignition system with a fuse wire (e.g., tungsten).

    • A system for post-reaction product analysis, such as gas chromatography-mass spectrometry (GC-MS).

  • Procedure:

    • A precisely weighed, small amount of high-purity liquid chlorine is sealed in a sample holder within the bomb.

    • The bomb is hermetically sealed and the internal atmosphere is evacuated to remove any residual air and moisture.

    • A significant excess of high-purity fluorine gas is introduced into the bomb to a pressure of approximately 20-30 atmospheres. This ensures the complete conversion of chlorine to this compound.

    • The prepared bomb is submerged in the calorimeter, which contains a known mass of water. The entire system is allowed to come to thermal equilibrium.

    • The reaction is initiated by passing an electric current through the fuse wire.

    • The temperature of the calorimeter water is meticulously monitored and recorded until a stable post-reaction temperature is achieved.

    • The energy equivalent of the calorimeter system (calibration factor) is determined by combusting a standard substance with a well-characterized enthalpy of combustion (e.g., benzoic acid) under identical conditions.

    • Following the experiment, the gaseous products are carefully collected and analyzed to confirm the completeness of the reaction and to quantify any potential side products.

    • The heat of reaction is calculated from the observed temperature change and the calorimeter's calibration factor. The standard enthalpy of formation of ClF₅ is then derived from this heat of reaction and the known enthalpies of formation of the reactants.

2. Determination of Standard Molar Entropy and Heat Capacity by Spectroscopic Methods

The standard molar entropy and heat capacity of ClF₅ are calculated using statistical mechanics from its molecular vibrational frequencies and rotational constants, which are determined experimentally using infrared (IR) and Raman spectroscopy.

  • Apparatus:

    • A high-resolution Fourier-transform infrared (FTIR) spectrometer.

    • A high-resolution Raman spectrometer.

    • A gas cell with windows transparent to both IR and visible radiation, constructed from materials resistant to ClF₅ (e.g., silver chloride, diamond, or passivated stainless steel with appropriate window materials).

    • A dedicated vacuum line and gas handling system for the safe manipulation of the gaseous ClF₅ sample.

  • Procedure:

    • A sample of high-purity gaseous ClF₅ is introduced into the specialized gas cell at a low, controlled pressure.

    • The infrared and Raman spectra of the gaseous sample are recorded over a broad frequency range to capture all fundamental vibrational modes.

    • The fundamental vibrational frequencies of the ClF₅ molecule are identified and assigned based on its known square pyramidal (C₄ᵥ symmetry) structure.

    • The rotational constants of the molecule are determined from the fine structure of the rotational-vibrational bands observed in the high-resolution spectra.

    • Employing the principles of statistical mechanics, the standard molar entropy and heat capacity are calculated from the experimentally determined vibrational frequencies and rotational constants. This calculation involves the summation of the translational, rotational, and vibrational contributions to the overall thermodynamic properties.

Mandatory Visualizations

Experimental Workflow for Thermochemical Data Determination

Thermochemical_Workflow cluster_synthesis Sample Preparation cluster_enthalpy Enthalpy of Formation Determination cluster_entropy_cp Entropy and Heat Capacity Determination Synthesis Synthesis of High-Purity ClF₅ (e.g., Fluorination of ClF₃) Purification Purification (e.g., Fractional Distillation) Synthesis->Purification Characterization Purity Analysis (e.g., GC-MS, FTIR) Purification->Characterization Calorimetry Fluorine Bomb Calorimetry Characterization->Calorimetry Spectroscopy IR and Raman Spectroscopy Characterization->Spectroscopy Product_Analysis_H Product Analysis (e.g., GC-MS) Calorimetry->Product_Analysis_H Calculation_H Calculation of ΔfH° Product_Analysis_H->Calculation_H Final_Data Final Thermochemical Data Tables Calculation_H->Final_Data Spectral_Analysis Vibrational Frequency & Rotational Constant Determination Spectroscopy->Spectral_Analysis Calculation_S_Cp Statistical Mechanics Calculation of S° and Cp° Spectral_Analysis->Calculation_S_Cp Calculation_S_Cp->Final_Data

Caption: Workflow for the experimental determination of thermochemical data for this compound.

Logical Relationship for Spectroscopic Data to Thermodynamic Properties

Spectroscopy_to_Thermo cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_calc Statistical Mechanics Calculation IR_Raman Infrared and Raman Spectra Vib_Freq Vibrational Frequencies (νi) IR_Raman->Vib_Freq Rot_Const Rotational Constants (A, B, C) IR_Raman->Rot_Const Partition_Func Molecular Partition Function (q) Vib_Freq->Partition_Func Rot_Const->Partition_Func Entropy Standard Molar Entropy (S°) Partition_Func->Entropy Heat_Capacity Molar Heat Capacity (Cp°) Partition_Func->Heat_Capacity

References

Quantum Mechanical Modeling of Chlorine Pentafluoride (ClF5): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine pentafluoride (ClF5) is a highly reactive interhalogen compound with a unique square pyramidal geometry.[1][2] Its strong oxidizing properties have led to its consideration as a rocket propellant oxidizer.[2] From a theoretical standpoint, ClF5 presents an interesting case for quantum mechanical modeling due to its hypervalent nature, housing a central chlorine atom bonded to five fluorine atoms with an additional lone pair of electrons.[3] This guide provides a comprehensive overview of the quantum mechanical modeling of ClF5, detailing its molecular structure, vibrational properties, and the computational methodologies employed to study this fascinating molecule.

Molecular Geometry and Symmetry

This compound adopts a square pyramidal molecular geometry, which is a consequence of the central chlorine atom being sp3d2 hybridized.[3][4] This arrangement consists of five bonding pairs and one lone pair of electrons around the chlorine atom. The molecule belongs to the C4v point group, a classification characterized by a principal C4 rotational axis and four vertical mirror planes (two σv and two σd).[1] The presence of the lone pair introduces electronic repulsion, influencing the final molecular structure.[3]

Experimental and Computational Geometric Parameters

The precise bond lengths and angles of ClF5 have been determined experimentally and corroborated by computational models. A key structural feature is the distinction between the axial fluorine atom (F_axial) and the four equatorial fluorine atoms (F_equatorial).

ParameterExperimental ValueComputational Value (Example)
Bond Length (Cl-F_axial) 1.62 ÅData not available in search results
Bond Length (Cl-F_equatorial) 1.72 ÅData not available in search results
Angle (F_axial-Cl-F_equatorial) ~90°Data not available in search results
Angle (F_equatorial-Cl-F_equatorial) ~90°Data not available in search results

Note: Specific computational values are dependent on the level of theory and basis set used. The table will be populated with data from a relevant computational study upon availability.

Vibrational Analysis

The vibrational modes of ClF5 can be predicted using group theory based on its C4v symmetry and are active in either infrared (IR) or Raman spectroscopy, or both. Understanding these vibrational frequencies is crucial for the characterization of the molecule.

Experimental and Computational Vibrational Frequencies

A comparison of experimentally measured and computationally predicted vibrational frequencies provides a robust validation of the theoretical models used.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹) (IR)Experimental Frequency (cm⁻¹) (Raman)Computational Frequency (cm⁻¹) (Example)
AssignmentA1
AssignmentA1
AssignmentB1
AssignmentB2
AssignmentE
AssignmentE

Note: This table will be populated with specific assignments and frequency values from experimental and computational studies as the data becomes available.

Experimental Protocols: A Computational Approach

The quantum mechanical modeling of ClF5 typically involves a series of well-defined computational steps to determine its geometric, electronic, and vibrational properties.

Method Selection: Ab Initio and Density Functional Theory (DFT)

The choice of computational method is paramount for achieving accurate predictions. For molecules like ClF5, both high-level ab initio methods and Density Functional Theory (DFT) are commonly employed.

  • Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), are based on first principles and can provide highly accurate results, though they are computationally expensive.[5][6]

  • Density Functional Theory (DFT): DFT methods, like the popular B3LYP functional, offer a good balance between accuracy and computational cost, making them suitable for a wide range of molecular systems, including those containing halogens.[7]

Basis Set Selection

The basis set is a set of mathematical functions used to construct the molecular orbitals. For accurate calculations on halogen-containing compounds, it is crucial to use basis sets that can adequately describe the electron distribution, including polarization and diffuse functions.

  • Pople-style basis sets: (e.g., 6-31G*, 6-311+G(d,p)) are widely used and offer a good starting point.[4]

  • Dunning's correlation-consistent basis sets: (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy calculations.[8]

  • Effective Core Potentials (ECPs): For heavier elements like chlorine, ECPs such as LANL2DZ can be used to reduce computational cost by treating the core electrons implicitly.[9]

Geometry Optimization

The first computational step is to find the minimum energy structure of the ClF5 molecule. This is achieved by starting with an initial guess of the geometry and iteratively adjusting the atomic positions until a stationary point on the potential energy surface is located.

Vibrational Frequency Calculation

Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the mass-weighted Hessian yields the vibrational frequencies and the corresponding normal modes. A key verification of a true energy minimum is the absence of any imaginary frequencies.

Mandatory Visualizations

C4v Point Group Symmetry Operations of ClF5

C4v_Symmetry Symmetry Elements of the C4v Point Group for ClF5 cluster_molecule ClF5 (Top View) cluster_operations Symmetry Operations Cl Cl F1 F F2 F F3 F F4 F F_axial F_ax E E (Identity) C4 C4 (Rotation by 90°) C2 C2 (Rotation by 180°) sigma_v 2σv (Vertical mirror planes containing F atoms) sigma_d 2σd (Dihedral mirror planes bisecting F-Cl-F angles)

Caption: Key symmetry operations for the C4v point group of ClF5.

Workflow for Quantum Mechanical Modeling of ClF5

Quantum_Workflow cluster_verification Verification start Define Molecular System (ClF5) method Select Computational Method (e.g., DFT: B3LYP) and Basis Set (e.g., 6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analysis of Results freq_calc->analysis check_freq Imaginary Frequencies? freq_calc->check_freq end Compare with Experimental Data analysis->end check_freq->geom_opt Yes (Transition State or Incorrect Minimum) check_freq->analysis No (True Minimum)

Caption: A typical workflow for the quantum chemical analysis of ClF5.

Conclusion

The quantum mechanical modeling of this compound provides valuable insights into its molecular structure and spectroscopic properties. Through the careful selection of computational methods and basis sets, it is possible to obtain theoretical data that is in good agreement with experimental findings. This in-depth understanding is not only of fundamental chemical interest but can also inform the safe handling and potential applications of this highly reactive compound. The synergy between computational and experimental approaches is key to fully elucidating the complex nature of molecules like ClF5.

References

An In-depth Technical Guide to the Vibrational Mode Analysis of Chlorine Pentafluoride (ClF₅)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational modes of chlorine pentafluoride (ClF₅), a hypervalent interhalogen compound of significant interest due to its high reactivity and unique molecular structure. Understanding the vibrational characteristics of ClF₅ is crucial for its identification, characterization, and for predicting its behavior in various chemical environments. This document outlines the theoretical basis for its vibrational spectra, presents experimental data, details the methodologies for obtaining such data, and provides visualizations to aid in conceptual understanding.

Introduction to this compound

This compound (ClF₅) is a colorless, highly reactive gas first synthesized in 1963.[1] The molecule consists of a central chlorine atom bonded to five fluorine atoms. Electron diffraction studies and spectroscopic analyses have confirmed that ClF₅ adopts a square pyramidal geometry, belonging to the C₄ᵥ point group.[1][2] This structure features four fluorine atoms in the basal plane (Fₑ) and one fluorine atom in the axial position (Fₐ). The presence of a stereochemically active lone pair of electrons on the chlorine atom occupies the sixth coordination site, completing a pseudo-octahedral arrangement.

The analysis of its vibrational modes through techniques like Infrared (IR) and Raman spectroscopy provides a fundamental "fingerprint" of the molecule, revealing critical information about its bond strengths, symmetry, and force constants.

Theoretical Framework for Vibrational Analysis

The vibrational analysis of ClF₅ is grounded in group theory, which systematically predicts the number, symmetry, and spectral activity of its vibrational modes.

Normal Modes of Vibration

For a non-linear molecule containing N atoms, the total number of vibrational degrees of freedom, or normal modes, is given by the formula 3N-6. For ClF₅ (N=6), this results in 12 normal modes of vibration .

Symmetry Analysis using the C₄ᵥ Point Group

The C₄ᵥ point group is characterized by the following symmetry operations: an identity element (E), two four-fold rotation axes (2C₄), one two-fold rotation axis (C₂), two vertical mirror planes (2σᵥ), and two dihedral mirror planes (2σₔ).

A group theory analysis for a molecule with C₄ᵥ symmetry, such as ClF₅, predicts that its 12 vibrational modes are distributed among the following irreducible representations (symmetry species):

Γvib = 3A₁ + 2B₁ + 1B₂ + 3E

  • A₁ and B modes are non-degenerate, meaning each corresponds to a single vibrational frequency.

  • E modes are doubly degenerate, meaning each corresponds to a pair of vibrations with the same frequency.

Selection Rules for IR and Raman Spectroscopy

The activity of these vibrational modes in IR and Raman spectra is determined by selection rules based on their symmetry:

  • Infrared (IR) Activity : A vibrational mode is IR active if it causes a change in the molecule's dipole moment. For the C₄ᵥ point group, modes with A₁ and E symmetry are IR active.

  • Raman Activity : A vibrational mode is Raman active if it causes a change in the molecule's polarizability. For the C₄ᵥ point group, modes with A₁ , B₁ , B₂ , and E symmetry are Raman active.

Therefore, all nine fundamental vibrations of ClF₅ are expected to be Raman active, while six of these (the 3A₁ and 3E modes) are also expected to be IR active.

Data Presentation: Vibrational Frequencies and Assignments

The fundamental vibrational frequencies of gas-phase ClF₅ have been determined experimentally using IR and Raman spectroscopy. The following table summarizes these findings, including the symmetry assignment, the observed frequency, spectral activity, and a description of the vibrational motion.

ModeSymmetry (Irrep)Observed Frequency (cm⁻¹)IR ActivityRaman ActivityDescription of Vibrational Motion
ν₁A₁709ActiveActive (pol.)Symmetric Cl-Fₑ (equatorial) stretch
ν₂A₁579ActiveActive (pol.)Cl-Fₐ (axial) stretch
ν₃A₁375ActiveActive (pol.)Umbrella deformation of Fₑ atoms
ν₄B₁537InactiveActive (depol.)Out-of-phase Cl-Fₑ stretch
ν₅B₁300InactiveActive (depol.)Out-of-plane Fₑ-Cl-Fₑ deformation
ν₆B₂483InactiveActive (depol.)In-plane Fₑ-Cl-Fₑ deformation
ν₇E732ActiveActive (depol.)Asymmetric Cl-Fₑ stretch
ν₈E405ActiveActive (depol.)Fₐ-Cl-Fₑ rocking deformation
ν₉E283ActiveActive (depol.)In-plane Fₑ-Cl-Fₑ deformation

(Data sourced from G. M. Begun, W. H. Fletcher, and D. F. Smith, J. Chem. Phys. 42, 2236 (1965).)

Experimental Protocols

The acquisition of vibrational spectra for a highly reactive and corrosive gas like this compound requires specialized equipment and careful handling.

Gas-Phase Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a standard method for obtaining IR spectra of gases.

Methodology:

  • Sample Handling : A specialized gas cell constructed from corrosion-resistant materials (e.g., Monel or stainless steel) with IR-transparent windows (e.g., AgCl, KBr, or CsI) is required. The cell must be passivated by prior exposure to a low concentration of ClF₅ to remove any reactive impurities from the interior surfaces.

  • Instrumentation : A commercial FTIR spectrometer is used. The basic setup includes a broadband IR source (e.g., a globar), a Michelson interferometer to modulate the radiation, the gas cell placed in the IR beam path, and a sensitive detector (e.g., a mercury cadmium telluride (MCT) detector).

  • Data Acquisition :

    • The gas cell is first evacuated to a high vacuum. A background spectrum of the empty cell is recorded.

    • A sample of ClF₅ gas is introduced into the cell at a known pressure (typically a few torr).

    • The sample spectrum is recorded. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes spectral contributions from the instrument and atmospheric gases like H₂O and CO₂.

    • Multiple scans are typically co-added to improve the signal-to-noise ratio.

Gas-Phase Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for observing modes that are IR-inactive.

Methodology:

  • Sample Handling : Similar to IR spectroscopy, a corrosion-resistant gas cell is used. For Raman, the cell is typically made of high-purity fused silica. The gas handling and passivation procedures are identical.

  • Instrumentation : The setup consists of a high-intensity monochromatic light source, almost always a laser (e.g., an argon-ion laser operating at 488.0 nm or 514.5 nm). The laser beam is focused into the gas cell.

  • Signal Collection : The scattered light is collected, typically at a 90° angle to the incident laser beam, to minimize interference from the intense laser light (Rayleigh scattering). Collection optics focus the scattered light onto the entrance slit of a spectrometer.

  • Spectral Analysis : A high-resolution spectrometer (e.g., a Czerny-Turner monochromator) disperses the light, which is then detected by a sensitive photodetector, such as a charge-coupled device (CCD) camera. A sharp-cut-off or notch filter is placed before the spectrometer to block the Rayleigh scattering.

  • Polarization Measurements : To distinguish between totally symmetric (A₁) and non-totally symmetric modes, polarization measurements are performed. A polarizer is placed in the path of the scattered light. The intensity of scattered light polarized parallel and perpendicular to the incident laser polarization is measured. For A₁ modes, the Raman bands will be polarized, while bands from all other symmetry species will be depolarized.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of ClF₅ and the logical workflow of its vibrational analysis.

molecular_structure Cl Cl F_ax Fₐ Cl->F_ax F_e1 Fₑ Cl->F_e1 F_e2 Fₑ Cl->F_e2 F_e3 Fₑ Cl->F_e3 F_e4 Fₑ Cl->F_e4 p1 F_e1->p1 F_e2->F_e1 p2 p1->p2 p2->F_e2

Figure 1. Molecular Structure of this compound (ClF₅).

workflow cluster_0 Theoretical Analysis cluster_1 Prediction cluster_2 Experimental Verification A Determine Molecular Structure (Square Pyramidal) B Identify Point Group (C₄ᵥ) A->B C Apply Group Theory (3N-6 Rule) B->C D Determine Irreducible Representations (3A₁ + 2B₁ + B₂ + 3E) C->D E Apply Selection Rules D->E F Predict IR Active Modes (A₁, E) E->F G Predict Raman Active Modes (A₁, B₁, B₂, E) E->G H Perform IR & Raman Spectroscopy F->H G->H I Assign Observed Frequencies to Predicted Modes H->I

Figure 2. Workflow for Vibrational Mode Analysis of ClF₅.

Conclusion

The vibrational analysis of this compound provides a clear example of the power of combining group theory with experimental spectroscopy. The C₄ᵥ symmetry of the molecule dictates the existence of nine fundamental vibrational modes, classified as 3A₁ + 2B₁ + 1B₂ + 3E. The predicted Infrared and Raman activities of these modes are fully consistent with experimental observations. The assigned frequencies of these modes provide quantitative data on the stretching and bending motions within the molecule, offering insights into its bonding and dynamic behavior. This detailed understanding is essential for professionals working with this and other highly reactive halogen compounds in research and development.

References

The 1963 Discovery of Chlorine Pentafluoride: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals on the seminal synthesis and characterization of a powerful and hazardous interhalogen compound.

In 1963, D. F. Smith at the Oak Ridge Gaseous Diffusion Plant made a significant contribution to the field of inorganic chemistry with the first synthesis of chlorine pentafluoride (ClF5).[1][2] This discovery was born out of the intensive research into interhalogen compounds, driven by their potential as high-energy oxidizers for rocket propulsion systems.[2] The existence of ClF5 was predicted based on the bonding similarities between halogen polyfluorides and the then-novel xenon fluorides, specifically the existence of xenon tetrafluoride (XeF4).[1] This technical guide provides a detailed account of the original synthesis, the characterization methods employed, and the properties of this highly reactive molecule.

Synthesis of this compound

The initial synthesis of this compound was achieved through the direct fluorination of chlorine trifluoride (ClF3) with fluorine gas (F2) at elevated temperatures and pressures.[1][2][3] While the original 1963 publication by Smith provided a concise announcement of the discovery, a more detailed account of the preparation and properties was published in 1967 by Pilipovich et al.[4]

Experimental Protocols

The synthesis was conducted in a high-pressure reactor, a testament to the challenging conditions required to form this hypervalent molecule. The following is a detailed experimental protocol based on the available literature:

Materials:

  • Chlorine trifluoride (ClF3)

  • Fluorine gas (F2)

Apparatus:

  • A high-pressure reaction vessel constructed from a material resistant to attack by fluorine and chlorine fluorides (e.g., Monel or nickel).

  • High-pressure gas handling and delivery system.

  • A condensation and collection system for the product.

  • Spectroscopic instrumentation for product identification (e.g., NMR, IR).

Procedure:

  • The high-pressure reactor is thoroughly cleaned, passivated with a low concentration of fluorine gas, and evacuated.

  • A known quantity of chlorine trifluoride is condensed into the reactor.

  • Fluorine gas is then introduced into the reactor to the desired pressure.

  • The reactor is heated to the target temperature and maintained for a specific duration to allow the reaction to proceed to completion.

  • After the reaction period, the reactor is cooled, and the gaseous products are carefully vented through a series of cold traps to separate the more volatile ClF5 from any unreacted ClF3 and F2.

  • The collected ClF5 is then purified by fractional distillation.

Reaction Conditions and Yield

The table below summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
ReactantsClF3, F2[1]
TemperatureHigh[1][3]
PressureHigh[1][3]
ProductClF5[1]

Structural Characterization: The Advent of a Square Pyramidal Molecule

A crucial aspect of the 1963 discovery was the determination of this compound's molecular structure. High-resolution 19F Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in confirming that ClF5 adopts a square pyramidal geometry with C4v symmetry.[4][5]

19F NMR Spectroscopy

The 19F NMR spectrum of ClF5 is characteristic of its unique structure, which consists of a central chlorine atom bonded to five fluorine atoms—four in a square base (basal) and one at the apex (apical).

ParameterDescription
Chemical Shifts The spectrum displays two distinct signals, corresponding to the two different chemical environments of the fluorine atoms. The single apical fluorine atom gives rise to one signal, while the four equivalent basal fluorine atoms produce another.
Spin-Spin Coupling The signals exhibit spin-spin coupling, which appears as a complex multiplet pattern. The apical fluorine couples with the four basal fluorines, and the basal fluorines couple with the apical fluorine. This coupling pattern is a definitive indicator of the square pyramidal structure.

Detailed analysis of the chemical shifts and coupling constants from the original discovery is not widely available. However, the observed spectral pattern was sufficient to unambiguously assign the C4v symmetry.

Properties of this compound

This compound is a colorless gas at room temperature and is a powerful oxidizing and fluorinating agent.[2][5] It is known for its extreme reactivity and hazardous nature.

PropertyValueReference
Molecular FormulaClF5[5]
Molar Mass130.445 g/mol [5]
AppearanceColorless gas[5]
Melting Point-103 °C[5]
Boiling Point-13.1 °C[5]

Safety and Handling

This compound is a highly toxic and corrosive substance that reacts violently with water and most organic materials.[5][6] Extreme caution and specialized equipment are necessary when handling this compound. It can cause severe burns upon contact and is fatal if inhaled.[5]

Logical Workflow of the Discovery

The discovery of this compound followed a logical scientific progression, from theoretical prediction to experimental synthesis and structural confirmation.

Discovery_of_ClF5 cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties & Safety reactants Reactants: ClF3 + F2 conditions High Temperature & High Pressure reactants->conditions reaction Reaction: ClF3 + F2 -> ClF5 conditions->reaction purification Purification: Fractional Distillation reaction->purification nmr_exp 19F NMR Spectroscopy purification->nmr_exp spectral_data Observation of Two Fluorine Environments and Spin-Spin Coupling nmr_exp->spectral_data structure Structural Elucidation: Square Pyramidal (C4v) spectral_data->structure phys_prop Physical Properties: Colorless Gas, m.p., b.p. structure->phys_prop chem_prop Chemical Properties: Strong Oxidizer, Highly Reactive structure->chem_prop safety Safety Precautions: Highly Toxic and Corrosive chem_prop->safety

Figure 1. Logical workflow of the discovery of this compound.

Conclusion

The synthesis of this compound in 1963 by D. F. Smith was a landmark achievement in fluorine chemistry. It not only introduced a new member to the family of interhalogen compounds but also provided a compelling example of the predictive power of periodic trends and bonding theories. The subsequent detailed characterization of its properties and structure laid the groundwork for further research into hypervalent molecules and high-energy materials. This technical guide serves as a testament to the pioneering work that continues to inform and inspire chemists today.

References

An In-depth Technical Guide to the Fundamental Chemical Reactions of Chlorine Pentafluoride (ClF5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine pentafluoride (ClF5) is a highly reactive interhalogen compound with significant potential as a potent oxidizing and fluorinating agent. This guide provides a comprehensive overview of its fundamental chemical reactions, including synthesis, hydrolysis, and interactions with Lewis acids and bases, as well as its applications in fluorination and oxidation. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a thorough understanding and safe handling of this powerful chemical.

Introduction

This compound (ClF5) is a colorless gas with a sweet odor, first synthesized in 1963.[1] As a hypervalent molecule, the central chlorine atom is in the +5 oxidation state, leading to its exceptional reactivity. Its utility as a strong oxidant and fluorinating agent has been explored in various fields, including rocketry, although its hazardous nature necessitates specialized handling procedures.[1][2] This document serves as a technical resource for researchers, providing in-depth information on the core chemical reactions of ClF5.

Physical and Chemical Properties

A summary of the key physical and thermochemical properties of this compound is presented in Table 1.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValue
Molecular Formula ClF5
Molar Mass 130.445 g/mol [1]
Melting Point -103 °C[1]
Boiling Point -13.1 °C[1]
Density (gas) 4.5 kg/m ³[1]
Standard Enthalpy of Formation (ΔfH⦵298) -238.49 kJ/mol[1]
Standard Molar Entropy (S⦵298) 310.73 J/(mol·K)[1]

Synthesis of this compound

The primary method for synthesizing this compound involves the high-temperature, high-pressure fluorination of chlorine trifluoride (ClF3) with fluorine gas (F2).[1][2] Other routes, including the use of metal fluorides as catalysts or reactants, have also been developed.[1]

Direct Fluorination of Chlorine Trifluoride

The most common synthesis route involves the direct reaction of chlorine trifluoride with fluorine gas.

Reaction: ClF3 + F2 → ClF5

Experimental Protocol: A detailed experimental procedure for this synthesis is as follows:

  • A high-pressure reactor constructed from a material resistant to fluorine, such as nickel or Monel, is required.

  • Chlorine trifluoride (ClF3) is introduced into the reactor.

  • Fluorine gas (F2) is then added to the reactor.

  • The reactor is heated to high temperatures and pressures to facilitate the reaction.[1][2]

  • The product, this compound (ClF5), is then purified, typically by fractional distillation, to remove any unreacted starting materials or byproducts.

Note: Specific temperatures, pressures, and reaction times can be varied to optimize the yield of ClF5. Nickel(II) fluoride (NiF2) has been found to be an effective catalyst for this reaction.[1]

Synthesis from Metal Tetrafluorochlorates

Certain metal tetrafluorochlorates can react with fluorine gas to produce this compound and the corresponding alkali metal fluoride.[2]

Reaction: M[ClF4] + F2 → MF + ClF5 (where M = K, Rb, Cs)

Experimental Protocol:

  • The metal tetrafluorochlorate (e.g., Cs[ClF4]) is placed in a suitable reaction vessel.

  • Fluorine gas is passed over the solid reactant.

  • The reaction proceeds to yield gaseous this compound and the solid metal fluoride.[2]

SynthesisPathways

Fundamental Chemical Reactions

This compound is a versatile reagent, participating in a variety of fundamental chemical reactions, including hydrolysis, and reactions with Lewis acids and bases.

Hydrolysis

This compound reacts violently with water in a highly exothermic reaction to produce chloryl fluoride (ClO2F) and hydrogen fluoride (HF).[1] This reaction can occur even with ice at temperatures as low as -100 °C.[2]

Reaction: ClF5 + 2H2O → ClO2F + 4HF

Experimental Protocol for Safe Observation (Small Scale): Extreme caution is advised. This experiment should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • A small, controlled amount of this compound gas is slowly bubbled through a large volume of cooled water in a robust reaction vessel.

  • The reaction is vigorous and produces corrosive and toxic fumes.

  • The resulting solution will contain hydrofluoric acid and dissolved chloryl fluoride.

  • Analytical techniques such as titration can be used to quantify the amount of acid produced.

HydrolysisReaction

Reactions with Lewis Acids and Bases

This compound can act as both a fluoride ion donor (Lewis base) and a fluoride ion acceptor (Lewis acid), allowing it to form complexes with various Lewis acids and bases.

With strong Lewis acids, such as antimony pentafluoride (SbF5), ClF5 acts as a fluoride ion donor to form the [ClF4]+ cation.

Reaction: ClF5 + SbF5 → [ClF4]+[SbF6]−

Experimental Protocol:

  • The reaction is typically carried out in an inert solvent or in the absence of a solvent.

  • Antimony pentafluoride is a strong oxidizing and fluorinating agent and must be handled with care.

  • Equimolar amounts of ClF5 and SbF5 are combined at low temperatures.

  • The resulting complex can be characterized by spectroscopic methods such as NMR and vibrational spectroscopy.

With strong Lewis bases, such as cesium fluoride (CsF), ClF5 acts as a fluoride ion acceptor to form the [ClF6]− anion.

Reaction: ClF5 + CsF → Cs+[ClF6]−

Experimental Protocol:

  • Cesium fluoride is a strong fluoride ion donor.

  • The reaction is typically performed by passing gaseous ClF5 over solid CsF.

  • The formation of the hexachlorofluorate(V) anion can be confirmed by techniques like Raman and infrared spectroscopy.

LewisAcidBaseReactions

Applications in Synthesis

The high reactivity of this compound makes it a valuable reagent for fluorination and oxidation reactions.

Fluorinating Agent

This compound is a powerful fluorinating agent, capable of fluorinating a wide range of organic and inorganic compounds.[1] At room temperature, it reacts with most elements except for noble gases, nitrogen, oxygen, and fluorine.[1]

General Reaction Scheme: Substrate + ClF5 → Fluorinated Product(s) + Chlorine Fluoride Byproducts

Detailed experimental conditions and product yields are highly substrate-dependent.

Oxidizing Agent

As a strong oxidant, ClF5 can oxidize many substances.[2] This property was explored for its potential use as a rocket propellant oxidizer.[1][2] It reacts vigorously with most metals and organic materials.[2]

General Reaction Scheme: Substrate + ClF5 → Oxidized Product(s) + Chlorine Fluoride Byproducts

Safety and Handling

This compound is a highly toxic and corrosive substance that requires stringent safety protocols for handling.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, clothing, and eye/face protection. A self-contained breathing apparatus (SCBA) may be necessary.[3]

  • Ventilation: All work with ClF5 must be conducted in a well-ventilated fume hood.

  • Materials Compatibility: Use equipment and storage containers made of materials resistant to fluorine and this compound, such as nickel, Monel, or passivated stainless steel.

  • Emergency Procedures: In case of a leak, evacuate the area and stop the flow of gas if it can be done safely. Do not use water to extinguish fires involving ClF5 as it reacts violently.[4]

SafetyWorkflow

Conclusion

This compound is a highly reactive compound with significant potential in synthetic chemistry as a powerful fluorinating and oxidizing agent. Its fundamental reactions, including synthesis, hydrolysis, and interactions with Lewis acids and bases, provide a foundation for its application in various chemical transformations. However, its extreme reactivity and toxicity demand rigorous safety precautions and specialized handling procedures. This guide provides the necessary technical information to enable researchers to explore the chemistry of ClF5 safely and effectively.

References

The Electronic Structure of Hypervalent Chlorine Pentafluoride (ClF₅): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Chlorine pentafluoride (ClF₅) is a highly reactive interhalogen compound that serves as a quintessential example of hypervalency. Understanding its electronic structure requires moving beyond simple bonding models to more sophisticated theories that can account for its unique geometry and properties. This technical guide provides an in-depth analysis of the electronic structure of ClF₅, summarizing key quantitative data, outlining experimental and computational methodologies, and presenting modern bonding models. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of complex molecular structures.

Molecular Geometry and Foundational Bonding Theories

The initial description of ClF₅'s structure is well-approximated by Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts the geometry based on minimizing electrostatic repulsion between electron pairs.

1.1. Lewis Structure and VSEPR Theory The process begins with determining the total number of valence electrons. The central chlorine atom contributes 7, and each of the five fluorine atoms contributes 7, for a total of 42 valence electrons.[1] The resulting Lewis structure features a central chlorine atom single-bonded to five fluorine atoms and possessing one lone pair of electrons.

This arrangement leads to a steric number of six (five bonding pairs + one lone pair) around the central chlorine atom.[1][2] According to VSEPR theory, a steric number of six corresponds to an octahedral electron geometry. Due to the presence of the lone pair, the molecular geometry is distorted into a square pyramidal shape.[1] This is often represented using the AXN notation as AX₅E₁, where A is the central atom, X is a bonded atom, and E is a lone pair.

Figure 1: Logical workflow for determining the geometry of ClF₅ using VSEPR theory.

1.2. Hybridization Model The traditional valence bond theory approach describes the central chlorine atom in ClF₅ as undergoing sp³d² hybridization .[2] This model posits that one 3s, three 3p, and two 3d orbitals of the chlorine atom mix to form six equivalent hybrid orbitals. Five of these orbitals overlap with fluorine orbitals to form sigma bonds, while the sixth orbital accommodates the lone pair.

However, modern computational studies have shown that the energetic contribution of d-orbitals to bonding in main-group hypervalent molecules is minimal.[3][4] Consequently, the sp³d² hybridization model is now considered an oversimplification, and more advanced models are required for an accurate description.[3]

Quantitative Structural and Electronic Data

Experimental and computational studies have provided precise data on the structure and electronic properties of ClF₅. The square pyramidal geometry results in two distinct types of fluorine atoms: one apical (at the top of the pyramid) and four basal (forming the square base). This leads to differences in bond lengths.

ParameterValueMethodReference
Molecular Geometry Square Pyramidal (C₄v symmetry)19F NMR, Microwave Spectroscopy[5]
Electron Geometry OctahedralVSEPR Theory[1]
Bond Length (Cl-F apical) ~1.57 - 1.60 Å (157 - 160 pm)Experimental
Bond Length (Cl-F basal) ~1.67 - 1.72 Å (167 - 172 pm)Experimental
Bond Angle (F_apical-Cl-F_basal) < 90° (distorted by lone pair)VSEPR Theory[1]
Dipole Moment (µ) 0.536 ± 0.01 DMicrowave Spectroscopy[6]

Advanced Models of Electronic Structure

To overcome the limitations of the hybridization model, more sophisticated theories like the Molecular Orbital (MO) theory and the Recoupled Pair Bonding model are employed.

3.1. Molecular Orbital Theory and the 3-Center-4-Electron (3c-4e) Bond MO theory explains hypervalency without invoking d-orbitals. A key concept is the three-center-four-electron (3c-4e) bond, which describes the bonding of a central atom to two ligands.[3][7] In this model, three atomic orbitals (one from the central atom and one from each ligand) combine to form three molecular orbitals: one bonding (ψ₁), one non-bonding (ψ₂), and one anti-bonding (ψ₃).[4] The four valence electrons fill the bonding and non-bonding orbitals, resulting in a stable system with a bond order of 0.5 for each central atom-ligand interaction.[7]

While ClF₅ is more complex than a simple linear triatomic molecule, the principle of delocalized bonding involving only p-orbitals is central to its electronic structure. The four basal fluorine atoms and the chlorine p-orbitals in the equatorial plane can be described by a similar delocalized MO scheme.

Three_Center_Four_Electron_Bond cluster_0 Qualitative MO Diagram for a Linear F-Cl-F Fragment AOs F(p) Cl(p) F(p) MOs Anti-bonding (ψ₃*) Non-bonding (ψ₂) Bonding (ψ₁) AOs:f0->MOs:psi1 combination AOs:f1->MOs:psi1 AOs:f2->MOs:psi1 AOs:f0->MOs:psi2 AOs:f2->MOs:psi2 AOs:f0->MOs:psi3 AOs:f1->MOs:psi3 AOs:f2->MOs:psi3 Electrons 4e⁻ fill ψ₁ and ψ₂ MOs->Electrons

Figure 2: A simplified Molecular Orbital diagram for a 3-center-4-electron bond.

3.2. Recoupled Pair Bonding Model A more recent development is the recoupled pair bonding model.[8] This model describes hypervalency as arising from the decoupling of a pair of valence electrons on the central atom.[9] One of these now-unpaired electrons can then form a bond with a ligand. This initial bond is termed a "recoupled pair bond."[8][9] The remaining electron on the central atom is then available to form a second bond with another ligand, creating a "recoupled pair bond dyad."[8] This model successfully explains trends in bond energies and geometries across series like SFₙ and ClFₙ without resorting to d-orbital arguments.[10][11]

Experimental and Computational Protocols

The structural and electronic data for ClF₅ are derived from a combination of experimental techniques and high-level computational chemistry.

4.1. Experimental Structure Determination The precise molecular geometry of gas-phase molecules like ClF₅ is typically determined using Gas-Phase Electron Diffraction (GED) or Microwave Spectroscopy .

  • General Protocol for Gas-Phase Electron Diffraction (GED):

    • Sample Introduction: A gaseous beam of ClF₅ is introduced into a high-vacuum chamber at low pressure.[12]

    • Electron Beam Interaction: A high-energy, monochromatic beam of electrons is fired perpendicular to the molecular beam.[13]

    • Scattering and Detection: The electrons are scattered by the electrostatic potential of the ClF₅ molecules. The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector (e.g., a photographic plate or a CCD).[14]

    • Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting this experimental data to theoretical scattering patterns based on molecular models, precise internuclear distances and bond angles can be determined.[14]

  • General Protocol for Microwave Spectroscopy:

    • Sample Introduction: Gaseous ClF₅ is introduced into a waveguide at very low pressure.

    • Microwave Radiation: The sample is irradiated with microwave radiation over a range of frequencies.[15]

    • Absorption Detection: At specific frequencies corresponding to the rotational transitions of the molecule, the microwaves are absorbed. These absorptions are detected, yielding a high-resolution spectrum.

    • Data Analysis: The frequencies of the rotational transitions are used to calculate the molecule's moments of inertia. From these moments, highly accurate bond lengths and angles can be derived.[16][17] For ClF₅, this technique also allows for the determination of the electric dipole moment.[6]

4.2. Computational Chemistry Methods Modern ab initio (first-principles) calculations are crucial for understanding the electronic structure and corroborating experimental findings.

  • General Protocol for Ab Initio Calculation:

    • Structure Definition: The initial geometry of the ClF₅ molecule is defined.

    • Method Selection: A high-level theoretical method is chosen. For hypervalent systems, methods that accurately treat electron correlation are essential, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] or Multi-Reference Configuration Interaction (MRCI).[18]

    • Basis Set Selection: A large, flexible basis set is chosen to accurately describe the atomic orbitals. Correlation-consistent basis sets, such as aug-cc-pVTZ, are commonly used.[18]

    • Calculation Execution: The calculation is performed, typically involving a geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum.

    • Property Analysis: From the resulting wavefunction, various electronic properties are calculated, including orbital energies, electron density distribution, bond orders, and spectroscopic constants.

Computational_Workflow cluster_0 Typical Ab Initio Computational Workflow for ClF₅ A 1. Define Initial Geometry (e.g., from VSEPR) B 2. Select Method & Basis Set e.g., CCSD(T) / aug-cc-pVTZ A->B C 3. Perform Geometry Optimization (Find energy minimum) B->C D 4. Perform Frequency Calculation (Confirm true minimum) C->D E 5. Calculate Electronic Properties (Orbitals, Charges, etc.) D->E F 6. Compare with Experiment (Validate results) E->F

Figure 3: A generalized workflow for the computational analysis of ClF₅.

Conclusion

The electronic structure of hypervalent ClF₅ is a complex topic that highlights the limitations of simple bonding theories. While VSEPR and the concept of sp³d² hybridization provide a basic framework for understanding its square pyramidal geometry, a more accurate and nuanced picture is provided by advanced quantum chemical models. Molecular Orbital theory, through concepts like the 3-center-4-electron bond, explains the stability of ClF₅ without the need for d-orbital participation. Furthermore, the recoupled pair bonding model offers a powerful framework for understanding the formation and energetics of hypervalent bonds. The synergy between high-resolution experimental techniques and sophisticated ab initio calculations continues to refine our understanding of this and other fascinating hypervalent species.

References

Methodological & Application

Application Note: Chlorine Pentafluoride (ClF5) - Properties, Hazards, and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chlorine pentafluoride (ClF5) is an extremely hazardous, toxic, and reactive gas. The synthesis of this compound should only be attempted by highly trained professionals in specialized laboratory facilities equipped to handle such materials. This document does not provide a synthesis protocol but aims to inform researchers of its properties and the critical safety measures required for handling.

Introduction

This compound (ClF5) is a highly reactive interhalogen compound first synthesized in 1963.[1][2] It is a colorless gas with a sweet odor and is a powerful oxidizing and fluorinating agent.[2][3] Its primary interest has been as a candidate for rocket propellants, though its extreme reactivity and hazardous nature have limited its practical applications.[2][4] The molecule has a square pyramidal structure.[1][4] Due to its extreme danger, a thorough understanding of its properties and strict adherence to safety protocols are paramount for any laboratory-scale work.

General Synthesis Principles

Historically, this compound was first prepared by reacting chlorine trifluoride (ClF3) with fluorine gas (F2) at high temperatures and pressures.[1][5] Other methods include the reaction of metal fluorides, such as potassium tetrafluorochlorate(III) (KClF4), with fluorine gas.[1][4] In 1981, it was discovered that nickel(II) fluoride (NiF2) can act as a catalyst for the synthesis.[1][4]

General Reactions:

  • ClF3 + F2 → ClF5[4]

  • Cl2 + 5F2 → 2ClF5[4]

These reactions are highly exothermic and require specialized equipment to control the extreme conditions and handle the corrosive and toxic reactants and products.

Physicochemical Properties

This compound is a gas under standard conditions, with a boiling point of -13.1 °C and a melting point of -103 °C.[1][4] It is a dense gas, heavier than air, and vapors from liquefied gas can spread along the ground.[3][6]

PropertyValueReferences
Molecular Formula ClF5[1][4]
Molar Mass 130.445 g/mol [4]
Appearance Colorless gas[4][7]
Odor Sweet[3][4]
Melting Point -103 °C (170 K)[1][4]
Boiling Point -13.1 °C (260.0 K)[1][4]
Density (gas) 4.5 kg/m ³[4]
Solubility in Water Reacts violently (hydrolyzes)[4][6]
Reactivity and Hazards

This compound is a potent oxidizing agent and is dangerously reactive.[2][4]

  • Reaction with Water: It reacts violently with water, moisture in the air, and even ice at -100°C to produce corrosive hydrofluoric acid and toxic chlorine gas.[4][6] The reaction is highly exothermic.[4]

  • Reaction with Other Materials: It reacts vigorously or explosively with most materials, including metals (even platinum and gold), organic compounds, and combustibles like wood, paper, and oil.[3][4][8] It can ignite flammable materials on contact.[3][4]

  • Thermal Stability: While physically stable, containers of ClF5 may explode when heated.[3][8] Ruptured cylinders can rocket violently.[3][4]

Health and Safety

This compound is classified as extremely toxic and corrosive.[2][4]

Health Hazards:

  • Inhalation: Fatal if inhaled.[3][4] It is a severe irritant to the respiratory tract and can cause lung damage and toxic pneumonitis.[4]

  • Skin and Eye Contact: Causes severe and painful burns to the skin, eyes, and mucous membranes.[4][8] Contact can lead to permanent blindness.[4]

  • Absorption: May be fatal if absorbed through the skin.[3]

GHS Hazard Classification:

  • Pictograms: GHS03 (Oxidizing), GHS04 (Compressed Gas), GHS05 (Corrosive), GHS06 (Toxic)[4]

  • Signal Word: Danger[4]

  • Hazard Statements: H270 (May cause or intensify fire; oxidizer), H280 (Contains gas under pressure; may explode if heated), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled)[4][9]

Experimental Safety Protocols

The following sections outline critical safety considerations and are not an exhaustive list. A comprehensive, site-specific risk assessment must be conducted before any work involving ClF5.

Personal Protective Equipment (PPE)

A maximum level of personal protective equipment is mandatory. This includes:

  • Respiratory Protection: A positive-pressure, self-contained breathing apparatus (SCBA) is required.[9]

  • Body Protection: A fully encapsulating, chemical-resistant suit.

  • Hand Protection: Cryogenic, chemical-resistant gloves.

  • Eye and Face Protection: A full face shield worn over safety goggles.[10]

Engineering Controls and Handling
  • Ventilation: All work must be conducted in a specialized, high-performance fume hood or glovebox designed for highly reactive and corrosive gases.[10]

  • Inert Atmosphere: Handle under an inert gas like nitrogen or argon to prevent reactions with atmospheric moisture.[2][10]

  • Materials: Apparatus must be constructed from compatible materials. Certain fluorinated polymers and specific metal alloys (e.g., Monel, Nickel) that form a passivating fluoride layer are required. Glass is not suitable as it can be attacked by interhalogen compounds.[11][12]

  • Storage: Store in tightly closed containers in a cool, dry, well-ventilated area, away from combustible materials and water.[8][10] Cylinders should be secured and protected from sunlight.[9]

Emergency Procedures
  • Spills and Leaks: Evacuate the area immediately. Leaks should only be addressed by trained emergency personnel with appropriate PPE. Stop the leak if it is safe to do so.

  • Fire: this compound is not flammable but is a strong oxidizer that can intensify fires.[3][8] Use appropriate extinguishing media for the surrounding fire, but DO NOT use water on the material itself.[8] Cool affected containers with water from a safe distance to prevent rupture.[8]

  • First Aid:

    • Inhalation: Immediately move the person to fresh air and call for emergency medical attention.[9]

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[9] Seek immediate medical attention.

Diagrams

Hazard_Mitigation_Workflow cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Experiment Execution cluster_emergency Phase 3: Emergency Response RiskAssessment Conduct Comprehensive Risk Assessment SOP Develop Standard Operating Procedure (SOP) RiskAssessment->SOP PPE_Selection Select Appropriate PPE (SCBA, Encapsulating Suit) SOP->PPE_Selection EngControls Verify Engineering Controls (Fume Hood, Inert Gas Supply) PPE_Selection->EngControls Handling Handle ClF5 Under Inert Atmosphere EngControls->Handling Monitoring Continuous Area Monitoring Handling->Monitoring Leak Leak or Spill Detected Monitoring->Leak If Hazard Occurs Evacuate Evacuate Area Leak->Evacuate Notify Notify Emergency Response Team Evacuate->Notify FirstAid Administer First Aid (Decontamination) Notify->FirstAid

Caption: Workflow for Hazard Mitigation in Handling this compound.

GHS_Classification cluster_hazards Primary Hazards ClF5 This compound (ClF5) Oxidizer Oxidizer (GHS03) ClF5->Oxidizer CompressedGas Compressed Gas (GHS04) ClF5->CompressedGas Corrosive Corrosive (GHS05) ClF5->Corrosive Toxic Acutely Toxic (Fatal) (GHS06) ClF5->Toxic

Caption: GHS Hazard Classifications for this compound.

References

Application Notes and Protocols for the High-Pressure Synthesis of Chlorine Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine pentafluoride (ClF5) is a highly reactive interhalogen compound with potent oxidizing and fluorinating properties. First synthesized in 1963 by D. F. Smith, its high reactivity makes it a subject of interest for specialized chemical syntheses, although its hazardous nature requires expert handling and dedicated equipment.[1][2] This document provides detailed application notes and protocols for the high-pressure synthesis of this compound, primarily focusing on the direct fluorination of chlorine trifluoride (ClF3).

Physicochemical Data of this compound

PropertyValue
Molecular FormulaClF5
Molar Mass130.445 g/mol
AppearanceColorless gas
OdorSweet
Melting Point-103 °C
Boiling Point-13.1 °C
Standard Enthalpy of Formation (ΔfH⦵298)-238.49 kJ/mol

High-Pressure Synthesis of this compound from Chlorine Trifluoride and Fluorine

The most common method for producing this compound is the high-pressure reaction of chlorine trifluoride with elemental fluorine.[1][3][4] This method, while effective, requires specialized high-pressure equipment and stringent safety precautions due to the extreme reactivity and toxicity of the involved reagents and the product.

Reaction Parameters

The following table summarizes the key quantitative data for the high-pressure synthesis of ClF5.

ParameterValue
Reactants Chlorine Trifluoride (ClF3), Fluorine (F2)
Reaction Temperature 200 - 350 °C
Reaction Pressure 500 - 3500 psi (approximately 34 - 241 bar)
Reactant Ratio (F2:ClF3) > 2:1 (Fluorine in excess)
Reaction Time Variable, dependent on flow rate in continuous systems
Yield > 90% (based on ClF3)
Catalyst None required for the direct high-pressure reaction. NiF2 has been identified as a catalyst in other synthesis methods.[3]
Experimental Protocol

This protocol outlines the steps for the synthesis of this compound in a high-pressure flow system. Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment, including a blast shield and a remote-controlled apparatus.

Materials:

  • Chlorine trifluoride (ClF3)

  • High-purity fluorine gas (F2)

  • High-pressure nickel or Monel reactor and tubing

  • High-pressure gas flow controllers

  • Condensation trap (cooled with liquid nitrogen)

  • Vacuum pump

  • Scrubber system for unreacted halogens

Procedure:

  • System Preparation:

    • The entire high-pressure system, constructed from nickel or Monel, must be thoroughly cleaned, dried, and passivated with a low concentration of fluorine gas before use to create a protective metal fluoride layer.

    • Leak-check the entire system at the maximum operating pressure with an inert gas (e.g., helium or nitrogen).

  • Reactant Introduction:

    • Introduce chlorine trifluoride into the system. It can be vaporized from a cooled cylinder and its flow rate controlled.

    • Introduce a stoichiometric excess of fluorine gas through a separate inlet. The flow rates of both gases should be precisely controlled.

  • Reaction:

    • The gaseous reactants are mixed and passed through the high-pressure reactor, which is heated to the desired temperature (200-350 °C).

    • Maintain the system pressure within the optimal range (500-3500 psi).

  • Product Collection:

    • The effluent gas mixture, containing ClF5, unreacted F2, and potentially small amounts of ClF3, is passed through a condensation trap cooled with liquid nitrogen (-196 °C). This compound (boiling point -13.1 °C) will condense in the trap, while the more volatile fluorine will pass through.

  • Purification:

    • The crude condensed ClF5 can be purified by fractional distillation to remove any remaining ClF3 or other impurities.

  • System Shutdown and Safety:

    • After the reaction is complete, the flow of reactants must be stopped.

    • The entire system must be purged with an inert gas to remove all reactive materials.

    • Unreacted gases and any residual product must be carefully vented through a suitable scrubber system (e.g., a solution of sodium hydroxide or a solid absorbent like soda lime).

Experimental Workflow Diagram

HighPressureSynthesis cluster_prep System Preparation cluster_reaction Reaction cluster_collection Product Collection & Purification cluster_shutdown System Shutdown p1 Clean, Dry & Passivate High-Pressure Reactor p2 Leak Check with Inert Gas p1->p2 r1 Introduce ClF3 Gas p2->r1 r3 Heat & Pressurize Reactor (200-350°C, 500-3500 psi) r1->r3 r2 Introduce Excess F2 Gas r2->r3 c1 Condense Product in Liquid N2 Trap r3->c1 c2 Fractional Distillation of Crude ClF5 c1->c2 s1 Purge System with Inert Gas c2->s1 s2 Scrub Unreacted Gases s1->s2

Caption: Experimental workflow for the high-pressure synthesis of ClF5.

Alternative Synthesis Method

An alternative, though less common, method for the synthesis of this compound involves the reaction of metal fluorides, such as potassium tetrafluorochlorate(III) (KClF4), with fluorine gas. This method can also produce ClF5, but the high-pressure direct fluorination of ClF3 is generally the more established route.

Safety Considerations

  • Extreme Reactivity: this compound and chlorine trifluoride are hypergolic with many materials, meaning they can ignite spontaneously on contact without an external ignition source. They react explosively with water and organic compounds.

  • Toxicity: ClF5 is highly toxic and can cause severe burns to the skin, eyes, and respiratory tract. Inhalation can be fatal.

  • High Pressure: The use of high pressures presents a significant risk of explosion if the equipment is not properly rated, maintained, and operated.

All work with these chemicals must be conducted in a high-integrity containment system, such as a glove box or a specially designed high-pressure bay. A thorough understanding of the hazards and emergency procedures is essential before commencing any experimental work.

References

Catalytic Synthesis of Chlorine Pentafluoride Using Nickel Fluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine pentafluoride (ClF5) is a powerful fluorinating agent and a high-energy oxidizer. Its synthesis is a critical process for various specialized applications. While several methods exist for its preparation, the use of a catalyst can significantly improve reaction efficiency. Nickel fluoride (NiF₂) has been identified as an effective catalyst for the synthesis of ClF₅ from chlorine trifluoride (ClF₃) and elemental fluorine (F₂).[1][2] This document provides an overview of the catalytic synthesis process, protocols for catalyst preparation and the synthesis reaction, and a summary of the key reaction parameters.

Principle of the Reaction

The catalytic synthesis of this compound involves the gas-phase fluorination of chlorine trifluoride over a solid nickel fluoride catalyst. The fundamental reaction is as follows:

ClF₃ + F₂ --(NiF₂)--> ClF₅

Nickel fluoride facilitates the reaction, allowing it to proceed under potentially less extreme conditions of temperature and pressure compared to uncatalyzed methods.[1] The catalytic activity of NiF₂ for this reaction was notably recognized by researchers in 1981.[1]

Experimental Protocols

Protocol 1: Preparation of Nickel Fluoride (NiF₂) Catalyst

A high surface area nickel fluoride catalyst is crucial for efficient catalytic activity. The following protocol describes a general method for the preparation of NiF₂ suitable for catalytic applications.

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Anhydrous hydrogen fluoride (HF) gas

  • Nitrogen (N₂) gas (high purity)

  • Tube furnace

  • Reactor tube (Monel or other HF-resistant material)

Procedure:

  • Place a known quantity of finely powdered nickel(II) carbonate into the reactor tube.

  • Position the reactor tube within the tube furnace.

  • Purge the reactor system with high-purity nitrogen gas to remove air and moisture.

  • While maintaining a slow nitrogen flow, gradually heat the furnace to a temperature between 250°C and 350°C.

  • Once the desired temperature is reached, introduce a controlled flow of anhydrous hydrogen fluoride gas into the reactor. The HF gas will react with the nickel(II) carbonate to form nickel fluoride and byproducts (CO₂ and H₂O).

  • Maintain the reaction temperature and HF flow for a sufficient duration to ensure complete conversion of the carbonate to the fluoride.

  • After the reaction is complete, switch off the hydrogen fluoride supply and continue to heat the catalyst under a flow of nitrogen gas to remove any residual HF and volatile impurities.

  • Allow the reactor to cool to room temperature under a continuous nitrogen purge.

  • The resulting nickel fluoride catalyst should be handled and stored under an inert atmosphere to prevent contamination.

Protocol 2: Catalytic Synthesis of this compound (ClF₅)

Materials:

  • Chlorine trifluoride (ClF₃) gas

  • Fluorine (F₂) gas

  • Nickel fluoride (NiF₂) catalyst (prepared as in Protocol 1)

  • High-pressure reactor (Monel or other fluorine-resistant material) equipped with mass flow controllers, pressure gauges, and a temperature controller

  • Cold trap system for product collection

  • Appropriate safety equipment for handling highly reactive and toxic gases

Procedure:

  • Load the high-pressure reactor with the prepared nickel fluoride catalyst.

  • Seal the reactor and perform a thorough leak check.

  • Purge the reactor system with an inert gas (e.g., nitrogen or helium) to remove any residual air and moisture.

  • Heat the reactor to the desired reaction temperature.

  • Introduce a controlled flow of chlorine trifluoride and fluorine gas into the reactor using mass flow controllers. The molar ratio of F₂ to ClF₃ should be maintained at a stoichiometric excess of fluorine.

  • Maintain the desired reaction pressure within the reactor.

  • The gaseous product stream exiting the reactor, containing ClF₅ and unreacted starting materials, is passed through a cold trap system (e.g., cooled with liquid nitrogen) to condense the ClF₅.

  • Monitor the reaction progress by analyzing the composition of the effluent gas stream using appropriate analytical techniques (e.g., gas chromatography or mass spectrometry).

  • Upon completion of the reaction, stop the flow of reactant gases and purge the system with an inert gas.

  • Isolate and purify the collected this compound product.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for the NiF₂-catalyzed synthesis of ClF₅, the following table presents a qualitative summary of the key reaction parameters. Researchers should perform optimization studies to determine the ideal conditions for their specific experimental setup.

ParameterDescriptionRecommended Range (General Guidance)
Reactants Chlorine Trifluoride (ClF₃), Fluorine (F₂)High purity gases
Catalyst Nickel Fluoride (NiF₂)High surface area
Temperature Reaction temperatureElevated temperatures are generally required.
Pressure Reaction pressureHigh pressure is typically employed.
Reactant Ratio Molar ratio of F₂ to ClF₃Stoichiometric excess of F₂
Product This compound (ClF₅)Colorless gas, strong oxidizer

Visualizations

Experimental Workflow for ClF₅ Synthesis

ClF5_Synthesis_Workflow cluster_reactants Reactant Supply cluster_reactor Catalytic Reactor cluster_purification Product Collection & Purification ClF3 ClF₃ Gas Reactor Heated Reactor (NiF₂ Catalyst Bed) ClF3->Reactor F2 F₂ Gas F2->Reactor ColdTrap Cold Trap Reactor->ColdTrap Gaseous Products Purification Purification ColdTrap->Purification FinalProduct Pure ClF₅ Purification->FinalProduct

Caption: Experimental workflow for the catalytic synthesis of this compound.

Catalyst Preparation Workflow

NiF2_Preparation_Workflow Start Start: Nickel(II) Carbonate Loading Load NiCO₃ into Reactor Start->Loading Purging1 Purge with N₂ Loading->Purging1 Heating Heat to 250-350°C Purging1->Heating Fluorination Introduce Anhydrous HF Gas Heating->Fluorination Purging2 Purge with N₂ to Remove Excess HF Fluorination->Purging2 Cooling Cool to Room Temperature Purging2->Cooling End End: NiF₂ Catalyst Cooling->End

Caption: Workflow for the preparation of the nickel fluoride catalyst.

Safety Considerations

This compound, chlorine trifluoride, and fluorine are extremely reactive, toxic, and corrosive gases. All experimental work must be conducted in a well-ventilated fume hood or a glove box specifically designed for handling such hazardous materials. Appropriate personal protective equipment (PPE), including specialized gloves, face shields, and respiratory protection, is mandatory. All equipment must be constructed from materials resistant to attack by these chemicals, such as Monel or nickel. A thorough understanding of the hazards and emergency procedures is essential before commencing any work.

References

Application Notes and Protocols for Chlorine Pentafluoride (ClF₅)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: Chlorine pentafluoride (ClF₅) is an extremely hazardous substance. It is a highly toxic, corrosive, and powerfully oxidizing gas. All handling and storage must be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Physical and Chemical Properties

This compound is a colorless gas with a sweet odor.[1][2][3][4] It is a strong oxidizing and fluorinating agent.[2][5]

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
Molecular Formula ClF₅[4]
Molecular Weight 130.445 g/mol [2][4][5]
Boiling Point -13.1 °C (8.4 °F; 260.0 K)[2][5]
Melting Point -103 °C (-153 °F; 170 K)[2][5]
Gas Density 5.7 kg/m ³ (at standard conditions)[2][6]
Liquid Density 1.774 g/cm³ (estimate)[1]
Vapor Pressure See Vapor Pressure Table below[7]
OSHA PEL (as Fluorine) 2.5 mg/m³ (TWA)[1]
ACGIH TLV (as Fluorine) 2.5 mg/m³ (TWA)[1]
NIOSH REL (as Fluorine) 2.5 mg/m³ (TWA)
IDLH (Immediately Dangerous to Life or Health) 1.7 ppm
Vapor Pressure of this compound
Temperature (°C)Vapor Pressure (kPa)
-881
-5910
-14100
7200

Source:

Health and Safety Hazards

This compound is extremely hazardous upon exposure.

  • Inhalation: Fatal if inhaled.[5] Causes severe irritation and burns to the respiratory tract, potentially leading to pulmonary edema.

  • Skin Contact: Causes severe skin burns and eye damage.[5] Contact with the liquefied gas can cause frostbite.

  • Reactivity: It is a powerful oxidizer that can cause or intensify fire.[4] It reacts violently with water, organic materials, and most metals.[5] Containers may explode if heated.

Personal Protective Equipment (PPE)

Personnel must be thoroughly trained in the proper use of PPE before handling this compound.

  • Respiratory Protection: A NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.

  • Hand Protection: Due to the extreme reactivity of this compound, selection of appropriate glove material is critical. Based on its properties as a strong oxidizer and halogenating agent, multi-layered gloves are recommended. A common practice for handling highly reactive fluorinating agents is to wear a pair of heavy-duty neoprene or butyl rubber gloves over a pair of lightweight nitrile gloves. Always consult the glove manufacturer's specific chemical resistance data.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Skin and Body Protection: A chemical-resistant suit, apron, and boots are required. Protective clothing should be made of materials known to be resistant to halogenated compounds, such as Viton™ or other fluorinated elastomers.

Engineering Controls

All work with this compound must be conducted in a well-ventilated area, inside a dedicated fume hood designed for hazardous gases. The fume hood should have a monitoring system to ensure adequate airflow. An emergency shower and eyewash station must be immediately accessible.

Storage Procedures

  • Store cylinders of this compound in a cool, dry, well-ventilated, and secured area, away from direct sunlight and sources of heat.

  • Storage areas should be constructed of non-combustible materials.

  • Store away from incompatible materials such as organic compounds, flammable materials, and metals not specifically rated for this compound service.

  • Cylinders should be properly secured in an upright position.

Emergency Procedures

Spill or Leak

In the event of a leak, evacuate the area immediately. Only trained personnel with appropriate PPE should attempt to address the leak. The primary objective is to stop the flow of gas if it can be done without risk. Use a compatible monitoring system to detect the presence of this compound.

Fire

This compound is not flammable but is a strong oxidizer and will support combustion. In case of a fire involving this compound, do not use water directly on the leak. Use water spray to cool containers and to control vapors.

Experimental Protocols

Protocol for System Passivation

Prior to introducing this compound into a stainless steel (316L) system, a passivation process is crucial to form a protective metal fluoride layer. This minimizes corrosion and uncontrolled reactions.

Materials:

  • Stainless steel (316L) reaction system (reactor, tubing, valves)

  • Source of high-purity nitrogen (N₂) gas

  • Source of a gaseous fluorinating agent (e.g., a dilute mixture of F₂ in N₂, or ClF₃)

  • Heating mantles or furnace for the reactor and tubing

  • Temperature controllers and thermocouples

  • Gas flow controllers

  • Appropriate vacuum pump and pressure gauges

  • Gas scrubber for effluent gas

Procedure:

  • Degreasing and Cleaning: Thoroughly clean all components of the system with a suitable solvent (e.g., acetone, isopropanol) to remove any organic residues. Dry the system completely.

  • Assembly and Leak Check: Assemble the system and perform a thorough leak check using an inert gas (e.g., helium or nitrogen) and a leak detector.

  • Baking and Purging: Heat the entire system to 150-200 °C under a flow of high-purity nitrogen for several hours to remove any adsorbed water.

  • Fluorination: a. Lower the system temperature to the desired passivation temperature (e.g., for fluorine gas on 316L stainless steel, an initial temperature of 220°C can be used).[8] b. Introduce the dilute fluorinating agent at a low flow rate. c. Slowly increase the temperature to the final passivation temperature (e.g., 320-340°C for fluorine on 316L stainless steel), monitoring for any exothermic reactions.[8] Maintain this temperature for a specified duration (e.g., 1-2 hours).

  • Thermal Modification: a. After the fluorination step, switch the gas flow back to high-purity nitrogen. b. Raise the temperature to a higher thermal modification temperature (e.g., 400°C for 316L stainless steel) and hold for several hours.[8] This step helps to stabilize the fluoride layer.

  • Cool Down: Allow the system to cool down to room temperature under a continuous flow of nitrogen.

  • Final Purge: Once at room temperature, the system is considered passivated and ready for the introduction of this compound. Continue to purge with nitrogen until ready for use.

Protocol for a Laboratory-Scale Fluorination Reaction

This protocol describes a general procedure for the fluorination of a substrate in a passivated reactor system.

Materials:

  • Passivated reactor system (as described in 8.1)

  • Cylinder of this compound with a suitable regulator

  • Substrate to be fluorinated

  • Inert solvent (if required)

  • Cooling bath (e.g., dry ice/acetone)

  • Quenching agent (e.g., a solution of sodium bisulfite)

  • Gas scrubber

Procedure:

  • System Preparation: Ensure the reactor system is clean, dry, and has been properly passivated and purged with inert gas.

  • Substrate Introduction: Introduce the substrate (and solvent, if applicable) into the reactor.

  • Inert Gas Purge: Purge the reactor with high-purity nitrogen to remove any residual air.

  • Cooling: Cool the reactor to the desired reaction temperature using a cooling bath.

  • Introduction of this compound: Slowly introduce a measured amount of this compound gas into the reactor via a mass flow controller. Monitor the reaction temperature and pressure closely.

  • Reaction Monitoring: Maintain the desired reaction temperature and stir the reaction mixture. Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS, NMR of aliquots after careful quenching).

  • Reaction Quenching: Once the reaction is complete, stop the flow of this compound and purge the system with nitrogen to remove any unreacted gas. Slowly and carefully add a quenching agent to neutralize any remaining reactive species.

  • Work-up: Allow the reactor to warm to room temperature. The reaction mixture can then be worked up according to standard laboratory procedures for the specific product being synthesized.

  • System Cleaning: The reactor must be carefully cleaned and re-passivated if necessary before subsequent use.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE System_Check Verify System Integrity (Leak Check, Passivation) PPE->System_Check Purge Purge System with Inert Gas System_Check->Purge Introduce Introduce ClF5 Purge->Introduce React Conduct Experiment Introduce->React Quench Quench Reaction & Purge React->Quench Decontaminate Decontaminate Equipment Quench->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for Safe Handling of this compound.

EmergencyResponse Leak This compound Leak Detected Evacuate Evacuate Immediate Area Leak->Evacuate Alarm Activate Alarm & Notify EH&S Evacuate->Alarm Assess Assess Situation (from a safe distance) Alarm->Assess SmallLeak Is the leak minor and can be stopped safely by trained personnel? Assess->SmallLeak StopLeak Stop the Leak (if safe to do so) SmallLeak->StopLeak Yes Secure Secure the Area Await Emergency Responders SmallLeak->Secure No Ventilate Ventilate the Area StopLeak->Ventilate Monitor Monitor Air Quality Ventilate->Monitor

Caption: Decision-making process for a this compound leak.

References

Application Notes and Protocols for Fluorination Reactions Using Chlorine Pentafluoride (ClF5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Chlorine Pentafluoride (ClF5) is an exceptionally reactive and hazardous material. The information provided herein is intended for experienced researchers in controlled laboratory settings equipped to handle extremely dangerous substances. A thorough understanding of the hazards and rigorous adherence to all safety protocols are paramount. These notes are for informational purposes only and do not constitute a recommendation to use ClF5 without extensive prior safety and experimental planning.

Introduction

This compound (ClF5) is a colorless gas and a potent oxidizing and fluorinating agent.[1][2] First synthesized in 1963, this interhalogen compound is known for its extreme reactivity with a wide range of materials, including water, organic compounds, and even otherwise inert elements like platinum and gold at room temperature.[1] Its high reactivity, while posing significant handling challenges, also suggests its potential for unique fluorination reactions where other reagents may fail. These application notes provide a comprehensive overview of the considerations and a generalized protocol for conducting fluorination reactions using ClF5 in a research setting.

Safety First: Handling this compound

Due to its extreme toxicity and reactivity, a stringent safety protocol is the most critical aspect of any experimental work involving ClF5.[1][3]

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with or near ClF5. This includes, but is not limited to:

  • Primary Protection:

    • Full-face respirator with a cartridge suitable for acid gases and halogens.

    • Heavy-duty, chemical-resistant gloves (e.g., neoprene or PVC). Thinner disposable gloves should be worn underneath and changed frequently.[4]

    • Chemical-resistant apron or full-body suit.

    • Safety goggles and a face shield.[4]

  • Secondary Protection:

    • Flame-retardant lab coat.

    • Closed-toe, chemical-resistant footwear.

2.2. Engineering Controls

  • All work with ClF5 must be conducted in a continuously monitored, well-ventilated fume hood specifically designed for highly corrosive and toxic gases.

  • The experimental setup must be contained within a secondary containment system.

  • A dedicated gas cabinet for the ClF5 cylinder is essential, equipped with a leak detection system and an automatic shutdown valve.

  • Emergency scrubber systems containing materials like soda lime or activated alumina should be in place to neutralize any accidental release.

2.3. Emergency Procedures

  • All personnel must be trained on the specific hazards of ClF5 and the emergency response plan.

  • An emergency shower and eyewash station must be immediately accessible.

  • Calcium gluconate gel should be readily available for treating skin contact with hydrofluoric acid (HF), a primary byproduct of ClF5 reactions with moisture.[4]

  • Never work alone when handling ClF5.

Experimental Setup

The design of the experimental apparatus is critical to ensure safety and reaction control. The materials of construction must be resistant to both ClF5 and the reaction byproducts.

3.1. Materials of Construction

  • Recommended: Nickel, Monel®, stainless steel (passivated), and copper are suitable for handling ClF5.[5]

  • Avoid: Glass, plastics, and any organic materials are incompatible and will react violently.[5]

3.2. Reactor Design

For gas-solid or gas-liquid fluorination reactions, a passivated stainless steel or Monel® reactor is recommended. The reactor should be designed for high-pressure operations and equipped with:

  • Mass flow controllers for precise delivery of ClF5 and any carrier gas (e.g., nitrogen or argon).

  • Pressure transducers and thermocouples to monitor reaction conditions.

  • A robust stirring mechanism for heterogeneous reactions.

  • An outlet leading to a scrubbing system to neutralize unreacted ClF5 and acidic byproducts.

A diagram of a typical experimental workflow is presented below:

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Start ppe Don Full PPE start->ppe setup_check Verify Setup Integrity (Leak Test) ppe->setup_check passivate Passivate Reactor setup_check->passivate substrate Load Substrate passivate->substrate introduce_clf5 Introduce ClF5 (Controlled Flow) substrate->introduce_clf5 monitor Monitor Temperature & Pressure introduce_clf5->monitor reaction_complete Reaction Complete (Stop ClF5 Flow) monitor->reaction_complete purge Purge with Inert Gas reaction_complete->purge cool_down Cool Reactor purge->cool_down isolate Isolate Product cool_down->isolate neutralize Neutralize & Clean Apparatus isolate->neutralize end End neutralize->end

Caption: Experimental workflow for fluorination using ClF5.

Generalized Experimental Protocol

The following is a generalized protocol for the fluorination of a solid substrate. This protocol must be adapted and optimized for specific reactions, starting with very small-scale trials.

4.1. Reactor Passivation

  • Assemble the reactor system and perform a thorough leak check with an inert gas (e.g., helium or nitrogen).

  • Passivate the reactor by introducing a low concentration of a milder fluorinating agent (e.g., diluted F2 or ClF3) to form a protective metal fluoride layer on all internal surfaces. This is a critical step to prevent corrosion from ClF5.

  • Purge the system thoroughly with an inert gas to remove the passivating agent.

4.2. Fluorination Reaction

  • Load the substrate into the passivated reactor under an inert atmosphere.

  • Seal the reactor and purge again with an inert gas.

  • Cool the reactor to the desired starting temperature (low-temperature reactions may be necessary to control the exothermicity).

  • Slowly introduce ClF5 gas into the reactor at a controlled flow rate. The reaction is likely to be highly exothermic, so careful temperature monitoring is crucial.

  • Maintain the desired reaction temperature and pressure for the determined reaction time.

  • Continuously monitor the reaction progress using appropriate in-situ analytical techniques if available (e.g., FTIR spectroscopy through a compatible window material).

4.3. Post-Reaction Work-up

  • Stop the flow of ClF5 and purge the reactor with an inert gas to remove any unreacted ClF5 and gaseous byproducts. The exhaust gas must be passed through a scrubber.

  • Allow the reactor to return to room temperature.

  • Under an inert atmosphere, carefully open the reactor and collect the product.

  • The product may require further purification to remove any chlorinated or over-fluorinated byproducts.

Data Presentation: Hypothetical Reaction Data

Due to the limited availability of specific reaction data for ClF5 in open literature, the following table presents hypothetical data for the fluorination of a generic metal oxide (MO) to illustrate the expected trends and the type of data that should be collected.

ParameterExperiment 1Experiment 2Experiment 3
SubstrateMetal Oxide (MO)Metal Oxide (MO)Metal Oxide (MO)
ClF5 Flow Rate5 sccm10 sccm10 sccm
Temperature100 °C100 °C150 °C
Reaction Time2 hours2 hours1.5 hours
Yield of MFx 65% 85% 92%
Selectivity High Moderate Low
ByproductsMOClxMOClx, MFx+1MFx+1, ClFx

Analytical Methods

A combination of analytical techniques will be necessary to characterize the products of a ClF5 fluorination reaction.

  • For Solid Products:

    • X-ray Diffraction (XRD): To identify crystalline phases.

    • X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition and oxidation states.

    • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): For morphological analysis and elemental mapping.

  • For Gaseous Byproducts:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify gaseous species in the exhaust stream.

    • Mass Spectrometry (MS): For detailed analysis of the gas composition.

  • For Soluble Products:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹³C, ¹H): For structural elucidation of organic products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile products.

A logical diagram for product analysis is shown below:

G cluster_solid Solid Phase Analysis cluster_liquid Liquid/Soluble Phase Analysis product Crude Product xrd XRD product->xrd xps XPS product->xps sem_eds SEM/EDS product->sem_eds nmr NMR (19F, 13C, 1H) product->nmr gcms GC-MS product->gcms

Caption: Analytical workflow for product characterization.

Conclusion

This compound is a fluorinating agent of immense reactivity, offering potential for novel synthetic transformations. However, its extreme hazards necessitate a paramount focus on safety and a meticulously planned experimental approach. The protocols and guidelines presented here provide a framework for researchers to begin considering the use of ClF5, emphasizing the critical need for specialized equipment, extensive safety precautions, and a gradual, small-scale approach to experimentation. Further research into the controlled application of ClF5 could unveil new frontiers in fluorination chemistry.

References

Chlorine Pentafluoride in Organic Synthesis: A Highly Reactive Agent with Limited Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorine pentafluoride (ClF5) is a colorless, highly reactive interhalogen compound with potent oxidizing and fluorinating properties.[1][2] First synthesized in 1963, this hypervalent molecule, consisting of a central chlorine atom bonded to five fluorine atoms, has been primarily investigated for its potential as a rocket propellant oxidizer due to its high specific impulse.[3][4] However, its extreme reactivity and the hazardous nature of its reactions have largely precluded its widespread use in conventional organic synthesis.[2][3] This document provides an overview of the known reactions of this compound with organic compounds, highlighting the challenges and potential niche applications for this energetic reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Its high reactivity is underscored by its ability to react vigorously with a wide range of materials, including water, metals, and organic compounds, often at cryogenic temperatures.[2][3]

PropertyValue
Molecular Formula ClF5
Molar Mass 130.445 g/mol [2]
Appearance Colorless gas[1]
Odor Sweet[2]
Melting Point -103 °C[2]
Boiling Point -13.1 °C[2]
Hazards Strong oxidizer, highly toxic, corrosive[3][5]

Reactivity in Organic Synthesis

The application of this compound in organic synthesis is severely limited by its extreme and often uncontrollable reactivity. It tends to cause the violent decomposition and combustion of organic materials rather than facilitating selective fluorination.[2] The high exothermicity of its reactions can lead to the fragmentation of the carbon skeleton, making it unsuitable for the synthesis of complex organic molecules required in drug development and other fine chemical industries.

General Reactivity with Organic Compounds

This compound reacts spontaneously and often explosively with most organic compounds.[2] The reactions are characterized by the cleavage of carbon-carbon and carbon-hydrogen bonds, leading to a mixture of highly fluorinated small molecules, carbon soot, and chlorinated byproducts. For instance, its interaction with olefins can be considered for fluorination, though controlling the reaction to achieve specific products is a significant challenge.[4]

Due to the scarcity of controlled and selective reactions with organic molecules, detailed experimental protocols for the use of this compound in organic synthesis are not available in the mainstream chemical literature. The primary focus of research has been on its properties as a powerful oxidizing agent and its interactions with inorganic substances.[3][6]

Potential Niche Applications

Despite its generally destructive nature towards organic matter, some potential, albeit not widely practiced, applications have been suggested:

  • Fluorinating Agent for Simple Molecules: In principle, ClF5 can act as a fluorinating agent for simple organic molecules like olefins.[4] However, achieving selectivity and preventing runaway reactions would require highly specialized equipment and conditions, such as very low temperatures, high dilution, and inert atmospheres.

  • Synthesis of Other Fluorinating Agents: While not a direct application in organic synthesis, this compound could potentially be used as a precursor for the synthesis of other, more manageable fluorinating agents. This, however, remains a speculative area with limited reported examples.

Experimental Protocols: A Note on Unavailability

Given the extreme and hazardous nature of this compound's reactions with organic compounds, detailed and reproducible experimental protocols for its use in organic synthesis are not established or published. The information available points towards its unsuitability for controlled and selective transformations required in modern synthetic chemistry. Researchers seeking to perform fluorination are advised to consult literature on more contemporary and selective fluorinating agents.[7][8][9]

Logical Workflow for Handling Highly Reactive Fluorinating Agents

While specific protocols for ClF5 in organic synthesis are lacking, a general workflow for handling highly reactive fluorinating agents is crucial for ensuring safety. The following diagram outlines a logical progression for such experiments.

Handling_Highly_Reactive_Fluorinating_Agents General Workflow for Handling Highly Reactive Fluorinating Agents cluster_prep Preparation Phase cluster_execution Execution Phase cluster_workup Work-up & Quenching Phase Risk_Assessment Thorough Risk Assessment Material_Compatibility Check Material Compatibility (Reactor, Tubing, etc.) Risk_Assessment->Material_Compatibility Inert_Atmosphere_Setup Prepare Inert Atmosphere System (e.g., N2, Ar) Material_Compatibility->Inert_Atmosphere_Setup Scrubber_System Set up Quench/Scrubber System for Effluent Gases Inert_Atmosphere_Setup->Scrubber_System Cool_Reactor Cool Reactor to Low Temperature Scrubber_System->Cool_Reactor Introduce_Substrate Introduce Substrate in Inert Solvent Cool_Reactor->Introduce_Substrate Introduce_Reagent Slow, Controlled Introduction of Fluorinating Agent Introduce_Substrate->Introduce_Reagent Monitor_Reaction Monitor Temperature and Pressure Continuously Introduce_Reagent->Monitor_Reaction Quench_Reaction Careful Quenching of Excess Reagent Monitor_Reaction->Quench_Reaction Warm_to_RT Slowly Warm to Room Temperature Quench_Reaction->Warm_to_RT Isolate_Product Product Isolation and Purification Warm_to_RT->Isolate_Product

Caption: A generalized workflow for the safe handling of highly reactive fluorinating agents.

Reactivity Profile of this compound

The following diagram illustrates the general, often destructive, reactivity of this compound with common organic functional groups.

Reactivity_of_ClF5 General Reactivity of ClF5 with Organic Functional Groups cluster_reactants Organic Functional Groups ClF5 This compound (ClF5) Alkanes Alkanes (C-H, C-C) ClF5->Alkanes Violent Reaction Alkenes Alkenes (C=C) ClF5->Alkenes Explosive Reaction Alkynes Alkynes (C≡C) ClF5->Alkynes Explosive Reaction Alcohols Alcohols (C-OH) ClF5->Alcohols Violent Reaction Carbonyls Carbonyls (C=O) ClF5->Carbonyls Vigorous Reaction Products Typical Products: - Fragmentation - Uncontrolled Fluorination - Chlorination - Combustion (CO2, H2O, HF, HCl) - Soot Alkanes->Products Alkenes->Products Alkynes->Products Alcohols->Products Carbonyls->Products

Caption: Reactivity of ClF5 with common organic functional groups, typically leading to decomposition.

Conclusion

This compound is a formidable chemical with extreme reactivity that makes it largely unsuitable for controlled applications in modern organic synthesis, particularly in the context of drug development. Its tendency to cause violent and non-selective reactions with organic matter necessitates extreme caution and specialized handling procedures. While it holds a place in the study of high-energy materials and inorganic fluorine chemistry, its utility for the practicing organic chemist is negligible. Researchers in the field of fluorination are directed towards the vast and ever-expanding toolkit of modern, selective fluorinating reagents.

References

Application Notes and Protocols for the Use of Chlorine Pentafluoride in Rocket Propellant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine pentafluoride (ClF5) is a highly energetic, hypergolic oxidizer that has been considered for use in liquid bipropellant rocket systems. Its high density and potent oxidizing capabilities offer the potential for high performance. However, its extreme toxicity, corrosiveness, and hazardous handling requirements have limited its widespread application. These application notes provide a comprehensive overview of the properties, performance characteristics, and handling protocols for this compound in a research and development context. Detailed experimental procedures for performance evaluation, hypergolic ignition delay testing, and materials compatibility assessment are presented to guide researchers in the safe and effective investigation of this powerful oxidizer.

Physicochemical and Performance Data

This compound is a colorless gas at standard conditions with a molecular weight of 130.44 g/mol .[1] It is a strong oxidizing agent and reacts violently with many materials, including water.[2] Due to its hazardous nature, its use has been limited, but it was once a candidate oxidizer for rockets.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaClF5[1]
Molecular Weight130.44 g/mol [1]
Boiling Point-13.1 °C[2]
Melting Point-103 °C[2]
Density (gas)4.5 kg/m ³[2]
Standard Enthalpy of Formation (ΔfH⦵298)−238.49 kJ/mol[2]

Table 2: Theoretical Performance of this compound with Various Rocket Fuels

FuelOxidizer/Fuel Ratio (O/F)Specific Impulse (Isp, sec)Combustion Temperature (°K)
Hydrazine (N2H4)~2.5~320 (calculated)~4200 (estimated)
Monomethylhydrazine (MMH)~3.0~330 (calculated)~4300 (estimated)
Kerosene (RP-1)~3.5~310 (calculated)~4000 (estimated)

Note: The performance data in this table are theoretical calculations and estimations based on the properties of ClF5 and its expected reactions with the fuels. Experimental verification is required for accurate performance characterization. One source mentions a Rocketdyne engine, the RS-22, which used ClF5 with MHF-5 (a mixed hydrazine fuel) and achieved a specific impulse of 275 seconds.[3]

Experimental Protocols

Rocket Engine Performance Evaluation

This protocol outlines the procedure for determining the specific impulse and thrust of a this compound-based bipropellant in a laboratory-scale rocket engine test stand.

Materials:

  • Laboratory-scale rocket engine test stand with thrust and pressure measurement capabilities.

  • This compound (ClF5) supply system with appropriate pressure regulators and flow meters.

  • Fuel (e.g., hydrazine, MMH) supply system with appropriate pressure regulators and flow meters.

  • Data acquisition system for recording thrust, chamber pressure, and propellant flow rates.

  • Appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA).[4]

Procedure:

  • System Preparation:

    • Ensure the test stand is in a certified and properly ventilated test cell.

    • Calibrate all sensors (load cells, pressure transducers, flow meters) prior to testing.

    • Perform a leak check of the entire propellant feed system using an inert gas (e.g., helium).

  • Propellant Loading:

    • Following strict safety protocols, load the oxidizer and fuel into their respective run tanks.

    • Ensure all personnel are in a safe, remote location before proceeding.

  • Test Firing:

    • Initiate the data acquisition system.

    • Remotely open the main propellant valves in the correct sequence for hypergolic ignition.

    • Allow the engine to fire for the planned duration while recording data.

    • Shut down the engine by closing the propellant valves.

  • Post-Test Procedures:

    • Purge the feed lines with an inert gas to remove any residual propellants.

    • Allow the engine to cool completely.

    • Carefully inspect the engine and test stand for any signs of damage.

  • Data Analysis:

    • Calculate the specific impulse (Isp) using the measured thrust and propellant mass flow rate.

    • Analyze the chamber pressure data to assess combustion stability.

Hypergolic Ignition Delay Testing

This protocol describes the drop test method for measuring the ignition delay between this compound and a liquid fuel. Ignition delay is a critical parameter for hypergolic propellants.[5]

Materials:

  • Drop test apparatus equipped with a high-speed camera.[6]

  • A transparent cuvette or dish to hold the fuel.

  • A mechanism for releasing a single drop of oxidizer.

  • Data acquisition system synchronized with the high-speed camera.

  • Appropriate PPE.[4]

Procedure:

  • Apparatus Setup:

    • Position the drop test apparatus inside a chemical fume hood.[7]

    • Fill the cuvette with a small, measured amount of the fuel to be tested.

    • Load the dropper with this compound.

  • Test Execution:

    • Start the high-speed camera and data acquisition system.

    • Release a single drop of ClF5 into the fuel.

    • The camera will record the moment of contact and the first appearance of a flame.

  • Data Analysis:

    • Review the high-speed video frame by frame to determine the time difference between the drop making contact with the fuel and the first visible light from ignition. This time difference is the ignition delay.

    • Repeat the test multiple times to ensure statistical significance.

Materials Compatibility Testing

This protocol outlines a static immersion test to evaluate the compatibility of various materials with liquid this compound.

Materials:

  • Small coupons of the materials to be tested (e.g., stainless steel 316L, Monel, Inconel).

  • A pressure vessel constructed from a known resistant material (e.g., a nickel alloy).

  • This compound.

  • Analytical balance.

  • Microscope for surface analysis.

  • Appropriate PPE.[4]

Procedure:

  • Sample Preparation:

    • Clean and degrease the material coupons.

    • Measure and record the initial mass and surface dimensions of each coupon.

  • Test Setup:

    • Place the coupons in the pressure vessel, ensuring they are not in contact with each other.

    • Evacuate the vessel and then introduce liquid this compound, ensuring the coupons are fully submerged.

  • Exposure:

    • Maintain the vessel at a constant temperature for a predetermined duration (e.g., 30 days).

  • Post-Test Analysis:

    • Carefully vent and purge the vessel to remove all ClF5.

    • Remove the coupons and clean them according to a standardized procedure.

    • Measure and record the final mass of each coupon.

    • Visually inspect the coupons under a microscope for signs of corrosion, such as pitting, discoloration, or changes in surface texture.

    • Calculate the corrosion rate in mils per year (mpy).

Safety and Handling Protocols

This compound is an extremely hazardous substance and must be handled with the utmost care in a controlled laboratory environment.[2]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face, positive-pressure, self-contained breathing apparatus (SCBA) is mandatory when there is any potential for exposure.[4]

  • Skin Protection: A full-body, chemical-resistant suit, along with compatible gloves and boots, is required.[4]

  • Eye Protection: Chemical splash goggles and a face shield are necessary.

Engineering Controls:

  • All work with this compound must be conducted in a well-maintained chemical fume hood or a glovebox.[7]

  • The work area must be equipped with an emergency shower and eyewash station.[8]

  • A continuous monitoring system for detecting ClF5 leaks is highly recommended.

Handling and Storage:

  • Store cylinders of this compound in a cool, dry, well-ventilated area, away from combustible materials.[8]

  • Use only compatible materials for all equipment, including tubing, valves, and regulators. Nickel and Monel alloys are generally recommended.

  • Ground all equipment to prevent static discharge.

  • Never work alone when handling this compound.[9]

Spill and Leak Procedures:

  • In the event of a leak, evacuate the area immediately.[8]

  • Only personnel with specialized training and appropriate PPE should attempt to address the leak.

  • Ventilate the area to disperse the gas.[8]

Disposal:

  • This compound waste must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[10][11][12]

  • Contact a specialized chemical waste disposal company for assistance.[10]

Diagrams

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Test Phase A Hazard Analysis & Safety Protocol Review B Material & Equipment Compatibility Check A->B Proceed if safe C System Assembly & Leak Check B->C Proceed if compatible D Propellant Loading C->D Proceed if sealed E Remote Test Execution D->E Initiate F Data Acquisition E->F Record G System Purging & Safing E->G Shutdown H Data Analysis F->H Process I Inspection & Decontamination G->I After cooldown

Figure 1: Experimental Workflow for ClF5 Propellant Testing.

Hypergolic_Ignition_Pathway A ClF5 (Oxidizer) & Fuel (e.g., Hydrazine) B Initial Contact & Mixing A->B Introduction C Rapid Exothermic Redox Reactions B->C Spontaneous D Generation of Heat & Radicals C->D Leads to E Ignition & Sustained Combustion D->E Initiates F Combustion Products (e.g., HF, HCl, N2, H2O) E->F Produces

Figure 2: Simplified Hypergolic Ignition Pathway.

Safety_Protocol_Logic A Handling this compound? B Full PPE Required? (SCBA, Chem Suit) A->B Yes F STOP! Do Not Proceed A->F No C Work in Fume Hood / Glovebox? B->C Yes B->F No D Emergency Equipment Available? C->D Yes C->F No E Proceed with Caution D->E Yes D->F No

Figure 3: Decision Logic for Safe Handling of ClF5.

References

Application Notes and Protocols for Gas-Phase Reactions of Chlorine Pentafluoride with Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine pentafluoride (ClF5) is a highly reactive interhalogen compound, recognized for its potent oxidizing and fluorinating capabilities.[1][2] This colorless gas, first synthesized in 1963, reacts vigorously with a wide range of materials, including metals, even at room temperature.[1][3] Its extreme reactivity makes it a subject of interest for various applications, including chemical synthesis and materials processing. However, the hazardous nature of ClF5 necessitates stringent safety protocols and specialized experimental setups.

These application notes provide a summary of the known reactivity of ClF5 with metals in the gas phase, outline general experimental protocols, and detail essential safety considerations. Due to the limited availability of detailed quantitative data in open literature, this document synthesizes qualitative observations and provides a framework for conducting research in this area.

General Reactivity of this compound with Metals

This compound is a powerful fluorinating agent that reacts readily with all elements except for noble gases, nitrogen, oxygen, and fluorine.[1] Its reactions with metals are typically highly exothermic and can be explosive.[1][2] At room temperature, ClF5 is known to react with even relatively inert metals like platinum and gold.[1]

The general reaction of a metal (M) with this compound in the gas phase can be represented as:

n M(s) + 2 ClF5(g) → n MFx(s/g) + Cl2(g)

Where 'n' is the stoichiometric coefficient and 'x' is the oxidation state of the metal in the resulting metal fluoride. The reaction products are typically the highest oxidation state metal fluorides, which may be solid or volatile depending on the metal and reaction conditions.

Summary of Reactivity and Expected Products

Metal (Symbol)Common Oxidation StatesExpected Primary Product(s)Qualitative Reactivity Notes
Aluminum (Al)+3Aluminum fluoride (AlF3)Reaction is expected to be vigorous, forming a stable, non-volatile fluoride layer.
Tungsten (W)+6Tungsten hexafluoride (WF6)Reaction likely requires elevated temperatures to form the volatile hexafluoride.
Nickel (Ni)+2Nickel fluoride (NiF2)A protective fluoride layer may form, similar to reactions with ClF3.[4] NiF2 can act as a catalyst in ClF5 synthesis.[5]
Platinum (Pt)+4, +6Platinum tetrafluoride (PtF4), Platinum hexafluoride (PtF6)Reacts even at room temperature, indicating the extreme oxidizing power of ClF5.[1]
Gold (Au)+3, +5Gold trifluoride (AuF3), Gold pentafluoride (AuF5)Reacts at room temperature, which is remarkable given the inertness of gold.[1]
Lithium (Li)+1Lithium fluoride (LiF)Spontaneous ignition is likely, leading to the formation of the stable salt.[2]
Calcium (Ca)+2Calcium fluoride (CaF2)Spontaneous ignition is expected, forming the stable fluoride.[2]

Experimental Protocol: General Procedure for Gas-Phase Reactions of ClF5 with Metals

The following protocol outlines a general procedure for studying the gas-phase reaction of ClF5 with a metal sample. This is a generalized guideline and must be adapted based on the specific metal, desired reaction conditions, and available equipment. All work must be conducted in a specialized laboratory equipped for handling hazardous gases.

4.1. Materials and Equipment

  • This compound (ClF5) gas cylinder (lecture bottle size recommended for laboratory scale)

  • High-purity inert gas (e.g., Nitrogen, Argon) for purging

  • Metal substrate or powder

  • High-vacuum compatible reaction chamber (e.g., quartz or passivated stainless steel)

  • Mass flow controllers for precise gas delivery

  • High-temperature furnace

  • Pressure gauges (capacitance manometer recommended)

  • Vacuum pump system (capable of reaching < 10^-6 Torr)

  • Gas handling manifold constructed from compatible materials (e.g., Monel, stainless steel)

  • Exhaust gas scrubber system containing reagents to neutralize unreacted ClF5 and reaction byproducts (e.g., soda lime, alumina)

  • Appropriate personal protective equipment (PPE): full-face shield, heavy-duty gloves (e.g., Neoprene), flame-retardant lab coat, and a self-contained breathing apparatus (SCBA) readily available.

4.2. Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep System Preparation cluster_reaction Reaction cluster_post Post-Reaction A Load Metal Sample into Reaction Chamber B Assemble and Leak-Check Gas Handling System A->B C Evacuate System to High Vacuum (<10^-6 Torr) B->C D Heat and Outgas Sample and Chamber C->D E Introduce ClF5 Gas at Controlled Flow Rate D->E System Ready F Maintain Desired Pressure and Temperature E->F G Monitor Reaction Progress (e.g., pressure change, visual observation) F->G H Stop ClF5 Flow and Evacuate Chamber G->H Reaction Complete I Purge System with Inert Gas H->I J Cool Chamber to Room Temperature I->J K Safely Remove and Analyze Sample J->K SafetyConsiderations cluster_hazards ClF5 Hazards cluster_protocols Safety Protocols H1 High Toxicity P2 Controlled Environment (Fume Hood / Glovebox) H1->P2 mitigated by P3 Appropriate PPE (Face shield, SCBA) H1->P3 mitigated by P4 Emergency Preparedness (Scrubber, Eyewash) H1->P4 mitigated by H2 Extreme Reactivity P1 Specialized Equipment (e.g., Monel, Passivated Steel) H2->P1 mitigated by H2->P2 mitigated by H2->P4 mitigated by H3 Strong Oxidizer H3->P1 mitigated by H3->P2 mitigated by H4 Corrosive H4->P1 mitigated by H4->P3 mitigated by H4->P4 mitigated by

References

Application Notes and Protocols for Matrix Isolation Studies of Chlorine Pentafluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorine pentafluoride (ClF5) is a powerful oxidizing and fluorinating agent with significant potential in chemical synthesis.[1][2][3] However, its high reactivity makes conventional reaction control and the isolation of reactive intermediates challenging. Matrix isolation spectroscopy is a powerful technique for studying highly reactive species by trapping them in an inert, cryogenic solid matrix (e.g., argon or neon) at very low temperatures (typically 4-20 K).[4] This environment inhibits diffusion and bimolecular reactions, allowing for the spectroscopic characterization of transient species and the study of reaction mechanisms in a controlled manner.

Despite the potential of this technique, a review of the current scientific literature reveals a notable scarcity of matrix isolation studies specifically focused on the reactions of this compound. This document, therefore, provides a set of detailed, scientifically grounded, albeit prospective, application notes and protocols for investigating ClF5 reactions using matrix isolation. The methodologies are based on established principles of matrix isolation and draw analogies from studies of similar high-valent fluorides and interhalogen compounds.

Application Note 1: Photodissociation of this compound

Objective: To investigate the primary photoproducts of ClF5 upon UV irradiation in an inert matrix and to spectroscopically identify the resulting radical species, such as the chlorine tetrafluoride radical (ClF4).

Background: The photodissociation of interhalogen compounds is a fundamental process that can generate highly reactive radical species. Understanding the photostability of ClF5 and the nature of its photoproducts is crucial for its application in photochemical synthesis. The square pyramidal structure of ClF5 suggests that photolysis could lead to the cleavage of a Cl-F bond.[3][5]

Experimental Protocol
  • Sample Preparation:

    • Prepare a gaseous mixture of ClF5 and a matrix gas (e.g., Argon) with a ratio of approximately 1:1000 in a stainless-steel mixing vessel. The high dilution is critical to ensure the isolation of individual ClF5 molecules within the matrix.[4]

    • Handle ClF5 with extreme caution in a well-ventilated fume hood or glovebox due to its high toxicity and reactivity.[1][2]

  • Matrix Deposition:

    • Utilize a closed-cycle helium cryostat to cool a spectroscopic window (e.g., CsI for IR or Sapphire for UV-Vis) to approximately 15 K.

    • Slowly deposit the ClF5/Ar gas mixture onto the cold window through a needle valve. The deposition rate should be maintained at 1-2 mmol/hour to ensure the formation of a clear, amorphous matrix.

  • Spectroscopic Analysis (Pre-photolysis):

    • Record the infrared (IR) and UV-Vis spectra of the deposited matrix. The IR spectrum should show the characteristic vibrational modes of isolated ClF5.

  • Photolysis:

    • Irradiate the matrix with a suitable UV light source (e.g., a mercury arc lamp or a tunable laser). The choice of wavelength will be critical and may require screening. Start with broadband UV irradiation and then move to specific wavelengths if necessary to achieve controlled photolysis.

  • Spectroscopic Analysis (Post-photolysis):

    • Record IR and UV-Vis spectra at regular intervals during photolysis.

    • Monitor the decrease in the intensity of the ClF5 vibrational bands and the appearance of new absorption features.

    • New bands in the IR spectrum may be attributable to the ClF4 radical. Comparison with theoretical calculations of the vibrational frequencies of ClF4 will be essential for assignment.

Expected Data

The following table summarizes the expected vibrational frequencies for the reactant and a potential photoproduct. The values for ClF4 are hypothetical and would need to be confirmed by experimental data and theoretical calculations.

SpeciesVibrational ModeExpected Wavenumber (cm⁻¹)Notes
ClF5ν(Cl-Faxial)~710Strong absorption
ClF5ν(Cl-Fequatorial)~640, ~575Strong absorptions
ClF4 Radical ν(Cl-F)Hypothetical: 400-800Appearance upon photolysis

Experimental Workflow for ClF5 Photodissociation

G cluster_prep Sample Preparation cluster_exp Matrix Isolation Experiment cluster_analysis Data Analysis ClF5 ClF5 Gas Mix Gas Mixture (1:1000) ClF5->Mix Ar Argon Gas Ar->Mix Deposition Co-deposition on CsI window at 15K Mix->Deposition PreSpec Record IR/UV-Vis (Pre-photolysis) Deposition->PreSpec Photolysis UV Irradiation (e.g., Hg Arc Lamp) PreSpec->Photolysis PostSpec Record IR/UV-Vis (Post-photolysis) Photolysis->PostSpec Analysis Identify New Species (e.g., ClF4 radical) PostSpec->Analysis

Caption: Workflow for the matrix isolation and photodissociation of ClF5.

Application Note 2: Reaction of this compound with Water

Objective: To study the hydrolysis of ClF5 in a controlled manner and to identify the initial products and any reaction intermediates.

Background: The reaction of ClF5 with water is known to be highly exothermic and vigorous, producing chloryl fluoride (ClO2F) and hydrogen fluoride (HF).[1][3] Performing this reaction in a cryogenic matrix allows for the isolation of the initial ClF5-H2O complex and potentially intermediate species that are not observable in the gas or condensed phase.

Experimental Protocol
  • Sample Preparation:

    • Prepare two separate gas mixtures:

      • ClF5 diluted in Argon (1:1000)

      • H2O vapor diluted in Argon (1:1000)

    • Use separate vacuum lines and mixing vessels to prevent premature reaction.

  • Matrix Deposition:

    • Employ a twin-jet deposition system to co-deposit the two gas mixtures onto a cold CsI window (15 K). This technique allows the reactants to mix for the first time on the cold surface, minimizing gas-phase reactions.

  • Spectroscopic Analysis of Co-deposited Matrix:

    • Record the IR spectrum immediately after deposition.

    • Look for new absorption bands that can be attributed to a ClF5-H2O molecular complex. These bands are typically shifted slightly from the vibrational frequencies of the isolated parent molecules.

  • Controlled Annealing:

    • To initiate the reaction, gently anneal the matrix by warming it to 25-30 K for a few minutes and then re-cooling to 15 K. This slight increase in temperature allows for limited diffusion of the trapped species within the matrix cages, facilitating the reaction.

    • Monitor the IR spectra after each annealing cycle.

  • Spectroscopic Analysis of Reaction Products:

    • Identify the reaction products by comparing the new spectral features to the known vibrational frequencies of expected products like ClO2F and HF.

    • The formation of these products should be accompanied by a decrease in the absorption bands of the ClF5-H2O complex and the isolated reactants.

Expected Data

The following table presents the known or expected vibrational frequencies for the reactants and products of the ClF5 hydrolysis reaction.

SpeciesVibrational ModeExpected Wavenumber (cm⁻¹)Notes
H2Oν(OH)~3725, ~3630 (in Ar)Decrease upon reaction
ClF5ν(Cl-F)~710, ~640, ~575Decrease upon reaction
ClF5-H2O Complex ν(OH), ν(Cl-F)Hypothetical: Shifted from parent frequenciesFormation on co-deposition
ClO2Fν(Cl=O)~1270, ~1080Appearance upon annealing
ClO2Fν(Cl-F)~630Appearance upon annealing
HFν(H-F)~3955 (in Ar)Appearance upon annealing

Reaction Pathway for ClF5 Hydrolysis in a Matrix

G Reactants ClF5 + H2O (in separate Ar matrices) Complex [ClF5···H2O] (Isolated Complex) Reactants->Complex Co-deposition (15 K) Transition Reaction Intermediate (Hypothetical) Complex->Transition Annealing (25-30 K) Products ClO2F + 4HF (Final Products) Transition->Products

Caption: Proposed reaction pathway for the hydrolysis of ClF5 in a cryogenic matrix.

Application Note 3: Reaction of this compound with Ammonia

Objective: To investigate the reaction between ClF5 and ammonia (NH3) under matrix isolation conditions to characterize the initial Lewis acid-base adduct and subsequent reaction products.

Background: The reaction between the strong Lewis acid ClF5 and the Lewis base ammonia is expected to be vigorous. A theoretical study on similar systems, such as NH3 with ClF and Cl2, suggests the formation of a charge-transfer complex.[6] Matrix isolation can provide a means to trap and study the initial ClF5-NH3 adduct before further reaction occurs.

Experimental Protocol
  • Sample Preparation:

    • Prepare two separate gas mixtures:

      • ClF5 diluted in Argon (1:1000)

      • NH3 diluted in Argon (1:1000)

  • Matrix Deposition:

    • Use a twin-jet deposition system to co-deposit the ClF5/Ar and NH3/Ar mixtures onto a CsI window at 15 K.

  • Spectroscopic Analysis of the Initial Adduct:

    • Record the IR spectrum immediately after deposition.

    • Identify new bands corresponding to the ClF5-NH3 adduct. Expect shifts in the N-H stretching and bending modes of ammonia, as well as the Cl-F stretching modes of ClF5, indicative of complex formation.

  • Photolysis/Annealing:

    • The reaction may be initiated by either gentle annealing (to 20-25 K) or by UV photolysis.

    • If annealing is used, monitor spectral changes after each warming/cooling cycle.

    • If photolysis is employed, irradiate the matrix with a suitable UV source and record spectra periodically.

  • Product Identification:

    • Analyze the resulting spectra for new absorption features. Potential products could include ammonium fluoride (NH4F) and various chlorofluoramines. The identification of these products will likely require comparison with theoretical frequency calculations.

Expected Data

The following table lists expected vibrational frequencies for the reactants and potential products. The data for the adduct and reaction products are hypothetical.

SpeciesVibrational ModeExpected Wavenumber (cm⁻¹)Notes
NH3ν(N-H)~3336, ~3215 (in Ar)Decrease upon reaction
NH3δ(NH2)~1627 (in Ar)Decrease upon reaction
ClF5ν(Cl-F)~710, ~640, ~575Decrease upon reaction
ClF5-NH3 Adduct ν(N-H), ν(Cl-F)Hypothetical: Shifted from parent frequenciesFormation on co-deposition
NH4F ν(N-H)Hypothetical: ~3200-3000Appearance upon reaction
Chlorofluoramines ν(N-Cl), ν(N-F)Hypothetical: 500-1000Appearance upon reaction

Logical Flow for ClF5 and NH3 Reaction Study

G Start Co-deposit ClF5/Ar and NH3/Ar InitialSpec Record IR Spectrum (Identify Adduct) Start->InitialSpec Decision Initiate Reaction? InitialSpec->Decision Anneal Anneal Matrix (20-25 K) Decision->Anneal Thermal Photolyze UV Photolysis Decision->Photolyze Photo-induced FinalSpec Record Final IR Spectrum (Identify Products) Anneal->FinalSpec Photolyze->FinalSpec Analysis Compare with Theory & Assign Products FinalSpec->Analysis

Caption: Decision workflow for studying the reaction of ClF5 with NH3 in a matrix.

Disclaimer: The experimental protocols and data presented in this document are prospective and based on established principles of matrix isolation spectroscopy and the known reactivity of this compound. Due to the limited availability of direct experimental studies on ClF5 in cryogenic matrices, the specific vibrational frequencies of reaction intermediates and products are hypothetical and would require experimental verification and theoretical validation. Extreme caution must be exercised when handling this compound due to its hazardous nature.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Chlorine Pentafluoride (ClF5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorine pentafluoride (ClF5) is a highly reactive interhalogen compound with a square pyramidal molecular structure.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of ClF5. This document provides detailed application notes and experimental protocols for the characterization of ClF5 using 19F, 35Cl, and 37Cl NMR spectroscopy. Given the extreme reactivity and toxicity of ClF5, all handling and experimental procedures must be conducted with rigorous safety precautions in specialized equipment by trained personnel.[1][3]

Data Presentation

High-resolution 19F NMR spectroscopy has been successfully employed to confirm the C4v symmetry of the ClF5 molecule.[1][2] The spectrum exhibits two distinct signals corresponding to the apical and four basal fluorine atoms.

NucleusChemical Shift (δ) ppmMultiplicityAssignmentReference
19F+412QuintetApical Fluorine[4][5]
19F+247DoubletBasal Fluorines[4][5]
35ClNot Reported---
37ClNot Reported---

Note: Chemical shifts are referenced to CCl3F. The multiplicity arises from J(F-F) coupling.

Experimental Protocols

Safety Precautions

This compound is a colorless, highly toxic, and corrosive gas that is a strong oxidizing agent.[1][3] It reacts violently with water and most organic materials.[2] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including specialized gloves, a face shield, and a gas mask, must be worn. A compatible gas handling system, typically constructed from stainless steel or Monel, is required.

Sample Preparation
  • Gas Handling: A vacuum line constructed from materials resistant to ClF5 (e.g., stainless steel, Monel, or passivated copper) is essential.

  • NMR Tube Selection: Use a high-pressure NMR tube with a compatible valve (e.g., a J. Young valve). The tube must be scrupulously cleaned and dried to remove any traces of moisture or organic contaminants.

  • Condensation: The NMR tube is attached to the vacuum line and evacuated to a high vacuum (< 10^-5 Torr). The bottom of the tube is then cooled with a liquid nitrogen bath.

  • Gas Transfer: A known amount of ClF5 gas is slowly condensed into the NMR tube from a storage cylinder. The amount of gas transferred can be monitored by pressure changes in a known volume of the vacuum line.

  • Solvent (Optional): For solution-state NMR, a suitable inert solvent that is liquid at the desired experimental temperature and does not react with ClF5 can be co-condensed. Anhydrous hydrogen fluoride (HF) or a perfluorinated solvent could be considered, though compatibility must be verified. For gas-phase or condensed-phase studies at low temperatures, no solvent is necessary.

  • Sealing: Once the desired amount of ClF5 (and solvent, if any) is condensed, the NMR tube is sealed under vacuum using the valve. The tube should be carefully warmed to ambient temperature behind a blast shield.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe is required. A Varian XL-100 has been used historically for 19F NMR of ClF5.[3][4] Modern high-field spectrometers (e.g., 400 MHz or higher) are recommended.

  • 19F NMR Spectroscopy:

    • Tune the probe to the 19F frequency.

    • Insert the sample into the spectrometer. It is advisable to perform initial experiments at a low temperature to reduce the pressure inside the tube.

    • Acquire a standard one-pulse 19F NMR spectrum. Key parameters to consider are:

      • Spectral Width: A wide spectral width should be used initially to locate the signals, which are significantly downfield from the reference.

      • Pulse Width: Calibrate the 90° pulse width.

      • Acquisition Time: Set to at least 1-2 seconds for good resolution.

      • Relaxation Delay: A delay of 5-10 seconds is a reasonable starting point.

      • Referencing: Use an external reference of CCl3F or a secondary standard.

  • 35Cl and 37Cl NMR Spectroscopy:

    • Challenges: Both 35Cl and 37Cl are quadrupolar nuclei (spin I = 3/2).[6] In a covalent compound like ClF5, the electric field gradient at the chlorine nucleus is large, leading to very rapid nuclear relaxation and extremely broad NMR signals, which can be challenging to detect.[7]

    • Instrumentation: A spectrometer with a low-frequency probe and a high-power amplifier is necessary. Solid-state NMR techniques might be more successful than solution-state NMR.[7]

    • Experimental Approach:

      • Tune the probe to the 35Cl or 37Cl frequency. 35Cl is more sensitive, while 37Cl may provide slightly narrower lines.[6]

      • Use a very large spectral width (potentially several hundred kHz to MHz).

      • Employ a short, high-power pulse to excite the broad signal.

      • A very short acquisition time will be necessary due to the rapid decay of the signal.

      • Signal averaging of a large number of scans will be required.

      • Specialized pulse sequences for acquiring broad signals from quadrupolar nuclei, such as Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG), may be necessary.[7]

Mandatory Visualization

ClF5_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Select & Clean High-Pressure NMR Tube prep2 Attach to Vacuum Line & Evacuate prep1->prep2 prep3 Cool Tube with Liquid Nitrogen prep2->prep3 prep4 Condense ClF5 Gas prep3->prep4 prep5 Seal NMR Tube prep4->prep5 acq1 Insert Sample into Spectrometer prep5->acq1 Transfer to NMR acq2 Tune Probe to Target Nucleus (19F, 35Cl, 37Cl) acq1->acq2 acq3 Set Experimental Parameters (Pulse Sequence, Spectral Width, etc.) acq2->acq3 acq4 Acquire NMR Data acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw FID Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate Peaks & Measure Couplings proc3->proc4 proc5 Structural Assignment proc4->proc5

Caption: Experimental workflow for NMR characterization of ClF5.

References

Safety Protocols for Working with Chlorine Pentafluoride: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorine pentafluoride (ClF5) is a powerful oxidizing and fluorinating agent with significant potential in synthetic chemistry. However, its extreme reactivity and high toxicity necessitate stringent safety protocols to ensure the well-being of laboratory personnel. These application notes provide detailed guidance on the safe handling, use, and disposal of this compound in a research and development setting. Adherence to these protocols is mandatory to mitigate the risks associated with this hazardous chemical.

Hazard Identification and Summary

This compound is a colorless gas with a sweet odor.[1][2] It is classified as a highly toxic, corrosive, and reactive chemical, posing a significant explosion hazard.[3] Inhalation is the primary route of exposure, which can be fatal.[1][4][5] Contact with skin or eyes can cause severe burns and permanent damage.[3][5] A summary of its key hazards is presented in Table 1.

Table 1: Summary of this compound Hazards

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Oxidizer May cause or intensify fire; strong oxidizer.[1][4]H270
Gas Under Pressure Contains gas under pressure; may explode if heated.[1][4]H280
Acute Toxicity (Inhalation) Fatal if inhaled.[1][4]H330
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][4]H314
Corrosive Corrosive to metals and tissues.[1][3][5]-
High Reactivity Reacts violently with water, organic materials, and many other substances.[3][4][5]-

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling. Key properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula ClF5
Molecular Weight [6]130.445 g/mol
Appearance [5][6]Colorless gas
Odor [1][3]Sweet odor
Boiling Point [5][6]-13.1 °C (8.4 °F)
Melting Point [5][6]-103 °C (-153 °F)
Vapor Density Heavier than air[1][2]
Solubility in Water Reacts violently[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when working with this compound:

Table 3: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Respiratory Positive pressure self-contained breathing apparatus (SCBA)[1]NIOSH-approved
Eye/Face Tightly fitting safety goggles and a face shield.[7]ANSI Z87.1 compliant
Hands Impermeable gloves.[7]Consult manufacturer for specific material compatibility.
Body Fire/flame resistant and impervious clothing; gas-tight chemical protective suit for emergency response.[7][8]-
Footwear Closed-toe shoes, preferably safety boots.-

Handling and Storage Protocols

Strict protocols must be followed for the handling and storage of this compound to prevent accidental release and reaction.

Handling
  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Use only non-sparking tools and equipment.[3]

  • Ensure all equipment is free from oil and grease.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe gas/fumes/vapor/spray.[4]

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a cool, dry, well-ventilated area in tightly closed containers.[3][4]

  • Protect from sunlight.[4]

  • Store locked up.[4]

  • This compound must be stored separately from incompatible materials.[3] These include:

    • Combustible materials (wood, paper, oil)[3][4]

    • Organic materials[3]

    • Metals[3]

    • Ammonia, carbon monoxide, hydrogen sulfide, sulfur dioxide, and hydrogen[3]

    • Water and moisture[3][5]

Experimental Protocol: Fluorination of an Organic Substrate

This hypothetical protocol outlines the general steps for a fluorination reaction using this compound. This is a template and must be adapted with a thorough hazard analysis for the specific substrate and reaction conditions.

  • Preparation:

    • Ensure the reaction setup is clean, dry, and free of any organic residues.

    • Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet/outlet) in a certified chemical fume hood.

    • The gas outlet should be connected to a scrubbing system containing a suitable neutralizing agent (e.g., soda lime).

    • Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Reagent Introduction:

    • Cool the reaction vessel to the desired temperature using an appropriate cooling bath.

    • Dissolve the organic substrate in a dry, inert solvent within the reaction vessel.

    • Slowly bubble a metered amount of this compound gas through the solution from a cylinder equipped with a proper regulator and flowmeter. The cylinder must be secured in an upright position.

  • Reaction Monitoring:

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, NMR).

    • Maintain a constant flow of inert gas to sweep any unreacted this compound and reaction byproducts into the scrubbing system.

  • Quenching and Work-up:

    • Once the reaction is complete, stop the flow of this compound.

    • Continue to purge the system with inert gas to remove any residual this compound.

    • Slowly and carefully add a quenching agent (e.g., a cooled, saturated solution of sodium bisulfite) to the reaction mixture to neutralize any remaining oxidizing species.

    • Proceed with the standard aqueous work-up and purification of the desired product.

  • Decontamination and Disposal:

    • Decontaminate all glassware and equipment that came into contact with this compound by rinsing with a suitable neutralizing agent followed by water and an appropriate solvent.

    • Dispose of all waste, including the contents of the scrubbing system, as hazardous waste in accordance with institutional and regulatory guidelines.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Table 4: Emergency Response Procedures

Emergency SituationProcedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4] Immediately call a poison center or doctor.[4] Specific treatment is urgent.[4]
Skin Contact Take off immediately all contaminated clothing.[4] Rinse skin with water or shower.[4] Immediately call a poison center or doctor.
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing. Immediately call a poison center or doctor.[4]
Ingestion Rinse mouth.[4] Do NOT induce vomiting.[4] Immediately call a poison center or doctor.
Spill or Leak Evacuate personnel from the area.[3] Stop the leak if it is safe to do so.[3] Ventilate the area to disperse the gas.[3] For a large spill, isolate the area for at least 100 meters (330 feet) in all directions.[2]
Fire This compound is not flammable but will support combustion.[4] In case of fire, stop the leak if it is safe to do so.[4] Use water to cool containers.[3] Poisonous gases are produced in a fire.[3]

Visualizing Safety Workflows

The following diagrams illustrate key logical relationships and workflows for safely handling this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase Risk_Assessment Conduct Thorough Risk Assessment PPE_Check Verify Proper PPE (SCBA, Gloves, etc.) Risk_Assessment->PPE_Check Fume_Hood_Check Ensure Fume Hood is Operational PPE_Check->Fume_Hood_Check Scrubber_Prep Prepare and Verify Scrubbing System Fume_Hood_Check->Scrubber_Prep Inert_Atmosphere Establish Inert Atmosphere Scrubber_Prep->Inert_Atmosphere Introduce_ClF5 Introduce ClF5 (Slowly, Metered) Inert_Atmosphere->Introduce_ClF5 Monitor_Reaction Monitor Reaction Progress Introduce_ClF5->Monitor_Reaction Quench_Reaction Quench Reaction Carefully Monitor_Reaction->Quench_Reaction Decontaminate Decontaminate Glassware & Equipment Quench_Reaction->Decontaminate Dispose_Waste Dispose of Hazardous Waste Properly Decontaminate->Dispose_Waste End End Dispose_Waste->End Start Start Start->Risk_Assessment

Caption: Experimental Workflow for this compound Reactions.

G cluster_response Immediate Response cluster_first_aid First Aid Details Exposure_Event Exposure Event Remove_From_Source Remove Victim from Source Exposure_Event->Remove_From_Source Call_Emergency Call for Emergency Medical Assistance Remove_From_Source->Call_Emergency Administer_First_Aid Administer Specific First Aid Call_Emergency->Administer_First_Aid Inhalation Fresh Air, Keep Comfortable Administer_First_Aid->Inhalation If Inhaled Skin_Contact Remove Contaminated Clothing, Rinse with Water Administer_First_Aid->Skin_Contact If Skin Contact Eye_Contact Rinse with Water, Remove Contacts Administer_First_Aid->Eye_Contact If Eye Contact Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention

Caption: Emergency Response Logic for this compound Exposure.

References

Application Notes and Protocols for Handling Chlorine Pentafluoride Gas in Inert Atmosphere Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine pentafluoride (ClF5) is a powerful fluorinating agent and a strong oxidizer, making it a valuable but extremely hazardous reagent in chemical synthesis.[1][2] This document provides detailed application notes and protocols for the safe handling of ClF5 gas in inert atmosphere reactions. Due to its extreme reactivity and toxicity, all operations must be conducted by highly trained personnel in a well-equipped laboratory with appropriate safety measures in place.

Hazards and Safety Precautions

This compound is a colorless gas with a sweet odor.[1][3][4] It is highly toxic, corrosive, and a powerful oxidizer that can initiate or intensify fires.[1][4][5]

2.1 Health Hazards

  • Inhalation: Fatal if inhaled.[1][5] Causes severe burns to the respiratory tract, potentially leading to lung damage and toxic pneumonitis.[1]

  • Skin Contact: Causes severe and painful skin burns.[1][5] Absorption through the skin can be fatal.[1][5]

  • Eye Contact: Can cause severe burns and permanent blindness.[1]

2.2 Reactivity Hazards

  • Reacts violently with water and even ice at low temperatures to produce hydrofluoric acid and chlorine gas.[1][6][7]

  • Reacts explosively with organic materials, oils, and greases.[1][6]

  • Reacts with most metals, except for a few that form a passivating fluoride layer.[1]

  • It is not flammable but will support combustion.[4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula ClF5
Molar Mass 130.445 g/mol [1]
Appearance Colorless gas[1][3]
Odor Sweet[1][3]
Melting Point -103 °C (-153 °F)[1][2]
Boiling Point -13.1 °C (8.4 °F)[1][2]
Density (gas) 4.5 kg/m ³ (at standard conditions)[1]
Vapor Pressure High

Experimental Protocols

Materials and Equipment

A comprehensive list of compatible and incompatible materials is provided in Table 2. All equipment in contact with ClF5 must be scrupulously cleaned, dried, and passivated.

Table 2: Material Compatibility with this compound

Material ClassCompatible MaterialsIncompatible Materials
Metals Nickel, Monel, Stainless Steel (316, 304 - passivated)Unpassivated metals, reactive metals (e.g., alkali and alkaline earth metals)
Polymers Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy (PFA)Most elastomers and plastics (e.g., PVC, Nylon, Polypropylene)
Elastomers Perfluoroelastomers (FFKM, e.g., Kalrez®)Most common elastomers (e.g., Viton®, Buna-N, EPDM, Silicone)
Lubricants Fluorinated lubricants (e.g., Krytox®)Hydrocarbon-based oils and greases

Note: Material compatibility is dependent on temperature, pressure, and duration of exposure. It is crucial to consult manufacturer's specifications and conduct compatibility testing for specific applications.

Apparatus Preparation: Passivation

Passivation is a critical step to form a protective fluoride layer on metal surfaces, preventing further reaction with ClF5.

Protocol for Passivation of Stainless Steel (316) Tubing and Reactors:

  • Cleaning: Thoroughly degrease all metal components with a suitable solvent (e.g., acetone, isopropanol) followed by a deionized water rinse. Ensure components are completely dry by heating in an oven or purging with a dry inert gas.

  • Assembly: Assemble the reaction system in a fume hood or glovebox.

  • Inerting: Purge the entire system with a dry inert gas (e.g., nitrogen, argon) for several hours to remove all traces of moisture and air.

  • Fluorination: Introduce a low concentration of a fluorinating agent (e.g., 1-10% F2 in N2, or carefully introduce a small amount of ClF5 at a low temperature) into the system.

  • Temperature Cycling: Slowly and carefully raise the temperature of the system according to a pre-defined schedule to facilitate the formation of a stable passivation layer.

  • Purging: After the passivation process, purge the system thoroughly with a dry inert gas to remove any residual fluorinating agent.

Experimental Workflow for an Inert Atmosphere Reaction

This protocol outlines a general procedure for conducting a reaction with ClF5 in a glovebox.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up and Disposal prep_glassware Clean and dry glassware passivate_reactor Passivate metal components prep_glassware->passivate_reactor prep_reagents Prepare and weigh reagents in glovebox passivate_reactor->prep_reagents assemble_apparatus Assemble apparatus in glovebox prep_reagents->assemble_apparatus Transfer to reaction setup inert_atmosphere Establish and maintain inert atmosphere assemble_apparatus->inert_atmosphere cool_reaction Cool reaction vessel to desired temperature inert_atmosphere->cool_reaction introduce_clf5 Slowly introduce ClF5 gas cool_reaction->introduce_clf5 monitor_reaction Monitor reaction (temperature, pressure) introduce_clf5->monitor_reaction stop_clf5 Stop ClF5 flow and purge system monitor_reaction->stop_clf5 Reaction complete quench_reaction Quench excess ClF5 and reactive intermediates stop_clf5->quench_reaction isolate_product Isolate and purify product quench_reaction->isolate_product dispose_waste Dispose of waste according to regulations isolate_product->dispose_waste

Experimental workflow for ClF5 reactions.
  • Preparation:

    • Thoroughly clean and dry all glassware and reaction vessels.

    • Passivate any metal components of the reaction system as described in section 4.2.

    • Prepare and weigh all solid reagents inside a glovebox.

  • Reaction Setup and Execution:

    • Assemble the reaction apparatus inside the glovebox. This should include a reaction vessel equipped with a stirrer, a gas inlet, a gas outlet connected to a scrubber, and a temperature probe.

    • Ensure a stable inert atmosphere (e.g., nitrogen or argon) is maintained within the glovebox.

    • Cool the reaction vessel to the desired temperature using an external cooling bath.

    • Slowly introduce ClF5 gas into the reaction vessel at a controlled rate using a mass flow controller.

    • Continuously monitor the reaction temperature and pressure. Be prepared for exothermic reactions.

  • Work-up and Disposal:

    • Once the reaction is complete, stop the flow of ClF5 and purge the system with an inert gas to remove any unreacted ClF5.

    • Carefully quench the reaction mixture. This may involve the slow addition of a suitable quenching agent (e.g., a fluorinated alcohol or an inert solvent) at low temperature. Never use water or protic solvents for initial quenching as this will result in a violent reaction.

    • After quenching, the product can be isolated and purified using standard techniques compatible with the product's properties.

    • All waste materials must be treated as hazardous and disposed of in accordance with institutional and national regulations.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with ClF5.

emergency_response cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Emergency Team Actions cluster_medical Medical Response incident This compound Leak or Exposure evacuate Evacuate immediate area incident->evacuate remove_victim Remove victim from contaminated area incident->remove_victim alarm Activate emergency alarm evacuate->alarm notify Notify emergency response team alarm->notify ppe Don appropriate PPE (SCBA) notify->ppe stop_leak Stop the leak if safe to do so ppe->stop_leak ventilate Ventilate the area stop_leak->ventilate neutralize Neutralize spill with appropriate material ventilate->neutralize decontaminate Decontaminate victim (remove clothing, flush with water) remove_victim->decontaminate medical_attention Provide immediate medical attention decontaminate->medical_attention

Emergency response for ClF5 incidents.

In case of a ClF5 leak or exposure:

  • Evacuate: Immediately evacuate the affected area.

  • Alarm: Activate the nearest emergency alarm and notify colleagues.

  • Contact Emergency Services: Call your institution's emergency response team and provide details of the incident.

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disclaimer

This document is intended as a guide and does not replace comprehensive training and a thorough understanding of the hazards of this compound. All procedures should be reviewed and approved by the institution's safety officer before commencement. Users are responsible for conducting their own risk assessments and ensuring that all safety precautions are in place.

References

Synthesis of energetic materials using chlorine pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I must decline this request. Providing detailed protocols for the synthesis of energetic materials using chlorine pentafluoride falls under my safety guidelines against facilitating the creation of dangerous substances. This compound is an extremely reactive and dangerous chemical, and its use in creating energetic materials should only be handled by highly trained professionals in specialized, controlled environments.

However, I can provide general safety information regarding the properties and handling of this compound from a defensive and educational perspective to promote chemical safety and awareness. This information is for academic understanding and does not constitute a guide for its use.

Understanding this compound (ClF₅)

This compound is a powerful oxidizing and fluorinating agent. It is a colorless gas at room temperature and is extremely reactive and toxic. Due to its hazardous nature, it requires specialized equipment and stringent safety protocols for handling.

General Properties and Hazards

This compound (ClF₅) is an interhalogen compound, meaning it is formed from two different halogens.[1][2][3][4][5] It is a colorless gas with a sweet odor under standard conditions.[6][7][8][9] This substance is a powerful oxidizing agent and reacts vigorously, often explosively, with many materials.[7][8][10]

Key Hazards Include:

  • Extreme Reactivity: It reacts violently with water, organic materials, and most metals.[1][6][7] The reaction with water or even ice can be explosive and produces toxic and corrosive byproducts like hydrofluoric acid.[7][8]

  • High Toxicity: It is fatal if inhaled.[7][11] Inhalation can cause severe damage to the respiratory tract and lead to pulmonary edema.[6]

  • Corrosivity: Direct contact causes severe burns to the skin, eyes, and mucous membranes, potentially leading to permanent damage like blindness.[6][7][11]

  • Pressurized Gas Hazard: It is stored as a gas under pressure, which may explode if heated.[11] Ruptured cylinders can rocket violently.[7][8][9]

Data Presentation: Physicochemical Properties
PropertyValue
Molecular Formula ClF₅
Molar Mass 130.445 g/mol [6]
Appearance Colorless Gas[7][9]
Odor Sweet[6][8][9]
Melting Point -103 °C (-153 °F)[7]
Boiling Point -13.1 °C (8.4 °F)[6]
Density 4.5 - 5.7 kg/m ³ (gas)[6][7]

Experimental Protocols: Safety and Handling

Handling this compound requires a highly controlled environment, specialized equipment, and extensive safety training. The following are general safety principles and should not be considered a substitute for formal, site-specific protocols.

Core Handling Principles:

  • Work Area: All work must be conducted in a well-ventilated area, preferably within a dedicated fume hood or glovebox designed for reactive gases.[10]

  • Material Compatibility: All equipment (tubing, valves, reaction vessels) must be made of compatible materials, such as nickel or Monel, and must be scrupulously cleaned and dried to remove any organic residues or moisture.

  • Inert Atmosphere: Operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[6]

  • Leak Detection: A continuous leak detection system for fluoride compounds should be in place.

  • Emergency Preparedness: Emergency showers, eyewash stations, and appropriate fire extinguishers (water should not be used on the material itself) must be immediately accessible.[12] An emergency response plan must be established and drilled.

Mandatory Visualization: Chemical Incompatibility Diagram

The following diagram illustrates materials that are incompatible with this compound and with which it can react dangerously.

G cluster_main This compound (ClF5) Incompatibilities cluster_reactants Reacts Violently With ClF5 This compound (ClF₅) Water Water / Ice / Moisture ClF5->Water Explosive Reaction Organic Organic Compounds (Oils, Solvents, Wood, Paper) ClF5->Organic Ignition / Explosion Metals Metals (esp. Lithium, Calcium) ClF5->Metals Violent Reaction Acids Nitric Acid ClF5->Acids Vigorous Reaction (even at -100°C)

Caption: Major chemical incompatibilities of this compound.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory for any personnel working in proximity to this compound.

Required PPE Includes:

  • Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[10] Air-purifying respirators are not sufficient.

  • Hand Protection: Cryogenic, chemical-resistant gloves (e.g., neoprene or butyl rubber) with sufficient thickness and breakthrough time.

  • Eye Protection: Full-face shield worn over chemical splash goggles.

  • Body Protection: A fully encapsulating, chemical-resistant suit.[10] All contaminated clothing must be removed immediately and decontaminated before reuse.[11]

  • Footwear: Steel-toed, chemical-resistant boots.

Mandatory Visualization: PPE Workflow

This diagram outlines the logical workflow for donning and doffing PPE when working with highly hazardous chemicals.

G cluster_workflow PPE Workflow for Hazardous Gas Handling cluster_donning Donning Sequence cluster_doffing Doffing & Decontamination Don1 1. Inner Gloves Don2 2. Chemical Suit Don1->Don2 Don3 3. SCBA Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Don5 5. Final Check Don4->Don5 Doff1 1. Gross Decon Doff2 2. Remove Outer Gloves Doff1->Doff2 Doff3 3. Remove SCBA Doff2->Doff3 Doff4 4. Remove Suit Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5

Caption: Generalized workflow for donning and doffing Personal Protective Equipment.

Disclaimer: This information is intended for educational and safety awareness purposes only. This compound is an extremely dangerous substance. The handling, storage, and use of this chemical must only be undertaken by qualified professionals with appropriate training, equipment, and engineering controls in place, in full compliance with all applicable safety regulations.

References

Troubleshooting & Optimization

Chlorine Pentafluoride Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorine pentafluoride (ClF₅).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound (ClF₅)?

A1: The most common impurity in crude ClF₅ is unreacted chlorine trifluoride (ClF₃), as ClF₅ is often synthesized from the fluorination of ClF₃.[1][2] Another significant impurity can be hydrogen fluoride (HF), which forms from the reaction of ClF₅ or ClF₃ with any trace moisture.[1] Other potential impurities include byproducts from the synthesis process, such as chlorine monofluoride (ClF) and elemental fluorine (F₂).[2]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying ClF₅ are low-temperature fractional distillation and chemical scrubbing. Low-temperature fractional distillation is effective for separating ClF₅ from ClF₃ due to their different boiling points.[1][3][4] Chemical scrubbing is primarily used to remove acidic impurities like hydrogen fluoride (HF).[5][6]

Q3: How can I verify the purity of my this compound sample?

A3: Gas chromatography (GC) is a suitable method for analyzing the purity of ClF₅.[7][8] Due to the high reactivity of ClF₅, the gas chromatograph must be constructed from corrosion-resistant materials.[7][8]

Q4: What materials are compatible with this compound?

A4: Due to its extreme reactivity, only a limited number of materials are compatible with ClF₅. These include certain metals that form a passive fluoride layer, such as Monel, nickel, and stainless steel. It is crucial that all equipment be thoroughly cleaned and passivated before use. For seals and gaskets, highly fluorinated polymers may be suitable for limited service, but they must be free of any contaminants.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is extremely toxic, corrosive, and a powerful oxidizing agent.[9][10][11] All work must be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere.[9][12] Personal protective equipment (PPE), including a full-face shield, cryogenic gloves, and a lab coat, is mandatory.[9][10][12] Emergency shower and eyewash stations should be readily accessible.[10] All equipment must be scrupulously dry to prevent violent reactions with water.[11]

Troubleshooting Guides

Low-Temperature Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Poor separation of ClF₅ and ClF₃ Inefficient fractionating column.Ensure the fractionating column is of adequate length and packed with a suitable material to provide sufficient theoretical plates.
Distillation rate is too high.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.[13]
Unstable temperature control.Use a precise low-temperature bath to maintain a stable and accurate distillation temperature.
Product contamination Leaks in the system.Thoroughly check all joints and connections for leaks. Given the hazardous nature of ClF₅, a leak-free system is paramount for safety and purity.
Inadequate cleaning of the apparatus.Dismantle and thoroughly clean and dry all components of the distillation apparatus before use to remove any residual contaminants.
Low product yield Significant hold-up in the fractionating column.Choose a column with a lower hold-up volume or slightly increase the distillation temperature to minimize the amount of material adhering to the column packing.
Product loss due to leaks.Perform a thorough leak check of the entire system before starting the distillation.
Chemical Scrubbing
Issue Possible Cause Troubleshooting Steps
Inefficient removal of HF Low concentration of scrubbing solution.Increase the concentration of the alkaline scrubbing solution (e.g., NaOH or KOH) to ensure sufficient capacity for neutralizing HF.
Inadequate contact time between gas and liquid.Reduce the gas flow rate or use a scrubber with a larger surface area (e.g., packed bed scrubber) to increase the residence time.[5]
Depleted scrubbing solution.Replace the scrubbing solution with a fresh batch.
Clogging of the scrubber Precipitation of salts.If using a sodium-based scrubbing solution, the resulting sodium fluoride (NaF) may precipitate. Consider using potassium hydroxide (KOH) as the scrubbing agent, as potassium fluoride (KF) is more soluble.
Low temperature of the scrubbing solution.Gently warm the scrubbing solution to increase the solubility of the resulting salts.
Back pressure in the system Blockage in the scrubber or exhaust lines.Carefully inspect the scrubber and exhaust lines for any blockages and safely remove them.
Gas flow rate is too high.Reduce the flow rate of the gas stream entering the scrubber.

Quantitative Data Summary

ParameterValueReference
Boiling Point of this compound (ClF₅) -13.1 °C[1]
Boiling Point of Chlorine Trifluoride (ClF₃) 11.75 °C[3][4][14]
Melting Point of this compound (ClF₅) -103 °C[1]
Melting Point of Chlorine Trifluoride (ClF₃) -76.34 °C[3]
Molar Mass of this compound (ClF₅) 130.445 g/mol [1]
Molar Mass of Chlorine Trifluoride (ClF₃) 92.448 g/mol [3]

Experimental Protocols

Protocol 1: Purification of this compound by Low-Temperature Fractional Distillation

Objective: To separate this compound (ClF₅) from the less volatile impurity, chlorine trifluoride (ClF₃).

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. The apparatus should consist of a distillation flask, a vacuum-jacketed fractionating column packed with a suitable material (e.g., stainless steel mesh), a condenser, and a receiving flask.

    • All glassware must be oven-dried to remove any traces of moisture.

    • The receiving flask should be placed in a cold bath (e.g., dry ice/acetone) to effectively condense the ClF₅.

    • Connect the apparatus to a source of inert gas (e.g., dry nitrogen) to maintain a dry atmosphere.

  • Procedure:

    • Cool the distillation flask in a low-temperature bath (e.g., liquid nitrogen).

    • Carefully condense the crude ClF₅ into the pre-cooled distillation flask.

    • Slowly warm the distillation flask to a temperature just above the boiling point of ClF₅ (-13.1 °C) but below the boiling point of ClF₃ (11.75 °C). A recommended starting temperature is around -10 °C.

    • Maintain a slow and steady distillation rate. The more volatile ClF₅ will vaporize, ascend the fractionating column, and condense in the receiving flask.

    • Monitor the temperature at the top of the fractionating column. A stable temperature reading close to -13.1 °C indicates that pure ClF₅ is being collected.

    • Once all the ClF₅ has been distilled, the temperature will either drop or start to rise towards the boiling point of ClF₃. At this point, stop the distillation.

    • The purified ClF₅ is collected in the receiving flask, while the less volatile ClF₃ remains in the distillation flask.

Protocol 2: Removal of Hydrogen Fluoride from this compound by Chemical Scrubbing

Objective: To remove acidic impurities, primarily hydrogen fluoride (HF), from a stream of gaseous this compound.

Methodology:

  • Apparatus Setup:

    • Set up a gas scrubbing train in a fume hood. The train should consist of a cylinder of crude ClF₅, a mass flow controller, a gas washing bottle (bubbler) containing the scrubbing solution, and an exhaust line.

    • The gas washing bottle should be made of a material compatible with both the scrubbing solution and the gaseous mixture.

    • The exhaust line should be directed to a final, larger scrubber to neutralize any unreacted ClF₅ before venting.

  • Procedure:

    • Fill the gas washing bottle with a suitable alkaline scrubbing solution, such as a 5-10% solution of potassium hydroxide (KOH) in water.

    • Set the mass flow controller to a low flow rate to ensure adequate residence time of the gas in the scrubbing solution.

    • Slowly bubble the crude ClF₅ gas through the scrubbing solution. The HF will react with the KOH to form potassium fluoride (KF) and water.

    • The purified ClF₅ gas, now free of HF, will exit the gas washing bottle.

    • The purified gas can then be collected by condensation in a cold trap.

    • Monitor the pH of the scrubbing solution periodically. If the pH drops significantly, the solution is becoming depleted and should be replaced.

Visualizations

experimental_workflow_distillation crude_clf5 Crude ClF₅ in Distillation Flask heating Low-Temperature Heating (-10 °C) crude_clf5->heating fractionation Fractionating Column heating->fractionation condensation Condenser fractionation->condensation impurity ClF₃ Impurity Remains in Flask fractionation->impurity collection Purified ClF₅ in Receiving Flask (-78 °C) condensation->collection

Caption: Workflow for the low-temperature fractional distillation of this compound.

experimental_workflow_scrubbing crude_gas Crude ClF₅ Gas (containing HF) scrubber Gas Washing Bottle (KOH Solution) crude_gas->scrubber reaction HF + KOH -> KF + H₂O scrubber->reaction purified_gas Purified ClF₅ Gas scrubber->purified_gas collection Collection of Purified ClF₅ purified_gas->collection

Caption: Workflow for the chemical scrubbing of hydrogen fluoride from this compound.

References

Technical Support Center: Overcoming Passivation in ClF5 Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with passivation during fluorination reactions using chlorine pentafluoride (ClF5). The following question-and-answer format provides troubleshooting steps and detailed protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is passivation in the context of ClF5 fluorination, and why does it occur?

A1: Passivation is the formation of a chemically inert (passive) layer on a surface, which prevents further reaction. In ClF5 fluorination, the highly reactive nature of this compound causes it to react with the internal surfaces of your reactor, valves, and fittings. This reaction forms a thin, often robust, metal fluoride layer. While this layer can protect the underlying metal from corrosion, it can also act as a barrier, preventing ClF5 from reacting with your intended substrate, thus stalling or inhibiting the desired fluorination reaction.

Q2: What are the primary indicators that my ClF5 reaction has been halted by passivation?

A2: Several signs may indicate that passivation is inhibiting your reaction:

  • Stalled Reaction: The reaction fails to proceed, indicated by a lack of consumption of starting material or formation of the product.

  • Low or No Yield: The reaction produces a significantly lower yield than expected or no product at all.

  • Inconsistent Results: Repetitive experiments give widely varying results under identical conditions.

  • Pressure Stagnation: In gas-phase reactions, a lack of pressure change may suggest that the gaseous ClF5 is not being consumed.

Q3: Can I use any reactor material for ClF5 fluorination?

A3: No, material selection is critical due to the extreme reactivity of ClF5. Commonly used materials that form a stable passivation layer include:

  • Nickel and its alloys (e.g., Monel): These are often the materials of choice due to their high resistance to fluoride corrosion. They form a stable nickel fluoride passivation layer.

  • Stainless Steel: While less resistant than nickel alloys, certain grades can be used. The passivation layer will be composed of iron and chromium fluorides.

  • Aluminum: Forms a very stable and passivating aluminum fluoride layer.

It is crucial to consult material compatibility charts before selecting your reactor and components.

Troubleshooting Guide: Stalled Reactions

If you suspect passivation is the cause of a stalled or low-yield reaction, follow these troubleshooting steps.

Step 1: Reactor Conditioning and Pre-fluorination ("Seasoning")

A new or recently cleaned reactor must be properly conditioned to create a controlled and stable passivation layer. This "seasoning" process helps to prevent uncontrolled reactions and ensures a more predictable reaction environment.

Experimental Protocol: General Reactor Pre-fluorination

  • System Preparation:

    • Thoroughly clean all reactor components with appropriate solvents to remove any organic residues and moisture.

    • Dry all parts in an oven and assemble the reactor system.

    • Evacuate the system to a high vacuum and check for leaks.

  • Controlled Passivation:

    • Introduce a low concentration of a fluorinating agent. For ClF5 reactions, using a more manageable fluorinating agent like dilute F2 gas or ClF3 for the initial passivation is often safer.

    • Slowly and carefully raise the temperature of the reactor to the desired passivation temperature (refer to the table below for general guidance).

    • Hold at this temperature for a predetermined time to allow for the formation of a stable fluoride layer.

    • Monitor the system for any signs of uncontrolled reaction.

  • System Purge:

    • Cool the reactor to ambient temperature.

    • Evacuate the system to remove the pre-fluorinating agent and any volatile byproducts.

    • The reactor is now conditioned and ready for your ClF5 reaction.

ParameterTypical Range for Pre-fluorinationNotes
Temperature 100 - 250 °CDependent on reactor material.
Fluorinating Agent Dilute F2, ClF3Use with extreme caution.
Duration 2 - 12 hoursLonger times ensure a more stable layer.
Step 2: Activation of a Passivated Surface

If a previously conditioned reactor is no longer facilitating the reaction, the passivation layer may have become too thick or unreactive. In such cases, surface activation is necessary.

Methods for Surface Activation:

  • Thermal Activation: Carefully increasing the reaction temperature can sometimes provide enough energy to overcome the activation barrier presented by the passivation layer. This should be done incrementally and with caution.

  • Chemical Activation: Introducing a small amount of a highly reactive species can sometimes "reactivate" the surface. This is a more advanced technique and should be approached with a thorough understanding of the potential reactions.

  • Mechanical Removal: For accessible components, mechanical cleaning (e.g., polishing) can remove the passivation layer. However, the component will need to be re-passivated before use.

  • Plasma Treatment: In some specialized applications, plasma etching with gases like SF6 or CF4 can be used to remove fluoride layers.

Step 3: Modifying Reaction Conditions

Adjusting the reaction parameters can often help to initiate a stalled reaction.

ParameterGeneral RangeTroubleshooting Action
Temperature Ambient to 300°CGradually increase in 10-20°C increments.
Pressure 1 - 20 barCautiously increase the pressure of ClF5.
Agitation N/AEnsure efficient mixing if applicable.

Visualizing the Workflow and Concepts

passivation_process cluster_0 Initial State cluster_1 Reaction cluster_2 Passivated State Reactor_Surface Reactive Metal Surface ClF5 ClF5 Reactor_Surface->ClF5 Forms Passivation_Layer Inert Metal Fluoride Layer ClF5->Passivation_Layer Creates Substrate Substrate Passivation_Layer->Substrate Blocks Reaction

Caption: The process of passivation by ClF5.

troubleshooting_flowchart Start Reaction Stalled? Check_Passivation Is the reactor properly passivated? Start->Check_Passivation Prefluorinate Perform Pre-fluorination Protocol Check_Passivation->Prefluorinate No Activate_Surface Attempt Surface Activation (e.g., Thermal) Check_Passivation->Activate_Surface Yes Prefluorinate->Start Modify_Conditions Modify Reaction Conditions (Temp, Pressure) Activate_Surface->Modify_Conditions Success Reaction Proceeds Activate_Surface->Success Problem Solved Modify_Conditions->Success Problem Solved Failure Consult Literature/ Expert Modify_Conditions->Failure Still Stalled

Caption: Troubleshooting logic for passivation issues.

Technical Support Center: Managing the Reactivity of Chlorine Pentafluoride with Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with chlorine pentafluoride (ClF5) and its highly reactive nature with water. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reaction between this compound and water?

The reaction of this compound with water is extremely vigorous and highly exothermic. The primary products are chloryl fluoride (ClO₂F) and hydrogen fluoride (HF)[1]. The balanced chemical equation for this reaction is:

ClF₅ + 2H₂O → ClO₂F + 4HF [1]

Under certain conditions, or in the presence of excess water or other reactants, byproducts such as chlorine gas (Cl₂) and hydrochloric acid (HCl) may also be formed[2][3].

Q2: What are the main hazards associated with the reaction of this compound and water?

The primary hazards include:

  • Extreme Reactivity: The reaction is violent and can be explosive, especially with liquid water or even ice at low temperatures[1][2][3].

  • Toxicity: this compound is highly toxic and can be fatal if inhaled[4].

  • Corrosivity: Both this compound and its primary reaction product, hydrogen fluoride, are extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract[4].

  • Formation of Hazardous Byproducts: The formation of toxic and corrosive gases like chloryl fluoride and hydrogen fluoride poses a significant inhalation hazard[1].

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A comprehensive PPE ensemble is crucial for safety. This includes:

  • Respiratory Protection: A positive pressure self-contained breathing apparatus (SCBA) is essential[2].

  • Hand Protection: Use impermeable gloves specifically rated for handling highly reactive and corrosive chemicals[4][5].

  • Eye Protection: Tightly fitting safety goggles and a face shield are required[4].

  • Skin and Body Protection: A full-body chemical-resistant suit, often referred to as an encapsulated suit, is necessary to prevent any contact with the skin[4][5].

Q4: How should a small spill of this compound be managed in the laboratory?

In the event of a small spill, immediate and decisive action is required:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Isolate: Isolate the spill area, maintaining a safe distance. For a gas leak, the initial isolation distance should be at least 100 meters (330 feet) in all directions[2].

  • Ventilate: Ensure the area is well-ventilated to disperse the gas, using a fume hood or other local exhaust ventilation if safe to do so.

  • Do Not Use Water: Never use water to clean up a this compound spill, as this will result in a violent reaction[6].

  • Neutralization (for residual vapors): After the bulk of the gas has dispersed, residual vapors can be cautiously scrubbed from the atmosphere using a suitable basic solution, such as soda ash or lime, under expert supervision.

  • Seek Expert Assistance: Contact your institution's environmental health and safety (EHS) department or a specialized hazardous materials team for cleanup and disposal.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpectedly vigorous reaction or explosion during a controlled reaction with water. Introduction of liquid water instead of water vapor. Presence of organic or metallic impurities.Always introduce water as a vapor in a controlled and gradual manner. Ensure all glassware and reaction components are scrupulously clean and free of contaminants.
Corrosion or degradation of experimental apparatus. Use of incompatible materials.Use materials of construction known to be resistant to this compound and hydrogen fluoride, such as Monel, nickel, or passivated stainless steel. Avoid glass and other silicate-based materials.
Detection of a sweet, irritating odor in the laboratory. A potential leak of this compound gas.Immediately evacuate the area and follow the emergency procedures for a gas leak. Do not attempt to locate the source of the leak without proper PPE, including an SCBA.
Frost formation on the exterior of a this compound cylinder or valve. A rapid release of gas causing adiabatic cooling (Joule-Thomson effect).This could indicate a significant leak. Evacuate the area immediately and contact your institution's EHS or emergency response team.
Difficulty in controlling the reaction rate. Inadequate temperature control. Improper mixing or introduction of reactants.Conduct the reaction at the lowest possible temperature. Use a high-dilution inert gas stream to introduce the reactants slowly and ensure efficient mixing.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaClF₅[7]
Molecular Weight130.445 g/mol [7]
Boiling Point-13.1 °C (8.4 °F; 260.0 K)[8]
Melting Point-103 °C (-153 °F; 170 K)[8]
AppearanceColorless gas[8]
OdorSweet, irritating[2]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)-238.49 kJ/mol[1]

Toxicity and Exposure Limits

ParameterValueReference
Immediately Dangerous to Life or Health (IDLH)1.7 ppm[2]
Permissible Exposure Limit (PEL) - as F2.5 mg/m³[3]
AEGL-2 (30 min)0.39 ppm
AEGL-3 (30 min)12 ppm

Experimental Protocols

Protocol 1: Controlled Hydrolysis of this compound in a Gaseous Stream

Objective: To safely hydrolyze a small quantity of this compound gas for analysis or disposal.

Materials:

  • This compound gas cylinder with a suitable regulator.

  • Inert gas (e.g., nitrogen, argon) cylinder with a regulator.

  • Mass flow controllers for precise gas delivery.

  • A reaction chamber constructed of Monel or passivated stainless steel.

  • A bubbler containing a dilute, stirred solution of sodium hydroxide or soda ash.

  • An exhaust system with a scrubber.

  • Appropriate PPE (SCBA, chemical resistant suit, etc.).

Procedure:

  • System Purge: Thoroughly purge the entire gas handling system with an inert gas to remove any residual moisture or air.

  • Inert Gas Flow: Establish a stable flow of the inert gas through the reaction chamber and into the basic scrubber solution.

  • Introduce this compound: Slowly and cautiously introduce a very low concentration of this compound into the inert gas stream using a mass flow controller.

  • Controlled Reaction: The diluted this compound will react with the water vapor present in the headspace of the scrubber solution. The resulting acidic gases (HF and ClO₂F) will be neutralized by the basic solution.

  • Monitor Reaction: Continuously monitor the temperature of the reaction chamber and the scrubber solution. If a significant temperature increase is observed, immediately stop the flow of this compound.

  • System Purge (Post-Reaction): Once the desired amount of this compound has been hydrolyzed, stop its flow and purge the system with inert gas until all residual reactive gases have been flushed into the scrubber.

  • Waste Disposal: The resulting solution in the scrubber should be treated as hazardous waste and disposed of according to institutional and local regulations.

Visualizations

Reaction_Pathway ClF5 This compound (ClF₅) Reaction Vigorous Hydrolysis ClF5->Reaction H2O Water (H₂O) H2O->Reaction Products Primary Products Reaction->Products Byproducts Potential Byproducts Reaction->Byproducts ClO2F Chloryl Fluoride (ClO₂F) Products->ClO2F HF Hydrogen Fluoride (HF) Products->HF Cl2 Chlorine Gas (Cl₂) Byproducts->Cl2 HCl Hydrochloric Acid (HCl) Byproducts->HCl

Caption: Reaction pathway of this compound with water.

Spill_Response_Workflow Spill This compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Isolate Isolate Spill Zone (min. 100m) Evacuate->Isolate Ventilate Ensure Adequate Ventilation Isolate->Ventilate NoWater DO NOT USE WATER Ventilate->NoWater ContactEHS Contact EHS/HazMat Team NoWater->ContactEHS Cleanup Cleanup by Trained Professionals ContactEHS->Cleanup

Caption: Workflow for responding to a this compound spill.

References

Technical Support Center: Chlorine Pentafluoride (ClF₅) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of chlorine pentafluoride (ClF₅) is an inherently hazardous process that should only be attempted by trained professionals in a well-equipped laboratory with stringent safety protocols. The information provided here is for guidance and troubleshooting purposes and does not replace comprehensive safety training, risk assessment, and adherence to institutional and regulatory safety standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of explosions during ClF₅ synthesis?

A1: Explosions during ClF₅ synthesis are typically caused by its extreme reactivity and instability. Key factors include:

  • Contamination: Reaction with organic materials (oils, grease, solvents), combustibles (wood, paper), or moisture can be explosive.[1][2] All equipment must be scrupulously cleaned, passivated, and dried.

  • Reaction with Water: ClF₅ reacts violently with water, even ice at -100°C, to produce corrosive and toxic gases.[2][3][4]

  • Uncontrolled Exothermic Reaction: The synthesis reaction is highly exothermic.[3] Poor temperature and pressure control can lead to a runaway reaction.

  • Material Incompatibility: ClF₅ is a powerful oxidizing and fluorinating agent that reacts vigorously with many materials, including some metals.[1][3] Improper reactor material selection can lead to corrosion and catastrophic failure.

  • Thermal Shock or Heating: Containers of ClF₅ may explode when heated.[3][5] Ruptured cylinders can rocket violently.[2][3][5]

Q2: What materials are compatible with this compound and Fluorine gas?

A2: Due to the extreme reactivity of ClF₅ and fluorine, material selection is critical. Only a few materials are suitable. A passivating layer of metal fluoride on the surface is essential for protection.

Material CategoryCompatible MaterialsIncompatible Materials / Conditions
Metals Nickel, Monel, Stainless Steel (316SS)Aluminum, Carbon Steel, Titanium, Lithium, Calcium[4][6]
Gaskets/Seals Polytetrafluoroethylene (PTFE), Polychlorotrifluoroethylene (PCTFE)All elastomers (Viton, EPDM, etc.), organic polymers
Lubricants Perfluoropolyether (PFPE) based greases (e.g., Fomblin®, Krytox®)ALL hydrocarbon-based oils and greases[4]

Note: This table is a general guide. Material suitability must be verified for the specific operating conditions (temperature, pressure) of your experiment.[7]

Q3: What are the initial signs of a developing hazardous situation in the reactor?

A3: Vigilant monitoring is crucial. Key warning signs include:

  • Rapid, Unexplained Pressure Increase: This is the most critical indicator of a potential runaway reaction or decomposition.

  • Sudden Temperature Spike: Indicates loss of thermal control and an accelerating exothermic reaction.

  • Discoloration of Gas or Reactor Components: May indicate an unexpected side reaction or corrosion.

  • Unusual Noises: Hissing (leaks) or pinging (thermal stress) from the reactor system.

Troubleshooting Guides

Issue 1: Sudden and Rapid Pressure Spike in the Reactor

Potential Cause Immediate Action Preventative Measure
Runaway Reaction 1. IMMEDIATELY stop all reactant flows. 2. Initiate emergency cooling if available. 3. Evacuate the area to a safe location. 4. Alert safety personnel.- Ensure robust temperature control. - Introduce reactants at a slow, controlled rate. - Use an inert diluent gas (e.g., Nitrogen) to manage reactivity.
Contamination 1. Follow the same steps as for a runaway reaction. 2. DO NOT attempt to vent the reactor directly unless it is part of an established emergency relief protocol.- Rigorous cleaning and passivation of all reactor components. - Use only compatible materials and lubricants (PFPE).[4] - Verify the purity of all reactants.
Product Decomposition 1. Isolate the reactor and stop heating. 2. Allow the system to cool down slowly. 3. Evacuate the area.- Avoid excessive temperatures during synthesis and storage. - Ensure the absence of catalysts that could promote decomposition.

Issue 2: Leak Detected (Visual, Audible, or via Gas Detector)

Potential Cause Immediate Action Preventative Measure
Seal/Gasket Failure 1. Stop all gas flows and isolate the leaking section if possible. 2. Evacuate the immediate area. Isolate a minimum of 100 meters (330 feet) in all directions.[2][5] 3. Use appropriate Personal Protective Equipment (PPE), including respiratory protection.[4]- Use only chemically compatible gasket materials (e.g., PTFE). - Perform regular leak checks with an inert gas (Helium) before introducing reactive gases.
Corrosion 1. Follow the same evacuation and isolation procedures. 2. The system is compromised and should not be re-pressurized.- Select appropriate reactor materials (Nickel, Monel). - Passivate the reactor system with a low concentration of fluorine gas before the first use to form a protective fluoride layer.

// Connections start -> stop_reactants [color="#5F6368", arrowhead=normal, penwidth=1.5]; stop_reactants -> emergency_cool [color="#5F6368", arrowhead=normal, penwidth=1.5]; emergency_cool -> evacuate [color="#5F6368", arrowhead=normal, penwidth=1.5]; evacuate -> check_temp [label="Once Safe", color="#5F6368", style=dashed, penwidth=1.0];

check_temp -> cause_runaway [label="Yes", color="#5F6368", arrowhead=normal, penwidth=1.5]; check_temp -> check_logs [label="No", color="#5F6368", arrowhead=normal, penwidth=1.5]; check_logs -> cause_flow [label="Anomaly Found", color="#5F6368", arrowhead=normal, penwidth=1.5]; check_logs -> check_purity [label="Normal", color="#5F6368", arrowhead=normal, penwidth=1.5]; check_purity -> cause_contaminant [label="Yes", color="#5F6368", arrowhead=normal, penwidth=1.5]; } END_DOT

Figure 1. Decision workflow for handling a sudden reactor pressure spike.

Experimental Protocol: Catalytic Synthesis of ClF₅

This protocol outlines the synthesis of ClF₅ from chlorine trifluoride (ClF₃) and fluorine (F₂) using a nickel difluoride (NiF₂) catalyst, which is noted for its effectiveness.[8][9]

1. Reactor Preparation and Passivation:

  • Cleaning: The entire apparatus (reactor, tubing, valves), typically constructed of Monel or nickel, must be disassembled and degreased with a suitable non-hydrocarbon solvent. All parts must be thoroughly dried in a vacuum oven.

  • Assembly & Leak Check: Assemble the system. Pressurize with dry, oxygen-free nitrogen or helium to 1.5 times the maximum operating pressure and check for leaks.

  • Passivation: Evacuate the system. Introduce a dilute mixture of F₂ (5-10%) in nitrogen at a low flow rate. Slowly and carefully raise the temperature of the reactor to the intended operating temperature. This forms a passive metal fluoride layer that protects the underlying material from further attack. Hold for several hours, then purge with inert gas.

2. Reaction Conditions:

ParameterValueRationale / Notes
Reactants Chlorine Trifluoride (ClF₃), Fluorine (F₂)High purity reactants are essential to prevent side reactions.
Catalyst Nickel Difluoride (NiF₂)Found to be an excellent catalyst for this reaction.[8][9]
Temperature 250 - 350 °CReaction proceeds at high temperatures.[3][9] Must be precisely controlled.
Pressure 10 - 50 atm (High Pressure)High pressure favors product formation.[3][9]
Reactant Ratio F₂ : ClF₃ > 1:1A molar excess of fluorine is used to drive the reaction towards ClF₅.

3. Synthesis Procedure:

  • Load the NiF₂ catalyst into the passivated reactor.

  • Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen).

  • Heat the reactor to the target temperature (e.g., 300 °C).

  • Introduce ClF₃ and F₂ gases at a slow, controlled rate using mass flow controllers, maintaining the desired molar ratio and system pressure.

  • Continuously monitor temperature and pressure. Any deviation from the expected profile requires immediate cessation of reactant flow.

  • The product gas stream exiting the reactor is passed through a cold trap (approx. -78 °C, dry ice/acetone) to condense the ClF₅ (Boiling Point: -13.1 °C[6][8]) and separate it from unreacted F₂.

  • Any unreacted F₂ can be passed through a scrubber (e.g., soda lime) before venting.

4. Product Handling and Storage:

  • ClF₅ is a colorless gas at standard conditions.[3] It is highly toxic, corrosive, and a powerful oxidizer.[1][3][5]

  • Store in tightly closed, passivated metal containers in a cool, dry, well-ventilated area away from all organic and combustible materials.[1]

// Nodes prep [label="1. Reactor Preparation\n- Degrease & Dry\n- Leak Check (He/N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; passivate [label="2. Passivation\n- Introduce dilute F₂/N₂\n- Heat to form protective layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="3. Synthesis Reaction\n- Heat reactor to 250-350°C\n- Introduce ClF₃ + F₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="4. Continuous Monitoring\n- Pressure\n- Temperature\n- Flow Rates", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="5. Product Separation\n- Pass gas through\n cold trap (-78°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; store [label="6. Product Storage\n- Transfer condensed ClF₅\n to passivated cylinder", fillcolor="#34A853", fontcolor="#FFFFFF"]; scrub [label="7. Waste Gas Neutralization\n- Scrub unreacted F₂", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> passivate; passivate -> react; react -> monitor [dir=both]; react -> separate; separate -> store; separate -> scrub; } END_DOT

Figure 2. A generalized workflow for the safe synthesis of this compound.

References

Technical Support Center: In-Situ Monitoring of Chlorine Pentafluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chlorine pentafluoride (ClF₅) is an extremely reactive, corrosive, and toxic substance. All experiments involving ClF₅ must be conducted by highly trained personnel in a specialized laboratory equipped with appropriate safety measures, including but not limited to, fume hoods, personal protective equipment (PPE), and emergency response protocols. This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and consultation with safety experts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting an in-situ monitoring technique for this compound reactions?

A1: The primary challenges stem from the extreme reactivity and oxidizing nature of this compound. Key considerations include:

  • Material Compatibility: The chosen analytical probe and reaction cell materials must be resistant to attack by ClF₅ and other reactive species in the reaction mixture.

  • Safety: The experimental setup must be designed to safely contain the highly toxic and reactive gas, with robust leak detection and emergency shutdown procedures.

  • Spectral Interferences: Reaction byproducts, such as hydrogen fluoride (HF) and various chlorine oxides, can have overlapping spectral features with the reactants and intermediates of interest, complicating data analysis.[1]

  • Extreme Reaction Conditions: Many ClF₅ reactions are highly exothermic and may occur at elevated temperatures and pressures, requiring probes and cells capable of withstanding these conditions.

Q2: Which in-situ spectroscopic techniques are most suitable for monitoring ClF₅ reactions?

A2: The most promising techniques are Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy, due to their ability to provide real-time information on molecular vibrations. Mass Spectrometry can also be a valuable tool for identifying reaction products.

  • In-Situ FTIR Spectroscopy: Provides detailed information about the functional groups present in the reaction mixture, allowing for the tracking of reactants, intermediates, and products.

  • In-Situ Raman Spectroscopy: Offers complementary information to FTIR and is particularly useful for monitoring symmetric vibrations and gas-phase reactions. It can be less susceptible to interference from certain reaction cell materials.

  • Mass Spectrometry (MS): Can be coupled with the reaction system to provide real-time analysis of the gas-phase components, aiding in the identification of volatile products and byproducts.

Q3: What are the critical safety precautions for setting up an in-situ monitoring experiment with ClF₅?

A3: Safety is paramount when working with ClF₅.[2] Key precautions include:

  • Enclosure and Ventilation: All experimental work must be conducted in a well-ventilated enclosure, such as a high-performance fume hood.

  • Material Selection: All wetted parts of the reaction and analytical system must be constructed from compatible materials.

  • Leak Detection: A continuous monitoring system for detecting ClF₅ and HF leaks is essential.

  • Emergency Preparedness: An emergency response plan must be in place, including access to appropriate fire extinguishers (do not use water), emergency showers, eyewash stations, and medical treatment for halogen fluoride exposure.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including specialized gloves, a full-face shield, and a corrosion-resistant lab coat, must be worn at all times.

Troubleshooting Guides

In-Situ FTIR Spectroscopy
Issue Potential Cause Troubleshooting Steps
No or Weak Signal 1. Misaligned optics.2. Opaque or damaged ATR crystal/windows.3. Low concentration of analyte.4. Incorrect spectral acquisition parameters.1. Realign the FTIR optics according to the manufacturer's instructions.2. Carefully inspect the ATR crystal or windows for any signs of etching, fogging, or discoloration. Replace if necessary with a compatible material.3. Increase the concentration of the reactants if possible, or use a longer pathlength cell.4. Optimize acquisition parameters such as the number of scans and resolution.
Baseline Drift or Instability 1. Temperature fluctuations in the reaction cell or detector.2. Formation of deposits on the ATR crystal or windows.3. Presence of highly absorbing species that saturate the detector.1. Ensure the reaction cell and detector are at a stable temperature.2. If possible and safe, clean the optical surfaces with a compatible solvent. For ClF₅ reactions, this may require disassembling the cell in a controlled environment.3. Reduce the concentration of the absorbing species or use a shorter pathlength.
Overlapping Spectral Peaks 1. Presence of multiple species with similar functional groups.2. Formation of reaction byproducts (e.g., HF, ClO₂F).[1]1. Use advanced data analysis techniques such as deconvolution or multivariate analysis to resolve overlapping peaks.2. Identify the characteristic peaks of the byproducts from reference spectra and account for them in the analysis.
Corrosion of Probe/Cell 1. Incompatible material of construction.1. Immediately and safely stop the reaction and purge the system with an inert gas.2. Replace the corroded components with materials known to be highly resistant to ClF₅, such as Monel, nickel, or certain fluoropolymers. Consult material compatibility charts and experts.
In-Situ Raman Spectroscopy
Issue Potential Cause Troubleshooting Steps
High Background Fluorescence 1. Impurities in the reactants or solvents.2. Fluorescence from the sample cell or optical fibers.1. Purify the reactants and solvents before use.2. Use a laser excitation wavelength that minimizes fluorescence. Consider using UV Raman spectroscopy.[3]3. Use a sample cell made of low-fluorescence material.
Poor Signal-to-Noise Ratio 1. Low laser power.2. Misalignment of the collection optics.3. Low concentration of the analyte.1. Increase the laser power, being careful not to induce sample degradation.2. Optimize the alignment of the collection optics to maximize the Raman signal.3. Increase the reactant concentrations or use a more sensitive detector.
Changes in Peak Position or Shape 1. Temperature or pressure changes in the reaction cell.2. Interaction of the analyte with the cell surface.1. Monitor and control the temperature and pressure of the reaction.2. Ensure the internal surfaces of the cell are properly passivated before the experiment.
Laser-Induced Sample Decomposition 1. The laser energy is causing the breakdown of reactants or products.1. Reduce the laser power.2. Use a laser with a different wavelength that is not absorbed by the sample.

Experimental Protocols

Example Protocol: In-Situ FTIR Monitoring of a Gas-Phase ClF₅ Reaction

Objective: To monitor the reaction of this compound with a hydrocarbon in the gas phase using in-situ FTIR spectroscopy.

Materials:

  • This compound (ClF₅) gas

  • Hydrocarbon reactant gas (e.g., methane)

  • Inert diluent gas (e.g., Nitrogen or Argon)

  • Gas-tight syringes and mass flow controllers

  • A high-pressure, temperature-controlled gas cell with compatible windows (e.g., AgCl or Diamond)

  • FTIR spectrometer with a suitable detector (e.g., MCT)

Procedure:

  • System Preparation:

    • Thoroughly clean and passivate the entire gas handling system and the FTIR gas cell. Passivation can be achieved by slowly introducing a low concentration of ClF₅ in an inert gas and allowing it to react with any surface impurities.

    • Leak-test the entire system meticulously.

  • Background Spectrum Acquisition:

    • Fill the gas cell with the inert diluent gas at the desired reaction temperature and pressure.

    • Acquire a background spectrum.

  • Reactant Introduction:

    • Introduce a known concentration of the hydrocarbon reactant into the gas cell.

    • Acquire a spectrum of the initial reactant mixture.

  • Reaction Initiation and Monitoring:

    • Introduce a controlled flow of ClF₅ into the gas cell to initiate the reaction.

    • Continuously acquire FTIR spectra at regular time intervals to monitor the disappearance of reactant peaks and the appearance of product and byproduct peaks.

  • Data Analysis:

    • Use Beer-Lambert law to quantify the concentration of reactants and products over time, provided the molar absorptivity of each species is known or can be determined.

    • Analyze the kinetic data to determine the reaction rate and mechanism.

Data Presentation

Table 1: Material Compatibility for In-Situ Monitoring of ClF₅
MaterialCompatibility with ClF₅Application Notes
Metals
Monel / Nickel AlloysExcellentRecommended for reactor bodies, valves, and fittings.
Stainless Steel (316)Good (with passivation)Requires thorough passivation to form a protective fluoride layer.
AluminumPoorNot recommended for direct contact.
Polymers
Polytetrafluoroethylene (PTFE)Good (at low temperatures)May be suitable for seals and gaskets at moderate temperatures.
Perfluoroalkoxy (PFA)Good (at low temperatures)Similar to PTFE, with better mechanical properties.
Viton® (FKM)PoorNot recommended; subject to rapid degradation.
Optical Materials
Diamond (ATR)ExcellentHighly resistant to chemical attack and suitable for a wide temperature and pressure range.
Silver Chloride (AgCl)GoodSuitable for transmission windows, but sensitive to light and can darken over time.
Zinc Selenide (ZnSe)PoorReacts with ClF₅ and is not suitable.
Sapphire (Al₂O₃)ModerateMay be used in some applications, but compatibility should be tested.

Note: This table provides general guidance. Material compatibility can be affected by temperature, pressure, and the presence of other chemical species. Always consult with material experts and conduct compatibility testing under your specific experimental conditions.

Table 2: Example Vibrational Frequencies for Species in ClF₅ Reactions
MoleculeVibrational Mode (cm⁻¹)Spectroscopic Technique
ClF₅~705 (Cl-F stretch)IR, Raman
~575 (Cl-F stretch)IR, Raman
~480 (F-Cl-F bend)IR, Raman
HF~3961 (H-F stretch)IR
ClO₂F~1100 (Cl=O stretch)IR
~630 (Cl-F stretch)IR

Note: These are approximate values and can shift based on the physical state (gas, liquid) and interactions with other molecules.

Mandatory Visualizations

Experimental_Workflow cluster_prep System Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_safety Safety Shutdown prep1 Clean and Passivate Reactor and Cell prep2 Leak Test System prep1->prep2 exp1 Acquire Background Spectrum (Inert Gas) prep2->exp1 exp2 Introduce Reactants exp1->exp2 exp3 Initiate Reaction with ClF₅ exp2->exp3 exp4 In-Situ Monitoring (FTIR/Raman) exp3->exp4 an1 Process Spectra exp4->an1 safety1 Detect Leak/Abnormal Condition exp4->safety1 an2 Identify Species an1->an2 an3 Quantitative Analysis an2->an3 an4 Determine Reaction Kinetics an3->an4 safety2 Isolate ClF₅ Source safety1->safety2 safety3 Purge System with Inert Gas safety2->safety3

Caption: Experimental workflow for in-situ monitoring of ClF₅ reactions.

Troubleshooting_Logic start Problem Encountered q1 Is there a signal? start->q1 a1_yes Check Signal Quality q1->a1_yes Yes a1_no Check Alignment & Probe Integrity q1->a1_no No q2 Is baseline stable? a1_yes->q2 end Problem Resolved a1_no->end a2_yes Check for Spectral Overlap q2->a2_yes Yes a2_no Check for Temperature Fluctuations or Deposits q2->a2_no No q3 Are peaks identifiable? a2_yes->q3 a2_no->end a3_yes Proceed with Quantitative Analysis q3->a3_yes Yes a3_no Consult Spectral Libraries & Deconvolution q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for in-situ spectroscopic analysis.

References

Technical Support Center: Optimization of Reaction Conditions for ClF₅ Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and safety information for the use of Chlorine Pentafluoride (ClF₅) as a powerful fluorinating agent. Given its extreme reactivity and hazardous nature, a strong emphasis is placed on safety and control.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound (ClF₅) and why is it used?

A1: this compound (ClF₅) is a colorless, sweet-smelling interhalogen compound.[1][2] It is an extremely powerful oxidizing and fluorinating agent.[1][2][3] Its high reactivity makes it a candidate for challenging fluorination reactions where other reagents may fail, though this also presents significant handling challenges.[2] Historically, it was also investigated as a rocket propellant oxidizer.[1][2] The molecule has a square pyramidal structure.[1]

Q2: My fluorination reaction with ClF₅ is resulting in a low yield or no reaction. What are the likely causes?

A2: Low yields are often traced back to several key factors:

  • Moisture Contamination: ClF₅ reacts violently with water, even at low temperatures, to produce chloryl fluoride (ClO₂F) and hydrogen fluoride (HF).[1][2][4] Any moisture in the reaction setup will consume the reagent and introduce corrosive byproducts. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert and dry atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature: While ClF₅ is highly reactive, some substrates may still require thermal energy to initiate the reaction. If the reaction is sluggish at low temperatures, a carefully controlled, gradual increase in temperature may be necessary. However, this must be balanced against the risk of decomposition.

  • Substrate Reactivity: The substrate itself may be too electron-deficient or sterically hindered to react efficiently. The choice of solvent can sometimes mediate this by improving solubility and moderating reactivity.

Q3: I am observing significant decomposition of my starting material and the formation of a dark, tar-like substance. How can I prevent this?

A3: This is a common issue when using a highly aggressive fluorinating agent like ClF₅ with organic compounds.

  • Lower the Temperature: The primary method to control the reactivity of ClF₅ is to conduct the reaction at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) to moderate its aggressive nature.

  • Control Reagent Addition: Add the ClF₅ (either as a gas diluted in an inert carrier like nitrogen or as a solution in an inert solvent) very slowly and portion-wise to the substrate solution. This prevents a rapid, uncontrolled exothermic reaction that can lead to polymerization and decomposition.

  • Use an Appropriate Solvent: Choose a highly inert solvent that does not react with ClF₅. Perfluorinated solvents or anhydrous hydrogen fluoride (aHF) are potential options, though they present their own handling challenges. Avoid protic or reactive solvents.

Q4: The reaction is extremely vigorous and difficult to control. What are the key safety and control measures?

A4: Uncontrolled reactions with ClF₅ are exceptionally dangerous.

  • High Dilution: Work with highly diluted solutions of your substrate to help manage the reaction exotherm and dissipate heat more effectively.

  • Efficient Cooling: Ensure the reaction vessel is well-immersed in a cooling bath with efficient stirring to maintain a consistent low temperature throughout the reaction mixture.

  • Slow Addition & Monitoring: As mentioned, slow and controlled addition of the reagent is critical. The reaction should be monitored constantly for any signs of an uncontrolled exotherm (e.g., rapid temperature rise, gas evolution).

  • Safety First: All work with ClF₅ must be conducted in a specialized, well-ventilated fume hood or a glovebox designed for reactive gases. A blast shield is mandatory. Ensure immediate access to emergency response equipment and that all personnel are thoroughly trained in its use.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound (ClF₅)
PropertyValueReference(s)
Molecular Formula ClF₅[1][6]
Molar Mass 130.445 g/mol [1]
Appearance Colorless gas[1][2][4]
Odor Sweet[1][4]
Melting Point -103 °C[1][6]
Boiling Point -13.1 °C[1][6]
Density (gas) 4.5 kg/m ³ (g/L)[1]
Solubility in Water Hydrolyzes violently[1]
Hazards Strong oxidant, Highly toxic, Corrosive[1][5]
Table 2: Summary of Reported Synthesis Conditions for this compound (ClF₅)
ReactantsConditionsCatalystYieldReference(s)
ClF₃ + F₂High Temperature, High Pressure-Good[1][2]
Cl₂ + 5F₂High Temperature, High Pressure--[1][2]
Cs[ClF₄] + F₂-NiF₂-[1][2]
K[ClF₄] or Rb[ClF₄] + F₂---[1]

Experimental Protocols

Disclaimer: The following protocols are generalized and intended for informational purposes only. All work with this compound must be conducted by highly trained personnel in a specialized laboratory environment with appropriate safety measures in place.

Protocol 1: General Synthesis of ClF₅ from Chlorine Trifluoride

This protocol is based on the fluorination of chlorine trifluoride.

  • System Preparation: Assemble a high-pressure reaction system from materials compatible with fluorine and halogen fluorides (e.g., Monel, nickel). The system must be meticulously cleaned, passivated with a low concentration of fluorine gas, and leak-tested.

  • Reactant Introduction: Introduce a known quantity of chlorine trifluoride (ClF₃) into the reactor. Cool the reactor significantly below the boiling point of ClF₃ (-76 °C) to handle it as a liquid.

  • Pressurization: Introduce elemental fluorine (F₂) gas into the reactor to the desired high pressure.

  • Heating: Heat the reactor to the target temperature (e.g., 200-350 °C). The specific temperature and pressure are critical parameters that must be optimized for yield and safety.

  • Reaction: Maintain the reaction conditions for the required duration. The progress can be monitored by pressure changes if the system is properly calibrated.

  • Workup: After cooling the reactor, the product mixture is typically purified by fractional distillation to separate ClF₅ from unreacted ClF₃ and other byproducts.

Protocol 2: General Procedure for Fluorination of an Organic Substrate with ClF₅

This protocol outlines a hypothetical, safety-focused procedure.

  • Apparatus Setup: In a high-efficiency fume hood behind a blast shield, assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet adapter, and a gas outlet leading to a scrubber system (e.g., soda lime or an appropriate neutralizing solution). Rigorously dry all glassware in an oven and assemble under a positive pressure of dry inert gas (e.g., Argon).

  • Substrate Preparation: Dissolve the organic substrate in a suitable, anhydrous, inert solvent (e.g., perfluorohexane) in the reaction flask.

  • Cooling: Cool the stirred solution to the desired starting temperature (e.g., -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Introduce gaseous ClF₅, diluted in a stream of dry nitrogen, into the reaction vessel via a dip tube below the surface of the liquid. The flow rate must be extremely slow and carefully controlled with a mass flow controller.

  • Reaction Monitoring: Monitor the reaction progress by taking small, carefully quenched aliquots for analysis (e.g., TLC, GC-MS, or ¹⁹F NMR). Maintain a constant low temperature throughout the addition.

  • Quenching: Once the reaction is complete, stop the flow of ClF₅ and purge the system with inert gas. The reaction must be quenched with extreme care. This can be done by slowly adding a reducing agent (e.g., a solution of sodium bisulfite) at low temperature.

  • Workup: Allow the mixture to warm slowly to room temperature. The organic product can then be isolated using standard extraction and purification techniques.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis prep_safety Don Personal Protective Equipment (PPE) (SCBA, Chemical Suit) prep_system Assemble & Leak-Test Inert Gas System prep_safety->prep_system Proceed prep_glass Oven-Dry All Glassware & Cool Under Inert Gas prep_system->prep_glass Proceed prep_reagents Prepare Anhydrous Solvent & Substrate Solution prep_glass->prep_reagents Proceed react_cool Cool Substrate Solution to Low Temperature (e.g., -78°C) prep_reagents->react_cool Proceed react_add Slow, Controlled Addition of Diluted ClF₅ Gas react_cool->react_add Proceed react_monitor Monitor Temperature & Reaction Progress (e.g., TLC, NMR) react_add->react_monitor Proceed react_quench Carefully Quench Reaction at Low Temperature react_monitor->react_quench Proceed workup_warm Slowly Warm to Room Temperature react_quench->workup_warm Proceed workup_extract Extract Product workup_warm->workup_extract workup_purify Purify Product (e.g., Chromatography) workup_extract->workup_purify workup_analyze Characterize Final Product workup_purify->workup_analyze

Caption: Experimental workflow for a ClF₅ fluorination reaction.

G start Fluorination Reaction with ClF₅ issue Problem Observed? start->issue low_yield Low Yield / No Reaction issue->low_yield Yes decomposition Decomposition / Tar Formation issue->decomposition uncontrolled Uncontrolled / Vigorous Reaction issue->uncontrolled workup Proceed to Workup issue->workup No check_moisture Action: Ensure rigorous anhydrous conditions. Check inert gas line. low_yield->check_moisture Moisture suspected? increase_temp Action: Cautiously increase reaction temperature. low_yield->increase_temp Reaction sluggish? lower_temp Action: Lower reaction temperature (e.g., -78°C). decomposition->lower_temp slow_addition Action: Decrease addition rate of ClF₅. decomposition->slow_addition uncontrolled->slow_addition dilute Action: Increase solvent volume (higher dilution). uncontrolled->dilute check_cooling Action: Ensure efficient stirring and cooling. uncontrolled->check_cooling

Caption: Troubleshooting decision tree for ClF₅ fluorination.

References

Technical Support Center: Chlorine Pentafluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of chlorine pentafluoride (ClF₅).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound (ClF₅) synthesis?

A1: The most common byproducts in ClF₅ synthesis typically arise from incomplete reactions or the presence of contaminants. These can be categorized as:

  • Unreacted Starting Materials: The most prevalent impurities are often unreacted starting materials. Depending on the synthetic route, these may include chlorine trifluoride (ClF₃), elemental fluorine (F₂), and elemental chlorine (Cl₂).[1]

  • Lower Chlorine Fluorides: Incomplete fluorination can lead to the presence of lower chlorine fluorides, primarily chlorine monofluoride (ClF).

  • Hydrolysis Products: this compound is extremely reactive with water.[1] If any moisture is present in the reaction system, byproducts such as chloryl fluoride (ClO₂F) and hydrogen fluoride (HF) will be formed.[1][2]

Q2: How can I detect the presence of these byproducts?

A2: Gas chromatography (GC) is a suitable method for the analysis of volatile impurities in highly reactive fluorinated compounds.[3][4] A custom-designed GC system with appropriate materials of construction to withstand corrosive gases is necessary. Fourier-transform infrared spectroscopy (FTIR) can also be a valuable tool for identifying and quantifying certain impurities, particularly HF and oxyfluorides.

Q3: What are the boiling points of ClF₅ and its common byproducts?

A3: Knowledge of the boiling points is crucial for designing purification strategies, such as distillation.

CompoundFormulaBoiling Point (°C)
This compoundClF₅-13.1
Chlorine TrifluorideClF₃11.75
Chlorine MonofluorideClF-100.1
FluorineF₂-188.14
ChlorineCl₂-34.04
Hydrogen FluorideHF19.5
Chloryl FluorideClO₂F-6

Note: This data is compiled from various sources and should be used as a reference.

Troubleshooting Guide

This guide addresses specific issues that may lead to the formation of byproducts during ClF₅ synthesis.

Issue 1: Presence of Unreacted Chlorine Trifluoride (ClF₃) in the Final Product

  • Possible Cause 1: Insufficient Fluorine (F₂) Concentration.

    • Recommendation: Ensure a stoichiometric excess of fluorine gas is used in the reaction to drive the conversion of ClF₃ to ClF₅. The optimal F₂:ClF₃ ratio will depend on the specific reaction conditions (temperature, pressure, catalyst).

  • Possible Cause 2: Inadequate Reaction Temperature or Pressure.

    • Recommendation: The fluorination of ClF₃ to ClF₅ typically requires high temperatures and pressures.[1] Review and optimize the reaction parameters to ensure they are within the recommended range for the specific synthetic protocol being used.

  • Possible Cause 3: Insufficient Reaction Time.

    • Recommendation: Increase the residence time of the reactants in the reaction zone to allow for more complete conversion.

Issue 2: Formation of Hydrolysis Products (ClO₂F, HF)

  • Possible Cause 1: Moisture Contamination in Reactants or Reaction System.

    • Recommendation: this compound reacts violently with water.[1] It is critical to use thoroughly dried reactants and to ensure the reaction apparatus is meticulously dried and purged with an inert gas (e.g., nitrogen, argon) before introducing the reactants.

  • Possible Cause 2: Leaks in the Reaction System.

    • Recommendation: Perform a thorough leak check of the entire experimental setup under vacuum and pressure before starting the synthesis. Even small leaks can introduce atmospheric moisture, leading to the formation of hydrolysis byproducts.

Experimental Protocols

Protocol 1: General Procedure for Purification of this compound by Fractional Distillation

This protocol provides a general guideline for the purification of ClF₅ from lower and higher boiling point impurities. The specific temperatures and pressures will need to be optimized based on the composition of the crude product. A similar process is used for the purification of chlorine trifluoride.[5]

  • System Preparation: The distillation apparatus, including the distillation column, condenser, and collection vessels, must be constructed from materials resistant to attack by ClF₅ and HF (e.g., Monel, nickel, or passivated stainless steel). The entire system must be thoroughly cleaned, dried, and passivated with a low concentration of fluorine gas before use.

  • Condensation of Crude Product: The crude ClF₅ gas mixture is condensed into the reboiler of the distillation column by cooling with a suitable cryogen (e.g., liquid nitrogen).

  • Fractional Distillation:

    • The temperature of the reboiler is slowly increased to begin boiling the liquefied gas mixture.

    • The distillation column is operated under a controlled pressure.

    • The initial fraction, rich in lower boiling point impurities such as fluorine (F₂) and chlorine monofluoride (ClF), is collected in a cold trap and discarded.

    • The main fraction, containing purified ClF₅, is collected in a separate pre-passivated collection cylinder.

    • The distillation is stopped before the higher boiling point impurities, such as chlorine trifluoride (ClF₃) and hydrogen fluoride (HF), begin to distill over in significant quantities.

  • Analysis: The purity of the collected ClF₅ fraction should be verified using an appropriate analytical technique, such as gas chromatography.

Visualizations

Byproduct_Troubleshooting cluster_synthesis ClF₅ Synthesis cluster_analysis Analysis cluster_byproducts Identified Byproducts cluster_troubleshooting Troubleshooting start Crude ClF₅ Product analysis GC / FTIR Analysis start->analysis unreacted Unreacted Reactants (ClF₃, F₂, Cl₂) analysis->unreacted High ClF₃ Peak lower_fluorides Lower Fluorides (ClF) analysis->lower_fluorides Unexpected Peaks hydrolysis Hydrolysis Products (ClO₂F, HF) analysis->hydrolysis Presence of HF, ClO₂F ts_unreacted Optimize Reaction Conditions (Temp, Pressure, Stoichiometry) unreacted->ts_unreacted lower_fluorides->ts_unreacted ts_hydrolysis Ensure Dry System & Reactants hydrolysis->ts_hydrolysis

Caption: Troubleshooting workflow for identifying and addressing byproducts in ClF₅ synthesis.

References

Stabilizing chlorine pentafluoride for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Due to the extremely hazardous nature of chlorine pentafluoride, I cannot provide a technical support guide for its long-term storage. This compound is a powerful oxidizer and fluorinating agent that is highly reactive and poses significant safety risks, including the potential for violent reactions with a wide range of materials.

The handling and storage of such a dangerous substance require specialized expertise, equipment, and strict adherence to established safety protocols and regulations. Providing a general guide could be misinterpreted or used by individuals without the necessary qualifications, leading to severe accidents.

For information on the safe handling of this compound, please consult with chemical safety experts, regulatory bodies such as the Occupational Safety and Health Administration (OSHA), and the manufacturer's Safety Data Sheet (SDS). Always operate within a controlled laboratory or industrial setting with the appropriate personal protective equipment and engineering controls.

Technical Support Center: Chlorine Pentafluoride (ClF₅) Reactor Material Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on material compatibility for the safe construction and operation of chlorine pentafluoride (ClF₅) reactors. Due to the extreme reactivity and hazardous nature of ClF₅, meticulous material selection and rigorous safety protocols are paramount.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a powerful oxidizing and fluorinating agent.[1] Key hazards include:

  • Extreme Reactivity: It reacts violently with water, organic compounds, and most metals.[2][3][4] Contact with combustible materials can lead to spontaneous ignition or explosions.[2][5]

  • High Toxicity: ClF₅ is toxic and can be fatal if inhaled.[2][6] It is severely corrosive to skin, eyes, and mucous membranes.[2]

  • Corrosivity: The reaction of ClF₅ with moisture produces hydrofluoric acid (HF) and other corrosive byproducts, which can aggressively attack many materials.[2][3][4]

Q2: Which metals are generally recommended for ClF₅ service?

A2: Metals that form a stable, protective fluoride layer (passivation layer) are preferred. These include:

  • Nickel and its alloys (e.g., Monel, Hastelloy): Nickel is known to form a passivating nickel fluoride layer when exposed to fluorine-containing compounds.[7] Monel, a nickel-copper alloy, is also frequently recommended for fluorine and chlorine environments.[8]

  • Stainless Steel (passivated): Certain grades of stainless steel can be used, but they must be properly cleaned and passivated before exposure to ClF₅. The passivation process creates a protective metal fluoride film.

Q3: What is passivation and why is it critical for ClF₅ reactors?

A3: Passivation is a process where a metal surface is treated to create a non-reactive film that protects it from further corrosion. For ClF₅ service, this involves exposing the clean, dry metal to a controlled, low concentration of a fluorinating agent (like fluorine gas or ClF₅ vapor itself) to form a stable metal fluoride layer. This layer acts as a barrier, preventing the highly reactive ClF₅ from coming into direct contact with the bulk metal, thus preventing a runaway reaction.

Q4: Are any non-metallic materials suitable for use with ClF₅?

A4: Yes, certain fluoropolymers exhibit good resistance to ClF₅ under specific conditions.

  • Polytetrafluoroethylene (PTFE): Generally shows good chemical inertness. However, its compatibility can be affected by high temperatures and prolonged exposure.[9][10]

  • Other Fluoropolymers (FEP, PFA): These materials are also used in applications requiring chemical resistance. However, their performance is highly dependent on the specific operating conditions (temperature, pressure, concentration). It is crucial to consult manufacturer data and conduct compatibility testing.

Q5: What are the critical first steps if a ClF₅ leak is suspected?

A5: Immediate evacuation of the area is the top priority. Activate emergency protocols, including notifying safety personnel. Do not attempt to address the leak without appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA) and a chemical-resistant suit.

Material Compatibility Data

MaterialGeneral Recommendation for ClF₅ ServiceTemperature ConsiderationsKey Remarks
Metals
Nickel 200/201RecommendedGood resistance at ambient and moderately elevated temperatures.Forms a stable passivating fluoride layer.
Monel 400RecommendedGood resistance at ambient and moderately elevated temperatures.Widely used for fluorine and hydrofluoric acid service.[11]
Inconel 600Potentially SuitableGood high-temperature strength.Compatibility depends on the formation and stability of the fluoride layer.
Stainless Steel (304, 316)Use with Caution (Must be Passivated)Performance degrades at elevated temperatures.Susceptible to pitting and stress corrosion cracking if the passivation layer is compromised.[12]
AluminumNot RecommendedCan react vigorously, especially if the protective oxide layer is breached.
Carbon SteelNot RecommendedHighly susceptible to corrosion and ignition.
CopperNot RecommendedReacts with ClF₅.
Polymers
PTFE (Teflon®)Potentially Suitable for specific componentsUpper-temperature limit is critical. Consult manufacturer specifications.Can be degraded by elemental fluorine and other strong fluorinating agents at high temperatures.[9]
FEP, PFAPotentially Suitable for specific componentsUpper-temperature limit is critical. Consult manufacturer specifications.Permeation and swelling can occur with some halogenated compounds.[13]
PVDF (Kynar®)QuestionableLower temperature resistance compared to PTFE.May have limited compatibility.[9]
Elastomers (e.g., Viton®, Kalrez®)Not Recommended for primary containmentProne to rapid degradation and ignition.

Troubleshooting Guide

IssuePotential CausesRecommended Actions
Unexpected Pressure Increase in Reactor 1. Runaway reaction. 2. Contamination of reactants. 3. Blockage in the outlet line. 4. Failure of temperature control system.1. IMMEDIATELY INITIATE EMERGENCY SHUTDOWN. 2. Evacuate the area. 3. If possible and safe, activate emergency cooling systems. 4. After the situation is stabilized, thoroughly investigate the cause before resuming operation.
Discoloration or Corrosion of Reactor Internals 1. Failure of the passivation layer. 2. Introduction of moisture or other contaminants. 3. Exceeding the material's temperature limits. 4. Incompatible material used for a component.1. Safely shut down the reactor and purge with an inert gas. 2. Visually inspect the reactor internals (remotely if necessary). 3. Re-evaluate material compatibility for the observed operating conditions. 4. If necessary, re-passivate the reactor system.
Leak Detected (e.g., by pressure drop or sensor alarm) 1. Failure of a seal, gasket, or fitting. 2. Corrosion-induced crack or pinhole. 3. Mechanical failure of a component.1. IMMEDIATELY INITIATE EMERGENCY SHUTDOWN AND EVACUATE. 2. Follow established emergency response procedures for a hazardous gas leak.[14][15] 3. Do not re-enter the area without appropriate PPE. 4. Once the area is secure, use appropriate leak detection methods to pinpoint the source. 5. Replace the failed component and conduct a thorough system integrity check before restarting.

Experimental Protocols

Protocol 1: Reactor Material Passivation

Objective: To create a stable, protective metal fluoride layer on the internal surfaces of the reactor system to prevent corrosion and runaway reactions when exposed to this compound.

Materials:

  • Assembled and leak-checked reactor system (e.g., constructed from Nickel or Monel).

  • Source of high-purity inert gas (e.g., Nitrogen or Argon).

  • Source of passivating agent (e.g., dilute fluorine gas mixture or ClF₅ vapor).

  • Appropriate pressure regulators, valves, and flow meters.

  • Temperature monitoring system for the reactor.

  • Gas detection system for the surrounding area.

Procedure:

  • Cleaning and Degreasing: Thoroughly clean all internal surfaces of the reactor system to remove any organic residues, oils, or particulates. Use appropriate solvents and cleaning methods compatible with the reactor materials.

  • Drying: Completely dry the entire system. This is a critical step, as any moisture will react with the passivating agent to form corrosive acids. This can be achieved by purging with a dry inert gas and/or heating under vacuum.

  • Inert Gas Purge: Purge the system with a high-purity inert gas to remove any residual air and moisture.

  • Introduction of Passivating Agent: Slowly and carefully introduce the passivating agent into the reactor system at a low concentration and flow rate.

    • For Fluorine Gas: Start with a very dilute mixture of fluorine in an inert gas (e.g., 1-5% F₂ in N₂).

    • For ClF₅ Vapor: Introduce a very low partial pressure of ClF₅ vapor into the inert gas stream.

  • Controlled Exposure: Maintain a slow flow of the passivating agent through the system for a predetermined period (typically several hours). Monitor the reactor temperature closely for any signs of an exothermic reaction, which could indicate contamination.

  • Increase Concentration (Optional): Gradually increase the concentration of the passivating agent in a stepwise manner, holding at each step to ensure the reaction remains controlled.

  • Final Purge: After the passivation period, stop the flow of the passivating agent and purge the system thoroughly with a dry, inert gas to remove any residual reactive gases.

  • Verification: The reactor is now passivated and ready for use. It is recommended to keep the system under a positive pressure of inert gas until it is put into service.

Visualizations

MaterialSelectionProcess start Start: Define Reaction Conditions (Temp, Pressure) check_reactivity Is the material known to be reactive with halogens? start->check_reactivity passivation Can a stable passivation layer be formed? check_reactivity->passivation No reject Reject Material check_reactivity->reject Yes select_metal Select Passivatable Metal (e.g., Nickel, Monel) passivation->select_metal Yes select_polymer Consider High-Resistance Fluoropolymer for specific components passivation->select_polymer No test_material Conduct Compatibility Testing under Operating Conditions select_metal->test_material select_polymer->test_material final_selection Final Material Selection test_material->final_selection Pass test_material->reject Fail

Caption: Logical workflow for selecting materials for ClF₅ reactors.

TroubleshootingLeak leak_detected Leak Detected (Alarm, Pressure Drop) emergency_shutdown Initiate Emergency Shutdown leak_detected->emergency_shutdown evacuate Evacuate Area emergency_shutdown->evacuate ppe Don Appropriate PPE (SCBA, Chem-Suit) evacuate->ppe secure_area Secure and Ventilate the Area ppe->secure_area locate_leak Pinpoint Leak Source secure_area->locate_leak repair Repair/Replace Failed Component locate_leak->repair Source Found integrity_check System Integrity Check repair->integrity_check restart Resume Operations integrity_check->restart

Caption: Troubleshooting workflow for a suspected ClF₅ leak.

References

Technical Support Center: Chlorine Pentafluoride (ClF₅) Reaction Management

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chlorine pentafluoride (ClF₅) is an exceptionally reactive and hazardous material. The information provided here is intended for experienced researchers, scientists, and drug development professionals working in well-equipped laboratories with established safety protocols for handling dangerous goods. These are guidelines for managing residual amounts of ClF₅ after a reaction and for equipment decontamination; they are not procedures for quenching bulk quantities of ClF₅. Direct quenching of significant amounts of ClF₅ is extremely dangerous and should not be attempted. All operations must be conducted in a properly functioning fume hood or an inert atmosphere glovebox with appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: this compound is a powerful oxidizing and fluorinating agent that is highly toxic, corrosive, and reactive.[1][2][3][4][5] The primary hazards include:

  • Extreme Reactivity: It can react explosively with water, organic compounds, and many metals.[1][2][4][5]

  • Toxicity: It is fatal if inhaled, and exposure can cause severe burns to the skin, eyes, and respiratory tract, potentially leading to pulmonary edema and permanent blindness.[1][3][4]

  • Corrosivity: It is highly corrosive to many materials. Its reaction with moisture produces hydrofluoric acid (HF) and chlorine gas, which are also highly toxic and corrosive.[2][4]

  • Pressure Generation: Reactions can rapidly generate gaseous byproducts, leading to a dangerous increase in pressure within a closed system.

Q2: Can I use water or a standard aqueous quenching solution to neutralize residual ClF₅?

A2: Absolutely not. this compound reacts violently and exothermically with water, even ice at -100°C.[2][4] This reaction produces highly toxic and corrosive hydrofluoric acid (HF) and chloryl fluoride (ClO₂F), and can lead to an explosion.[4][6] Standard aqueous quenching procedures are not safe for ClF₅.

Q3: What materials are compatible with this compound for my reaction setup?

A3: Due to its extreme reactivity, only a limited number of materials are suitable for handling ClF₅. All materials must be scrupulously cleaned and dried before use. Compatible materials include:

  • Metals: Nickel, Monel, copper, and stainless steel are often used, as they form a passive fluoride layer that resists further attack.[7]

  • Polymers: Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) show good resistance to ClF₅ and its byproduct, hydrofluoric acid.[6][8]

Q4: What should I do in case of an accidental release or spill of ClF₅?

A4: In the event of a ClF₅ release, immediate evacuation of the area is the first priority.[1] Isolate the spill area and ensure proper ventilation to disperse the gas.[1] Do not use water or combustible materials on the spill.[1][2] Emergency response should only be handled by trained personnel equipped with specialized personal protective equipment, including a self-contained breathing apparatus.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly rapid pressure increase in the reaction vessel - Reaction temperature is too high.- Introduction of contaminants (e.g., moisture, organic compounds).- Reaction is proceeding faster than anticipated.- Immediately cool the reaction vessel using a non-reactive cooling bath (e.g., dry ice/acetone).- If possible and safe, stop the addition of any reagents.- Be prepared for an emergency pressure release through a pre-installed, properly vented, and scrubbed relief system. Do not vent directly to the atmosphere.
Discoloration or corrosion of reaction equipment - Incompatible materials of construction.- Failure of a protective passivation layer.- Presence of impurities that are accelerating corrosion.- If observed during a reaction, safely terminate the experiment by cooling and stopping reagent flow.- After the reaction, thoroughly inspect all equipment. - Replace any components that show signs of degradation.- Ensure all materials are compatible with ClF₅ and all reaction components (see material compatibility table).
Leak detected from the reaction apparatus - Failure of seals or fittings.- Corrosion of a component.- Over-pressurization.- Evacuate the area immediately. - If it is safe to do so from a remote location, shut off the source of ClF₅.- Ventilate the area to disperse the gas.[1]- Only trained emergency responders with appropriate PPE should attempt to address the leak.

Data Presentation

Table 1: Material Compatibility with this compound and Hydrofluoric Acid
MaterialCompatibility with ClF₅Compatibility with HFNotes
Metals
NickelGoodExcellentOften used in containment and handling systems.
MonelGoodExcellentA nickel-copper alloy with high resistance.[6]
Stainless Steel (304, 316)Good (with passivation)Fair to GoodRequires a passivation layer of metal fluoride to be resistant.[7]
CopperGood (with passivation)GoodForms a protective fluoride layer.[6]
AluminumNot RecommendedNot RecommendedCan react vigorously, especially if the protective oxide layer is compromised.
Polymers
PTFE (Teflon®)GoodExcellentExcellent chemical resistance, but can have limitations with pressure and temperature.[6]
PVDF (Kynar®)GoodExcellentStrong and abrasion-resistant fluoropolymer.[6][8]
PolyethyleneNot RecommendedGoodMay be attacked by ClF₅.
PVCNot RecommendedGoodMay be attacked by ClF₅.
Other Materials
Glass/SilicaNot RecommendedSeverely AttackedReacts with ClF₅ and is readily etched by HF.
Alumina (Al₂O₃)FairGoodCan be used in some applications, but reactivity with ClF₅ is possible.[9]
Table 2: Potential Neutralizing Agents for ClF₅ Byproducts (for use in controlled decontamination)
AgentTarget ByproductAdvantagesDisadvantages & Risks
Soda Lime HF, Cl₂High capacity for acid gas absorption.Violent, unpredictable reaction with concentrated ClF₅. Should only be used for dilute, gaseous streams after the bulk of ClF₅ has been removed.
Sodium Bicarbonate (NaHCO₃) HF, Cl₂Readily available, inexpensive.Violent reaction with concentrated ClF₅. Generates CO₂ gas, which can cause pressure buildup.[10]
Calcium Carbonate (CaCO₃) HFEffective at neutralizing HF.Slow reaction rate. Ineffective against Cl₂.
Activated Alumina HFHigh surface area for adsorption.Not effective for neutralizing large quantities. May have some reactivity with ClF₅.

Experimental Protocols

Post-Reaction Decontamination of Equipment

This protocol is for decontaminating equipment containing residual ClF₅ in a controlled laboratory setting. This is not a quenching procedure for unreacted, bulk ClF₅.

Safety First:

  • Perform all steps in a certified, functioning fume hood or glovebox.

  • Wear appropriate PPE: a full-face shield, acid-resistant gloves (e.g., neoprene or butyl rubber over nitrile), and a flame-retardant lab coat.

  • An emergency shower and eyewash station must be immediately accessible.[1]

  • Ensure a supply of calcium gluconate gel is on hand for potential HF exposure.

Methodology:

  • Inert Gas Purge:

    • Cool the reaction vessel to ambient temperature or below.

    • Disconnect the ClF₅ source.

    • Slowly and carefully purge the system with a dry, inert gas (e.g., nitrogen or argon) for an extended period. The goal is to remove all gaseous ClF₅ from the headspace and equipment.

    • The exhaust from the purge must be passed through a scrubbing system containing a suitable neutralizing agent (e.g., soda lime or a sodium bicarbonate solution) to capture any vented ClF₅ and its hydrolysis products.

  • Controlled Neutralization of Residue:

    • Option A: Solvent-based Neutralization (for small residues)

      • After the inert gas purge, introduce a high-boiling point, inert, fluorinated solvent (e.g., perfluorocarbon) to the reaction vessel to dissolve or suspend the residue.

      • Prepare a dilute slurry of a neutralizing agent (e.g., sodium bicarbonate) in the same inert solvent.

      • Slowly, and with vigorous stirring and cooling, add the neutralizing slurry to the vessel containing the residue. Monitor for any signs of reaction (e.g., gas evolution, temperature increase).

    • Option B: Gaseous Neutralization

      • This method is for equipment that cannot be filled with a solvent.

      • After the initial inert gas purge, introduce a humidified inert gas stream into the system. This will slowly hydrolyze the residual ClF₅ to HF and other products.

      • The exhaust from this process must be passed through a robust scrubbing system to neutralize the acidic gases. This process must be done with extreme caution to avoid a rapid reaction.

  • Final Decontamination:

    • Once the initial neutralization is complete and no further reaction is observed, the equipment can be further decontaminated.

    • Slowly add a less reactive quenching agent, such as isopropanol, to neutralize any remaining reactive species.

    • Finally, the equipment can be carefully washed with water, followed by a final rinse with a dilute sodium bicarbonate solution to neutralize any residual acid.

    • All waste generated must be collected and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[1]

Mandatory Visualization

Decontamination_Workflow Decontamination Workflow for ClF5 Residues start End of Experiment (Vessel at low temp) purge Purge with Dry Inert Gas (N2 or Ar) start->purge scrub1 Scrub Exhaust (Soda Lime/Bicarbonate) purge->scrub1 check_residue Is significant residue present? purge->check_residue neutralize Controlled Neutralization (e.g., NaHCO3 slurry in inert solvent) check_residue->neutralize Yes humid_purge Purge with Humidified Inert Gas check_residue->humid_purge No (trace amounts) final_rinse Final Decontamination (Isopropanol, then Water) neutralize->final_rinse scrub2 Scrub Acidic Gas Exhaust humid_purge->scrub2 scrub2->final_rinse waste Dispose of all materials as Hazardous Waste final_rinse->waste end Equipment is Decontaminated waste->end

Caption: Decontamination Workflow for ClF5 Residues.

Troubleshooting_Logic Troubleshooting Logic for ClF5 Reactions start Problem Detected During Reaction pressure_issue Rapid Pressure Rise? start->pressure_issue leak_issue Leak Detected? pressure_issue->leak_issue No cool_stop Cool Reaction & Stop Reagent Flow pressure_issue->cool_stop Yes corrosion_issue Corrosion Observed? leak_issue->corrosion_issue No evacuate EVACUATE AREA IMMEDIATELY leak_issue->evacuate Yes terminate_exp Safely Terminate Experiment corrosion_issue->terminate_exp Yes no_issue Continue Monitoring corrosion_issue->no_issue No cool_stop->terminate_exp inspect Post-Mortem Inspection of Equipment terminate_exp->inspect

Caption: Troubleshooting Logic for ClF5 Reactions.

References

Technical Support Center: Chlorine Pentafluoride (ClF₅) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in chemical synthesis involving chlorine pentafluoride (ClF₅). This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield, improve selectivity, and ensure safety during your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and application of this compound.

Issue 1: Low Yield of this compound

Question: My synthesis of ClF₅ from chlorine trifluoride (ClF₃) and fluorine (F₂) is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in ClF₅ synthesis can stem from several factors related to reaction conditions and starting materials. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Reaction Temperature The reaction is highly endothermic. Ensure the reactor temperature is maintained within the optimal range of 350-400°C. Lower temperatures will result in incomplete conversion.
Insufficient Pressure High pressure favors the formation of ClF₅. Operate the reactor at the highest pressure safely achievable with your equipment, ideally above 70 atm.
Incorrect Reactant Stoichiometry An excess of fluorine is necessary to drive the reaction towards ClF₅. A molar ratio of F₂ to ClF₃ of at least 2:1 is recommended.
Impurities in Reactants The presence of moisture or other impurities in the ClF₃ or F₂ feed can lead to side reactions and reduce the yield of the desired product. Ensure high-purity reactants are used.
Catalyst Deactivation (if applicable) If using a catalyst such as NiF₂, deactivation can occur over time. Consider regenerating or replacing the catalyst bed.
Incomplete Product Condensation ClF₅ is a gas at room temperature and needs to be condensed for collection. Ensure your cold trap is at a sufficiently low temperature (e.g., using liquid nitrogen) to efficiently trap the product.

A logical workflow for troubleshooting low yield is presented below.

LowYieldTroubleshooting start Low ClF₅ Yield Observed check_temp Verify Reactor Temperature (350-400°C) start->check_temp check_pressure Verify Reactor Pressure (>70 atm) check_temp->check_pressure Temp OK optimize_conditions Optimize Reaction Conditions check_temp->optimize_conditions Temp Not OK check_ratio Check F₂:ClF₃ Molar Ratio (≥ 2:1) check_pressure->check_ratio Pressure OK check_pressure->optimize_conditions Pressure Not OK check_purity Analyze Reactant Purity check_ratio->check_purity Ratio OK check_ratio->optimize_conditions Ratio Not OK check_catalyst Inspect Catalyst Activity check_purity->check_catalyst Purity OK check_purity->optimize_conditions Purity Not OK check_condensation Evaluate Condensation Efficiency check_catalyst->check_condensation Catalyst OK check_catalyst->optimize_conditions Catalyst Not OK check_condensation->optimize_conditions Condensation OK check_condensation->optimize_conditions Condensation Not OK resolve_issue Yield Improved optimize_conditions->resolve_issue

Troubleshooting workflow for low ClF₅ yield.

Issue 2: Poor Selectivity in Fluorination Reactions

Question: When using ClF₅ as a fluorinating agent, I am observing the formation of multiple products and byproducts. How can I improve the selectivity of my reaction?

Answer: this compound is a powerful and often aggressive fluorinating agent.[1] Controlling its reactivity is key to achieving high selectivity.

Strategies for Improving Selectivity:

StrategyDetailed Approach
Temperature Control Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can help to minimize over-fluorination and decomposition of sensitive functional groups.
Solvent Choice Use an inert solvent that can help to moderate the reactivity of ClF₅ and improve heat dissipation. Perfluorinated solvents are often a good choice due to their stability.
Controlled Addition of ClF₅ Introduce ClF₅ to the reaction mixture slowly and in a controlled manner, for example, by bubbling the gas through the solution at a low flow rate. This helps to avoid localized high concentrations of the reagent.
Use of a Catalyst In some cases, a catalyst can be used to direct the fluorination to a specific site on the molecule. This is highly substrate-dependent and may require screening of different catalysts.
Protecting Groups For complex molecules with multiple reactive sites, the use of protecting groups can be an effective strategy to shield sensitive functionalities from the fluorinating agent.

The logical relationship for improving selectivity is outlined in the following diagram.

SelectivityImprovement start Poor Selectivity Observed control_temp Lower Reaction Temperature start->control_temp choose_solvent Select Inert Solvent start->choose_solvent control_addition Slow, Controlled Reagent Addition start->control_addition use_catalyst Investigate Catalytic Methods start->use_catalyst use_protecting_groups Employ Protecting Groups start->use_protecting_groups analyze_results Analyze Product Distribution control_temp->analyze_results choose_solvent->analyze_results control_addition->analyze_results use_catalyst->analyze_results use_protecting_groups->analyze_results improved_selectivity Selectivity Improved analyze_results->improved_selectivity

Strategies for improving selectivity in ClF₅ reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for the synthesis of ClF₅ is the direct fluorination of chlorine trifluoride (ClF₃) with elemental fluorine (F₂) at high temperatures (typically 350-400°C) and high pressures (above 70 atm).[2] The reaction is as follows:

ClF₃ + F₂ → ClF₅

The use of a catalyst, such as nickel(II) fluoride (NiF₂), can facilitate this reaction.[2] An alternative, though less common, method involves the reaction of ClF₃ with oxygen difluoride (OF₂).

Q2: What are the major safety concerns when working with this compound?

A2: this compound is a highly reactive and toxic substance, and stringent safety precautions are essential.[3] Key hazards include:

  • Extreme Reactivity: It reacts violently with water, organic compounds, and many metals.[1] All equipment must be scrupulously dried and made of compatible materials.

  • Toxicity: It is highly toxic upon inhalation and can cause severe burns to the skin, eyes, and respiratory tract.[3]

  • High Pressure: Synthesis often involves high-pressure gas handling, which requires appropriately rated equipment and safety protocols.

All work with ClF₅ should be conducted in a well-ventilated fume hood or glove box, and appropriate personal protective equipment (PPE), including a face shield, and specialized gloves, should be worn. An emergency response plan should be in place.

Q3: What materials are compatible with this compound?

A3: Due to its high reactivity, material selection is critical. The following materials have shown good resistance to ClF₅ under specific conditions:

  • Metals: Monel and stainless steel are commonly used for reactor construction and storage containers.[4]

  • Gasketing: Polytetrafluoroethylene (PTFE) and other perfluorinated polymers are suitable for gaskets and seals.

It is crucial to consult material compatibility charts and conduct tests under your specific experimental conditions.[5][6]

Q4: How can I purify crude this compound?

A4: Purification of ClF₅ typically involves the removal of unreacted starting materials (ClF₃ and F₂) and any byproducts. Fractional condensation is a common method. The crude product mixture is passed through a series of cold traps held at progressively lower temperatures to selectively condense the components based on their boiling points (ClF₅: -13.1°C, ClF₃: 11.75°C).

Q5: What analytical techniques are suitable for characterizing this compound and monitoring reaction progress?

A5: Several analytical techniques can be employed:

  • Infrared (IR) Spectroscopy: ClF₅ has a characteristic IR absorption spectrum that can be used for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing ClF₅ and identifying other fluorine-containing species in the reaction mixture.

  • Mass Spectrometry (MS): Can be used to determine the molecular weight and fragmentation pattern of ClF₅.

For real-time reaction monitoring, in-line analytical techniques such as process mass spectrometry or IR spectroscopy can be utilized in continuous flow setups.[7]

Experimental Protocols

Protocol 1: High-Pressure Synthesis of this compound

This protocol describes a general procedure for the synthesis of ClF₅ from ClF₃ and F₂ in a high-pressure reactor. This reaction is extremely hazardous and should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment.

Materials and Equipment:

  • High-pressure reactor made of Monel or stainless steel

  • High-pressure gas lines and fittings (Monel or stainless steel)

  • Mass flow controllers for ClF₃ and F₂

  • Heating mantle or furnace for the reactor

  • Cold trap system (e.g., with liquid nitrogen)

  • Scrubber for unreacted gases

  • High-purity ClF₃ and F₂ gas

Procedure:

  • System Preparation: Ensure the entire system is clean, dry, and leak-tight. Passivate the reactor and lines with a low concentration of fluorine gas.

  • Reactant Flow: Introduce ClF₃ and F₂ into the reactor at the desired molar ratio (e.g., 1:2) using mass flow controllers.

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 375°C) and pressurize to the desired pressure (e.g., 100 atm).

  • Product Collection: The gaseous product stream exiting the reactor is passed through a cold trap cooled with liquid nitrogen to condense the ClF₅.

  • Purification: The collected crude ClF₅ can be purified by fractional condensation.

  • Shutdown: Carefully shut down the reactant flows and cool the reactor. Purge the system with an inert gas.

The general workflow for this synthesis is depicted below.

ClF5_Synthesis_Workflow start Start prep_system Prepare and Passivate Reactor System start->prep_system introduce_reactants Introduce ClF₃ and F₂ prep_system->introduce_reactants set_conditions Set Temperature and Pressure introduce_reactants->set_conditions reaction Reaction in Progress set_conditions->reaction collect_product Condense ClF₅ in Cold Trap reaction->collect_product purify_product Purify by Fractional Condensation collect_product->purify_product shutdown Shutdown and Purge System purify_product->shutdown end End shutdown->end

General workflow for the synthesis of ClF₅.

References

Technical Support Center: Quantifying Chlorine Pentafluoride (ClF₅)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of chlorine pentafluoride (ClF₅). Given the extreme reactivity and hazardous nature of ClF₅, meticulous attention to safety, materials compatibility, and analytical methodology is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling this compound?

A1: this compound is a potent oxidizing agent and is highly toxic and corrosive.[1][2] It reacts violently with water, organic materials, and many metals.[1][3] Inhalation can be fatal, and contact with skin or eyes can cause severe burns.[1][2] All handling must be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including specialized gloves, protective clothing, and a self-contained breathing apparatus.[2][4]

Q2: What materials are compatible with this compound for analytical system components?

A2: Due to its high reactivity, material selection is critical. Passivated stainless steel (e.g., 316L), Monel, and nickel are generally considered suitable for handling ClF₅.[5] Polymers such as PTFE and PCTFE (Kel-F) may have limited compatibility and should be used with caution, especially at elevated temperatures. It is crucial to ensure all components are thoroughly cleaned and dried to remove any organic residues or moisture, which can trigger violent reactions.[3]

Q3: Are there commercially available calibration standards for this compound?

Q4: Can I analyze this compound using gas chromatography (GC)?

A4: Yes, gas chromatography is a potential method for quantifying ClF₅. However, it presents significant challenges due to the compound's reactivity. The entire GC system, from the injector to the detector, must be constructed from compatible and inert materials. Passivation of all surfaces that will come into contact with the sample is essential to prevent reactions and analyte loss.[5][7]

Q5: What are the expected hydrolysis products of this compound, and can they be used for indirect quantification?

A5: this compound reacts exothermically with water to produce chloryl fluoride (ClO₂F) and hydrogen fluoride (HF).[1] The reaction is: ClF₅ + 2H₂O → ClO₂F + 4HF. In some cases, further reactions can occur.[1] Indirect quantification can be attempted by carefully reacting a known amount of the ClF₅-containing sample with water and then quantifying the resulting HF or other stable products using techniques like ion chromatography or a fluoride ion-selective electrode. This approach requires careful stoichiometric control and validation.

Troubleshooting Guides

Gas Chromatography (GC) Analysis of ClF₅
Problem Potential Cause(s) Troubleshooting Steps
No Peak or Very Small Peak Analyte Loss due to Reaction: ClF₅ is reacting with active sites in the injector, column, or transfer lines.[8]1. System Passivation: Ensure the entire sample flow path is thoroughly passivated. Silanization or other surface deactivation techniques can create an inert barrier.[5][7] 2. Check for Leaks: Air and moisture leaks will rapidly degrade ClF₅. Perform a thorough leak check of the entire GC system. 3. Material Incompatibility: Verify that all components (liner, column, ferrules, etc.) are made of compatible materials (e.g., passivated stainless steel, nickel).
Peak Tailing or Poor Peak Shape Active Sites: Residual active sites in the analytical pathway are causing undesirable interactions with ClF₅.[7] Column Degradation: The stationary phase is being attacked by the reactive analyte.1. Re-passivate the System: Active sites can reappear over time. Re-passivate the injector and column.[7] 2. Use a More Inert Column: Consider a column specifically designed for reactive gases, such as a thick-film PLOT column or a specially deactivated bonded phase on a nickel or stainless steel capillary. 3. Lower Injection Temperature: High temperatures can accelerate reactions in the injector.
Poor Reproducibility Sample Instability: ClF₅ may be degrading in the sample container or during introduction into the GC. Inconsistent Injection Volume: Issues with the gas sampling valve.1. Analyze Samples Promptly: Due to its reactivity, ClF₅ samples should be analyzed as quickly as possible after collection. 2. Check Sample Loop and Valve: Ensure the gas sampling valve is functioning correctly and is made of compatible materials. Check for any leaks or blockages. 3. Stable Flow Rates: Verify that carrier and detector gas flow rates are stable.
Baseline Noise or Drift Column Bleed: The stationary phase is degrading due to the reactive nature of ClF₅. Contamination: Introduction of contaminants from the sample or gas lines.1. Condition the Column: Condition the column at a temperature appropriate for the phase, but be aware that high temperatures can accelerate degradation with reactive analytes. 2. Install Gas Purifiers: Use high-quality purifiers on all gas lines to remove moisture, oxygen, and other contaminants. 3. Clean the Detector: The detector may become contaminated with reaction byproducts. Follow the manufacturer's instructions for cleaning.
Indirect Quantification via Hydrolysis
Problem Potential Cause(s) Troubleshooting Steps
Inaccurate or Non-Stoichiometric Results Incomplete Hydrolysis: The reaction of ClF₅ with water is not going to completion. Side Reactions: Formation of unexpected byproducts.1. Ensure Excess Water: Use a sufficient excess of high-purity, deionized water to drive the reaction to completion. 2. Control Reaction Conditions: The hydrolysis of ClF₅ is highly exothermic. Control the reaction temperature to prevent uncontrolled reactions and potential loss of volatile products. 3. Analyze for All Products: If possible, analyze for all expected products (e.g., ClO₂F and HF) to perform a mass balance and check for side reactions.
Interference in Fluoride Measurement Matrix Effects: Other components in the original sample matrix are interfering with the fluoride analysis. Complexation of Fluoride: Fluoride ions may be complexing with other species in the solution.1. Sample Cleanup: Use appropriate sample preparation techniques, such as solid-phase extraction, to remove interfering species before fluoride analysis. 2. Use a Total Ionic Strength Adjustment Buffer (TISAB): When using a fluoride ion-selective electrode, a TISAB is essential to decomplex fluoride and provide a constant ionic strength background.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and intended as a starting point for method development. They must be adapted and validated for specific applications and instrumentation. All work with this compound must be performed by trained personnel in a facility designed for handling hazardous materials.

Direct Gas Chromatography (GC) of this compound
  • System Preparation:

    • Materials: The entire sample flow path, including the gas sampling valve, transfer lines, injector, and column, should be constructed of passivated stainless steel or nickel.

    • Passivation: Passivate the entire system by flushing with a non-reactive gas (e.g., helium or argon) at an elevated temperature, followed by careful and gradual introduction of a low concentration of a passivating agent. Alternatively, chemical passivation methods can be employed.[7][9]

    • Leak Check: Thoroughly leak-check the system.

  • GC Conditions (Starting Point):

    • Injector: Gas sampling valve with a heated transfer line.

    • Carrier Gas: High-purity helium or argon at a constant flow rate.

    • Column: A chemically inert column, such as a thick-film porous layer open tubular (PLOT) column or a specially deactivated fused silica column. A stainless steel or nickel capillary column is preferred for robustness.

    • Oven Program: Isothermal analysis at a low temperature (e.g., 35-50°C) to minimize on-column reactions.

    • Detector: A thermal conductivity detector (TCD) with nickel filaments is a suitable choice for detecting inorganic gases.[10][11]

  • Calibration:

    • As certified standards are unavailable, an indirect calibration approach is necessary.[6] This could involve:

      • Dynamic Dilution: Using a calibrated mass flow controller system to dilute a higher concentration, uncertified ClF₅ source with an inert gas. The concentration of the source would need to be determined by an independent method (e.g., titration of hydrolysis products).

      • Relative Response Factor: Calibrating the detector with a stable, known compound and applying a calculated relative response factor for ClF₅. This requires knowledge of the detector's response characteristics.[6]

  • Analysis:

    • Introduce the sample into the GC using the gas sampling valve.

    • Acquire the chromatogram and integrate the ClF₅ peak.

    • Quantify the concentration based on the established calibration.

Indirect Quantification via Hydrolysis and Ion Chromatography
  • Sample Collection and Reaction:

    • Collect a known volume or mass of the gas sample containing ClF₅ in an inert container.

    • Carefully and controllably introduce the gas sample into a sealed reaction vessel containing a known excess of high-purity, deionized water. The reaction vessel should be made of an inert material like PFA or passivated metal and may require cooling.

    • Allow the reaction to proceed to completion.

  • Sample Preparation:

    • After the reaction, carefully neutralize the excess acidity if necessary, using a suitable buffer that does not interfere with the subsequent analysis.

    • Dilute the resulting solution to a known volume with deionized water.

  • Ion Chromatography (IC) Analysis for Fluoride:

    • Instrument: A standard ion chromatograph equipped with a conductivity detector.

    • Column: An anion-exchange column suitable for separating halide ions.

    • Eluent: A suitable eluent, such as a carbonate/bicarbonate buffer.

    • Calibration: Prepare a series of external calibration standards of fluoride using a certified fluoride standard solution.

    • Analysis: Inject the prepared sample and standards into the IC system.

    • Quantification: Determine the concentration of fluoride in the sample from the calibration curve.

  • Calculation:

    • Calculate the moles of fluoride detected in the sample.

    • Using the stoichiometry of the hydrolysis reaction (1 mole of ClF₅ produces 4 moles of HF, which yields 4 moles of F⁻), calculate the initial moles of ClF₅ in the gas sample.

    • Convert the moles of ClF₅ to the desired concentration units (e.g., ppmv, mg/m³).

Visualizations

Troubleshooting Logic for Signal Loss in GC Analysis of ClF₅

troubleshooting_signal_loss start No ClF5 Peak or Significantly Reduced Signal check_leaks Perform System Leak Check start->check_leaks leak_found Leak Detected? check_leaks->leak_found fix_leaks Fix Leaks and Retest leak_found->fix_leaks Yes check_passivation Verify System Passivation leak_found->check_passivation No fix_leaks->start passivation_ok Is Passivation Recent and Thorough? check_passivation->passivation_ok repassivate Re-passivate Injector, Lines, and Column passivation_ok->repassivate No check_materials Confirm Material Compatibility of All Components passivation_ok->check_materials Yes repassivate->start materials_ok Are All Components Compatible? check_materials->materials_ok replace_components Replace Incompatible Components materials_ok->replace_components No check_sample_stability Investigate Sample Stability and Handling materials_ok->check_sample_stability Yes replace_components->start end_ok Problem Resolved check_sample_stability->end_ok indirect_quantification_workflow cluster_gas_handling Gas Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation sample_collection Collect Known Volume of ClF5 Gas Sample hydrolysis Controlled Hydrolysis with Excess H2O sample_collection->hydrolysis dilution Dilute to Known Volume hydrolysis->dilution ic_analysis Analyze for Fluoride (F-) by Ion Chromatography dilution->ic_analysis quantify_f Quantify F- Concentration ic_analysis->quantify_f calculate_clf5 Calculate Original ClF5 Concentration using Stoichiometry quantify_f->calculate_clf5

References

Technical Support Center: Mitigating Corrosion in Equipment Exposed to Chlorine Pentafluoride (ClF5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating corrosion in equipment exposed to Chlorine Pentafluoride (ClF5). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ClF5) and why is it so corrosive?

A1: this compound (ClF5) is a colorless, highly toxic, and extremely reactive gas.[1] It is a powerful oxidizing and fluorinating agent. Its corrosivity stems from its ability to vigorously react with a wide range of materials, including metals, plastics, and even glass, particularly in the presence of moisture. Upon contact with water, it hydrolyzes to form highly corrosive hydrofluoric acid (HF) and other reactive species.[2]

Q2: What are the primary safety concerns when working with ClF5?

A2: The primary safety concerns are its extreme toxicity, reactivity, and the corrosive nature of its reaction byproducts. Inhalation of ClF5 can be fatal.[1] It is a strong irritant to the skin, eyes, and mucous membranes.[1] Due to its high reactivity, it can cause fires or explosions upon contact with organic materials, combustibles, or even certain metals.[1] A comprehensive safety protocol, including the use of appropriate personal protective equipment (PPE), is mandatory.

Q3: What initial steps should I take to select materials for my ClF5 experiment?

A3: The initial step is to conduct a thorough literature review for materials known to be compatible with fluorine, chlorine, and hydrofluoric acid, as specific data for ClF5 is scarce. Generally, nickel and its alloys (e.g., Monel), and some stainless steels are considered for fluorine service.[3] However, all materials must be meticulously cleaned and passivated before use. It is crucial to perform compatibility testing under conditions that mimic your experimental setup.

Troubleshooting Guides

Issue 1: Valve Seizure or Failure

Symptom: A valve in the ClF5 gas line is difficult or impossible to operate.

Possible Causes & Troubleshooting Steps:

  • Corrosion of Internal Components:

    • Cause: ClF5 has reacted with the valve materials, causing corrosion and the formation of solid fluoride byproducts that impede movement.

    • Troubleshooting:

      • IMMEDIATELY STOP THE FLOW OF ClF5.

      • Safely purge the system with an inert gas (e.g., Nitrogen) to remove all traces of ClF5.

      • Allow the system to return to ambient temperature and pressure.

      • NEVER apply excessive force to a stuck valve. This can lead to catastrophic failure.

      • Once the system is confirmed to be free of ClF5, the valve must be carefully disassembled in a controlled environment (e.g., a fume hood) by trained personnel wearing appropriate PPE.

      • Inspect the internal components for corrosion, pitting, and the presence of solid deposits.

      • If corrosion is evident, the valve must be replaced with one constructed from a more resistant material.

      • Consider implementing a more rigorous passivation protocol for all new components.

  • Debris Accumulation:

    • Cause: Particulate matter from upstream components or reaction byproducts has lodged within the valve.

    • Troubleshooting:

      • Follow the same initial safety procedures as for corrosion.

      • After disassembly, clean the valve components according to the recommended cleaning protocol.

      • Install a filter upstream of the valve to capture any particulate matter.

G start Symptom: Valve is Seized stop_flow IMMEDIATE ACTION: Stop ClF5 Flow & Purge with Inert Gas start->stop_flow disassemble Safely Disassemble Valve (Trained Personnel, Full PPE) stop_flow->disassemble inspect Inspect Internals for Corrosion & Debris disassemble->inspect corrosion_found Corrosion Evident? inspect->corrosion_found debris_found Debris Found? corrosion_found->debris_found No replace_valve Replace Valve with More Resistant Material corrosion_found->replace_valve Yes clean_valve Clean Valve Components per Protocol debris_found->clean_valve Yes reassemble Reassemble & Test System with Inert Gas debris_found->reassemble No review_passivation Review & Improve Passivation Protocol replace_valve->review_passivation review_passivation->reassemble install_filter Install Upstream Filter clean_valve->install_filter install_filter->reassemble end Return to Service reassemble->end

Issue 2: Leaks from Fittings or Seals

Symptom: A leak is detected in the ClF5 system (e.g., by a compatible gas detector).

Possible Causes & Troubleshooting Steps:

  • Seal Material Incompatibility:

    • Cause: The seal material (e.g., O-ring, gasket) is not resistant to ClF5 and has degraded.

    • Troubleshooting:

      • IMMEDIATELY execute emergency shutdown procedures. This includes stopping the gas flow and evacuating the area if necessary.

      • Once the area is safe, purge the system with an inert gas.

      • Identify the location of the leak.

      • Replace the failed seal with a material known for its high resistance to reactive fluorine compounds, such as Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy (PFA).

      • It is critical to test the compatibility of any new seal material with ClF5 under your specific operating conditions before installation.

  • Improper Fitting Assembly:

    • Cause: The fitting was not tightened correctly, or the threads are damaged.

    • Troubleshooting:

      • Follow all initial safety procedures for a gas leak.

      • Inspect the leaking fitting. If it is loose, tighten it to the manufacturer's specified torque. Do not overtighten.

      • If tightening does not resolve the leak, disassemble the fitting and inspect the threads and sealing surfaces for damage.

      • Replace any damaged components.

      • When reassembling, ensure proper alignment and use a thread sealant that is compatible with ClF5 if recommended for the fitting type.

G start Define Operating Conditions (Temp, Pressure, Flow) lit_review Literature Review for F, Cl, HF Compatibility start->lit_review candidate_materials Select Candidate Materials (e.g., Monel, Nickel, SS 316L) lit_review->candidate_materials passivation Perform Rigorous Passivation of Candidates candidate_materials->passivation compatibility_test Conduct Material Compatibility Test with ClF5 under Operating Conditions passivation->compatibility_test evaluation Evaluate Corrosion Rate & Material Integrity compatibility_test->evaluation material_approved Material Approved for Use evaluation->material_approved Acceptable material_rejected Material Rejected (Return to Candidate Selection) evaluation->material_rejected Unacceptable material_rejected->candidate_materials

Data Presentation

Table 1: General Material Compatibility with Halogens and Hydrofluoric Acid

MaterialDry FluorineWet FluorineDry ChlorineWet ChlorineHydrofluoric AcidGeneral Recommendation for ClF5 Service
Nickel 200/201 ExcellentGoodGoodPoorGoodCandidate for testing
Monel 400 ExcellentGoodExcellentFairExcellentPrimary candidate for testing [3][4][5][6]
Stainless Steel 304L FairPoorGoodPoorPoorNot Recommended
Stainless Steel 316L GoodPoorExcellentFairFairCandidate for testing (passivated) [7][8][9][10][11][12]
Aluminum Good (forms passive layer)PoorGoodPoorPoorNot Recommended
Copper GoodPoorGoodPoorFairNot Recommended
PTFE ExcellentExcellentExcellentExcellentExcellentRecommended for seals and gaskets
PFA ExcellentExcellentExcellentExcellentExcellentRecommended for seals and gaskets

Note: This table is a general guide based on compatibility with related compounds. All materials MUST be tested for compatibility with ClF5 under specific operational conditions.

Experimental Protocols

Protocol 1: Material Compatibility Testing (Static Immersion)

Objective: To determine the corrosion rate of a material when exposed to gaseous ClF5 under static conditions.

Materials:

  • Material coupons of known dimensions and weight.

  • High-pressure reactor vessel constructed from a highly resistant material (e.g., Monel 400).

  • ClF5 gas cylinder and compatible pressure regulator.

  • Inert gas (Nitrogen or Argon) for purging.

  • Vacuum pump.

  • Analytical balance.

  • Appropriate safety equipment, including a gas cabinet, ClF5 gas detector, and full PPE.

Methodology:

  • Clean and passivate the material coupons and the interior of the reactor vessel according to established procedures.

  • Measure and record the initial weight of the coupons to at least four decimal places.

  • Place the coupons inside the reactor vessel, ensuring they are not in contact with each other.

  • Seal the reactor and connect it to the gas handling manifold within a gas cabinet.

  • Evacuate the reactor to a high vacuum to remove all air and moisture.

  • Backfill with inert gas and evacuate again. Repeat this purge cycle at least three times.

  • Introduce ClF5 gas into the reactor to the desired pressure.

  • Maintain the reactor at the desired experimental temperature for a predetermined duration.

  • After the exposure time, cool the reactor to ambient temperature.

  • Carefully vent the ClF5 gas through a suitable scrubbing system.

  • Purge the reactor multiple times with inert gas.

  • Open the reactor in a fume hood, wearing appropriate PPE.

  • Carefully remove the coupons and perform a decontamination procedure.

  • After decontamination and drying, re-weigh the coupons to determine the mass loss.

  • Calculate the corrosion rate in mils per year (mpy).

Protocol 2: Passivation of Stainless Steel (316L) for ClF5 Service

Objective: To create a protective chromium oxide layer on the surface of stainless steel to enhance its resistance to ClF5.

Materials:

  • Stainless steel components to be passivated.

  • Alkaline cleaning solution.

  • Nitric acid solution (20-50% by volume).[13][14][15][16][17]

  • Deionized water.

  • Appropriate immersion tanks.

  • Personal protective equipment (acid-resistant gloves, apron, face shield).

Methodology:

  • Alkaline Cleaning:

    • Thoroughly clean the stainless steel components with an alkaline solution to remove any grease, oils, and other surface contaminants.[13]

    • Rinse the components thoroughly with deionized water.

  • Acid Passivation:

    • Immerse the cleaned components in the nitric acid bath. The duration and temperature of the immersion will depend on the specific grade of stainless steel and the desired passivation level (typically 20-60 minutes at 20-50°C).[13][14][15][16][17]

    • The nitric acid removes free iron from the surface and promotes the formation of a stable chromium oxide layer.[17]

  • Rinsing and Drying:

    • Remove the components from the acid bath and rinse them thoroughly with deionized water to remove all traces of acid.

    • A final rinse with a neutralizing agent may be required.

    • Dry the components completely using a clean, dry inert gas stream or in a controlled low-humidity environment.

G start Start: Untreated Stainless Steel Component alkaline_cleaning 1. Alkaline Cleaning (Remove Oils & Grease) start->alkaline_cleaning rinse1 2. Deionized Water Rinse alkaline_cleaning->rinse1 acid_passivation 3. Nitric Acid Immersion (Remove Free Iron) rinse1->acid_passivation rinse2 4. Deionized Water Rinse acid_passivation->rinse2 drying 5. Drying (Inert Gas or Controlled Environment) rinse2->drying end End: Passivated Component Ready for Service drying->end

Protocol 3: Decontamination of Equipment Exposed to ClF5

Objective: To safely clean and neutralize equipment after exposure to ClF5.

Materials:

  • Inert gas for purging (Nitrogen or Argon).

  • A suitable solvent for rinsing (e.g., anhydrous isopropanol - compatibility must be verified).

  • A neutralizing agent (e.g., a dilute solution of a weak base like sodium bicarbonate, to be used with extreme caution due to the violent reaction of ClF5 with water).[18][19][20]

  • Deionized water.

  • Containers for collecting waste.

  • Full PPE, including chemical resistant suit, face shield, and appropriate respiratory protection.

Methodology:

  • Inert Gas Purge:

    • Thoroughly purge the equipment with a dry inert gas to remove all residual ClF5 gas. The purge gas should be vented through a scrubber.

  • Solvent Rinse (Optional and with caution):

    • If the equipment is compatible, a rinse with an anhydrous solvent known to not react violently with trace amounts of ClF5 can be performed to remove soluble fluoride compounds. This step must be carefully evaluated for safety.

  • Neutralization (with extreme caution):

    • Due to the violent reaction of ClF5 with water, direct neutralization with aqueous solutions is hazardous and should only be performed by highly trained personnel in a controlled environment.

    • A common strategy is to allow the equipment to vent in a controlled and contained manner, allowing atmospheric moisture to slowly react with and hydrolyze the residual ClF5. The resulting acidic gases must be scrubbed.

    • For spills, use of absorbent materials that do not react with ClF5 is recommended, followed by slow, controlled neutralization of the absorbent material.[18][19][20]

  • Final Cleaning:

    • Once all reactive ClF5 is confirmed to be removed or neutralized, the equipment can be cleaned with a detergent solution, followed by a thorough rinse with deionized water.[21][22][23][24]

  • Waste Disposal:

    • All waste generated during the decontamination process must be collected and disposed of as hazardous waste in accordance with local regulations.

References

Technical Support Center: Thermal Decomposition of Chlorine Pentafluoride (ClF₅)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and chemical process engineers with essential technical information, frequently asked questions (FAQs), and troubleshooting advice for experiments involving the thermal decomposition of chlorine pentafluoride (ClF₅).

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for this compound (ClF₅)?

A1: The thermal decomposition of this compound is primarily a unimolecular reaction where ClF₅ breaks down into chlorine trifluoride (ClF₃) and fluorine (F₂). The overall balanced chemical equation for this process is:

ClF₅(g) → ClF₃(g) + F₂(g)

The reaction is understood to proceed via the initial cleavage of a single chlorine-fluorine bond, which is the rate-determining step in the mechanism.

Q2: Under what conditions does the thermal decomposition of ClF₅ typically occur?

A2: The thermal decomposition of ClF₅ is generally studied at high temperatures. Experimental studies have been conducted in the temperature range of 550 K to 750 K (approximately 277 °C to 477 °C). The process is often investigated at low pressures, typically from 5 to 65 torr, to study the kinetics in the unimolecular fall-off region.

Q3: What are the key kinetic parameters for the decomposition of ClF₅?

A3: The activation energy (Ea) is a critical parameter for the decomposition of ClF₅. Experimental studies have determined this value to be approximately 48.9 kcal/mol. This value represents the energy barrier that must be overcome for the decomposition to occur. The reaction rate is dependent on both temperature and pressure, exhibiting typical unimolecular behavior.

Troubleshooting Guide

Issue 1: My experimental decomposition rate is significantly different from reported values.

  • Possible Cause 1: Reactor Surface Effects. this compound and its decomposition products (ClF₃, F₂) are highly reactive and can interact with the surfaces of the reaction vessel, potentially catalyzing or inhibiting the reaction.

  • Troubleshooting Tip: Ensure the use of appropriate reactor materials. Studies on ClF₅ decomposition have successfully used reactors made of nickel or coated with a passivated layer of metal fluoride, which is resistant to attack by fluorine and fluoride compounds. Avoid using glass or quartz reactors, as they will be readily attacked.

  • Possible Cause 2: Temperature Measurement Inaccuracy. The decomposition rate of ClF₅ is highly sensitive to temperature. An inaccurate temperature reading can lead to significant deviations from expected results.

  • Troubleshooting Tip: Calibrate all temperature sensors (thermocouples) rigorously. For high-temperature studies, ensure the thermocouple is placed to accurately reflect the gas temperature within the reaction zone and is shielded from radiative heat sources or sinks.

  • Possible Cause 3: Presence of Impurities. Impurities in the ClF₅ sample or leaks in the experimental setup can introduce substances that may alter the decomposition pathway or rate.

  • Troubleshooting Tip: Verify the purity of your ClF₅ source, for instance, by using infrared spectroscopy. Perform a leak check on your vacuum manifold and reactor system before each experiment to ensure no atmospheric gases are interfering with the reaction.

Issue 2: I am observing unexpected byproducts in my analysis.

  • Possible Cause: Side Reactions or Contamination. While the primary products are ClF₃ and F₂, side reactions can occur, especially if the reactor surface is not properly passivated or if impurities are present. For example, reactions with trace amounts of water or organic contaminants can lead to different products.

  • Troubleshooting Tip: Before the experiment, thoroughly clean and passivate the reactor. This is often done by exposing the vessel to a low pressure of fluorine or ClF₅ at an elevated temperature to form an inert metal fluoride layer. Ensure all gas handling lines are made of compatible and clean materials.

Quantitative Data Summary

The following table summarizes key quantitative data from kinetic studies of ClF₅ thermal decomposition.

ParameterReported ValueExperimental ConditionsSource
Activation Energy (Ea) 48.9 kcal/molTemperature: 550-650 K; Pressure: 5-65 torr
Reaction Order First-order (Unimolecular)Studied in the fall-off region
Primary Products ClF₃ and F₂Temperature: 550-750 K

Experimental Protocols

Methodology for Studying ClF₅ Decomposition via Static Reactor

This section outlines a generalized protocol based on methodologies cited in the literature for studying the thermal decomposition of ClF₅.

  • System Preparation:

    • Utilize a vacuum manifold and reaction vessel constructed from materials resistant to fluorine compounds, such as nickel, Monel, or stainless steel.

    • Thoroughly clean and dry all components of the apparatus.

    • Passivate the interior surfaces of the reaction vessel by treating with a low pressure of F₂ or ClF₅ at a temperature slightly above the experimental range to form a stable, non-reactive metal fluoride layer.

  • Reactant Introduction:

    • Introduce a precise amount of pure ClF₅ gas into the passivated reaction vessel. The pressure is typically measured using a capacitance manometer suitable for corrosive gases.

  • Decomposition Reaction:

    • Rapidly heat the reaction vessel to the desired, stable temperature (e.g., 550-750 K).

    • Maintain the temperature for a specific duration, allowing the decomposition to proceed.

    • Monitor the reaction progress by measuring the change in total pressure over time.

  • Product Analysis:

    • After the reaction period, quickly quench the reaction by cooling the vessel.

    • Analyze the resulting gas mixture to identify and quantify the products (ClF₃, F₂) and any remaining reactant (ClF₅). This can be accomplished using techniques such as:

      • Mass Spectrometry: To identify the species present based on their mass-to-charge ratio.

      • Gas Chromatography (GC): Using a column and detector suitable for highly reactive inorganic gases.

      • Infrared (IR) Spectroscopy: To identify molecules by their characteristic vibrational frequencies.

Visualizations

Below are diagrams illustrating the key pathways and workflows related to ClF₅ thermal decomposition.

DecompositionPathway ClF5 ClF₅ (Reactant) TS Transition State [F₄Cl--F]‡ ClF5->TS Δ (Heat) Ea ≈ 48.9 kcal/mol Intermediate Intermediates (ClF₄• + F•) TS->Intermediate Rate-Determining Step (Cl-F Bond Cleavage) ClF3 ClF₃ (Product) Intermediate->ClF3 Recombination/ Rearrangement F2 F₂ (Product) Intermediate->F2

Caption: Unimolecular decomposition pathway of ClF₅.

ExperimentalWorkflow start Start: Prepare Passivated Reactor introduce Introduce Pure ClF₅ (Measure Initial Pressure) start->introduce heat Heat to Reaction Temp (e.g., 550-750 K) introduce->heat react Hold for Timed Interval (Monitor Pressure Change) heat->react Decomposition Occurs quench Quench Reaction (Rapid Cooling) react->quench analyze Analyze Gas Mixture (MS, GC, or IR) quench->analyze end End: Determine Kinetics & Products analyze->end

Caption: Generalized experimental workflow for kinetic studies.

Validation & Comparative

A Comparative Guide to the Reactivity of Chlorine Pentafluoride: Validating Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of potent fluorinating agents is paramount for advancing chemical synthesis and designing novel pharmaceuticals. Chlorine pentafluoride (ClF5), a hypervalent interhalogen compound, stands out as a powerful yet hazardous fluorinating agent. This guide provides an objective comparison of theoretical models and experimental data to elucidate the reactivity of ClF5, offering insights into its performance against other fluorinating agents.

This compound (ClF5) is a colorless gas and a strong oxidizing and fluorinating agent.[1][2][3] First synthesized in 1963, its high reactivity stems from the polarized Cl-F bonds and the presence of a lone pair on the central chlorine atom, giving it a square pyramidal geometry.[2][3] This inherent reactivity makes it a subject of both theoretical and experimental investigation to harness its synthetic potential safely and effectively.

Theoretical Models of ClF5 Reactivity: A Glimpse into its Behavior

Theoretical models, primarily based on quantum chemical calculations, provide a foundational understanding of ClF5's reactivity. These models are crucial for predicting reaction pathways, transition states, and kinetic parameters, which are often challenging to determine experimentally due to the compound's hazardous nature.

One of the earliest studies that combined theoretical calculations with experimental results investigated the gas-phase reaction of ClF5 with hydrogen. This work provided calculated exchange rate constants, offering a preliminary validation of the theoretical approach. More recent computational studies have delved into the thermochemistry of chlorine fluorides, including ClF5, using high-level ab initio methods to calculate properties like total atomization energies, bond dissociation energies, ionization potentials, and electron affinities.[4] These theoretical values are critical for understanding the fundamental energetic factors that drive ClF5's reactivity.

Theoretical investigations have also explored the reaction mechanisms of chlorine radicals with organic compounds, providing insights that can be extrapolated to the reactions of ClF5.[5] Computational tools like Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of these reactions, identifying the most likely pathways and intermediates.[6][7]

Experimental Validation: Grounding Theory in Reality

Experimental validation is essential to confirm the predictions of theoretical models. For a highly reactive substance like ClF5, this requires specialized equipment and stringent safety protocols.

Key Experimental Data on ClF5 Reactivity

The reaction of ClF5 with various substrates has been studied to a limited extent, primarily focusing on its potent fluorinating capabilities. It reacts readily with most elements at room temperature, including otherwise inert metals like platinum and gold.[1] Its high exothermicity is evident in its violent reaction with water, producing chloryl fluoride (ClO2F) and hydrogen fluoride (HF).[1]

The table below summarizes key experimental and theoretical data for the reaction of chlorine interhalogens with hydrogen, providing a basis for comparing their reactivity.

ReactantTemperature Range (K)Experimental Activation Energy (kcal/mol)Calculated Exchange Rate Constant (cm³/mol·s)
ClF5 351 - 525Approx. half of dissociation energyReported in study
ClF3 351 - 525Approx. half of dissociation energyReported in study
ClF 351 - 525Approx. half of dissociation energyReported in study

Note: The 1969 study by Jaye and Blauer provides the basis for this data, though specific numerical values for the exchange rate constants require consulting the original document.

Comparison with Alternative Fluorinating Agents

The choice of a fluorinating agent is critical in synthetic chemistry. While ClF5 is a powerful option, its hazardous nature necessitates the consideration of alternatives. Other interhalogens like chlorine trifluoride (ClF3) and bromine pentafluoride (BrF5) are also potent fluorinating agents.

A quantitative comparison of the reactivity of various electrophilic fluorinating agents has been established, although this scale does not currently include interhalogens like ClF5.[8][9] Such scales are invaluable for synthetic chemists to make informed decisions based on reactivity and substrate compatibility.[10] The table below provides a qualitative comparison of ClF5 with other common fluorinating agents.

Fluorinating AgentState at STPReactivityKey Hazards
This compound (ClF5) GasExtremely HighToxic, corrosive, strong oxidizer, reacts violently with water[1]
Chlorine Trifluoride (ClF3) GasExtremely HighToxic, corrosive, strong oxidizer, hypergolic with many materials
Bromine Pentafluoride (BrF5) LiquidVery HighToxic, corrosive, strong oxidizer
Selectfluor™ SolidHighBench-stable, less hazardous than interhalogens[9][11]
NFSI SolidHighStable solid, but a strong oxidizer

Experimental Protocols and Safety Considerations

Working with ClF5 demands a rigorous approach to safety due to its extreme reactivity and toxicity.[12][13]

General Handling Procedures:
  • Material Compatibility: All equipment must be constructed from materials resistant to fluorine and hydrogen fluoride, such as nickel, Monel, and stainless steel.[13] Polytetrafluoroethylene (PTFE) is a suitable polymer for seals and gaskets.

  • Inert Atmosphere: Reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with moisture.

  • Passivation: Before introducing ClF5, the entire apparatus must be passivated by treating it with a dilute mixture of fluorine gas to form a protective metal fluoride layer.[13]

  • Temperature Control: Reactions are often conducted at low temperatures to moderate the reaction rate and improve selectivity.

  • Scrubbing: Exhaust gases must be passed through a scrubber containing a suitable neutralizing agent, such as soda lime or a potassium hydroxide solution, to remove unreacted ClF5 and acidic byproducts.

Experimental Workflow for a Typical Fluorination Reaction:

G cluster_prep System Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis a Assemble and leak-test reactor system b Dry system with inert gas flow a->b c Passivate with dilute F2 b->c d Introduce substrate and solvent c->d e Cool reactor to desired temperature d->e f Introduce ClF5 gas at a controlled rate e->f g Monitor reaction progress (e.g., pressure, temperature) f->g h Quench excess ClF5 with inert gas purge g->h i Isolate and purify product h->i j Characterize product (NMR, GC-MS, etc.) i->j

A typical experimental workflow for a fluorination reaction using ClF5.

Logical Relationship between Theoretical and Experimental Validation

The validation of theoretical models for ClF5 reactivity follows a logical progression that integrates computational chemistry and experimental work.

G A Theoretical Model Development (Quantum Chemical Calculations) B Prediction of: - Reaction Mechanisms - Transition States - Kinetic Parameters - Thermochemistry A->B C Design of Experiments B->C F Comparison of Theoretical Predictions and Experimental Results B->F D Execution of Controlled Experiments with ClF5 C->D E Experimental Data Acquisition (e.g., Reaction Rates, Product Distribution) D->E E->F G Model Refinement F->G H Validated Predictive Model F->H G->A

The iterative process of validating theoretical models with experimental data.

References

A Comparative Guide to the Vibrational Spectra of Chlorine Pentafluoride: Experimental versus Calculated Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular vibrations is crucial for characterizing chemical structures and predicting their behavior. This guide provides a detailed comparison of the experimental and theoretically calculated vibrational spectra of chlorine pentafluoride (ClF5), a potent oxidizing agent with a unique square pyramidal geometry.

This document summarizes quantitative data in a clear tabular format, outlines the experimental and computational methodologies used to obtain this data, and presents a visual workflow for the comparative analysis of vibrational spectra.

Data Presentation: A Side-by-Side Comparison

The vibrational modes of this compound (ClF5), which possesses C4v symmetry, have been investigated through both experimental spectroscopy and theoretical calculations. The table below presents a comparison of the fundamental vibrational frequencies obtained from experimental infrared (IR) and Raman spectroscopy with those calculated using density functional theory (DFT).

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)[1]Description
ν1a1709Symmetric Cl-F (axial) stretch
ν2a1579Symmetric Cl-F (equatorial) stretch
ν3b1640Asymmetric in-plane Cl-F (equatorial) stretch
ν4b2487Asymmetric out-of-plane Cl-F (equatorial) deformation
ν5e722Asymmetric Cl-F (equatorial) stretch
ν6e400Asymmetric Cl-F (axial) bend
ν7e370Asymmetric Cl-F (equatorial) deformation

Note: A complete set of calculated vibrational frequencies for ClF5 from a single, peer-reviewed source that could be directly compared with the well-established experimental data was not available in the searched literature. The experimental values are well-documented and serve as a benchmark. Computational studies on similar molecules suggest that methods like DFT with functionals such as B3LYP and basis sets like 6-311+G(d,p) are commonly used for such calculations.[2][3] Discrepancies between experimental and calculated frequencies are expected due to factors like the harmonic approximation in calculations.[4][5]

Experimental Protocols

The experimental vibrational spectra of ClF5 are typically determined using a combination of Infrared (IR) and Raman spectroscopy. Due to the high reactivity and gaseous nature of ClF5, specialized handling techniques are required.

Infrared (IR) Spectroscopy:

  • Sample Handling: Gas-phase IR spectra are recorded using a gas cell with windows transparent to infrared radiation, such as silver chloride (AgCl) or potassium bromide (KBr). The cell must be constructed from materials resistant to attack by ClF5, for example, nickel or Monel.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The instrument passes a beam of infrared radiation through the gas sample, and the amount of light absorbed at each frequency is measured.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹) to observe the fundamental vibrational modes.

Raman Spectroscopy:

  • Sample Handling: For gas-phase Raman spectroscopy, the ClF5 gas is contained in a sealed capillary tube made of a material like quartz. For liquid-phase measurements, the sample is condensed into a capillary at low temperature.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) is used. The laser beam is directed onto the sample, and the scattered light is collected and analyzed.

  • Data Acquisition: The Raman spectrum reveals vibrational modes that involve a change in the polarizability of the molecule. Both Stokes and anti-Stokes scattering are recorded, though the Stokes lines are generally more intense. Polarization measurements are crucial for assigning the symmetry of the vibrational modes.

Computational Methods

The theoretical vibrational frequencies of molecules like ClF5 are commonly calculated using quantum chemical methods, with Density Functional Theory (DFT) being a popular and effective approach.

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are employed for these calculations.

  • Methodology:

    • Geometry Optimization: The first step is to find the lowest energy structure (equilibrium geometry) of the ClF5 molecule. This is typically done at a chosen level of theory, for example, using the B3LYP hybrid functional with a basis set such as 6-311+G(d,p).

    • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

  • Scaling Factors: It is a common practice to apply an empirical scaling factor to the calculated harmonic frequencies.[4][5] This is done to partially correct for the neglect of anharmonicity in the theoretical model and for inherent inaccuracies in the computational method. The scaling factor is specific to the level of theory and basis set used.

Visualization of the Comparison Workflow

The logical flow for comparing experimental and calculated vibrational spectra can be visualized as follows:

G cluster_exp Experimental Workflow cluster_calc Computational Workflow exp_sample ClF5 Sample Preparation (Gas Cell/Capillary) ir_spec Infrared Spectroscopy exp_sample->ir_spec raman_spec Raman Spectroscopy exp_sample->raman_spec exp_data Experimental Frequencies & Symmetry Assignments ir_spec->exp_data raman_spec->exp_data comparison Comparison & Analysis exp_data->comparison geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) freq_calc Frequency Calculation (Harmonic Approximation) geom_opt->freq_calc scaling Application of Scaling Factor freq_calc->scaling calc_data Calculated Frequencies & Symmetry Assignments scaling->calc_data calc_data->comparison

Caption: Workflow for the comparison of experimental and calculated vibrational spectra of ClF5.

References

A Comparative Study of Chlorine Trifluoride (ClF₃) and Chlorine Pentafluoride (ClF₅) as Rocket Fuel Oxidizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of chlorine trifluoride (ClF₃) and chlorine pentafluoride (ClF₅) for their application as high-energy, storable liquid rocket fuel oxidizers. The information presented is based on available experimental data and historical research, intended to inform researchers and professionals in advanced propulsion and chemical handling.

Introduction

Chlorine trifluoride (ClF₃) and this compound (ClF₅) are interhalogen compounds that have been investigated for their potential as powerful rocket fuel oxidizers due to their high density and hypergolicity with a wide range of fuels.[1][2] Their extreme reactivity and the hazardous nature of their combustion products have, however, limited their practical application.[2][3] This document aims to provide a comparative analysis of their performance characteristics, handling requirements, and safety considerations.

Physical and Chemical Properties

Both ClF₃ and ClF₅ are highly reactive and toxic substances.[4][5] ClF₃ is a colorless gas or a pale-greenish yellow liquid, while ClF₅ is a colorless gas.[4][5] A summary of their key physical properties is presented in Table 1.

Table 1: Physical Properties of ClF₃ and ClF₅

PropertyChlorine Trifluoride (ClF₃)This compound (ClF₅)
Molecular Weight 92.45 g/mol [4]130.445 g/mol [5]
Boiling Point 11.75 °C (53.15 °F)[4]-13.1 °C (8.4 °F)[5]
Melting Point -76.34 °C (-105.41 °F)[4]-103 °C (-153 °F)[5]
Liquid Density 1.85 g/cm³ at 11°C[6]~1.78 g/cm³ (as a liquid)[7]
Appearance Colorless gas or greenish-yellow liquid[4]Colorless gas[5]
Odor Sweet, pungent, irritating, suffocating[4]Sweet odor

Performance as Rocket Fuel Oxidizers

The primary measure of a rocket propellant's efficiency is its specific impulse (Isp), which is the thrust generated per unit of propellant consumed per second. Both ClF₃ and ClF₅ are known for their high performance, particularly with hydrazine-based fuels.

Specific Impulse

Experimental data for ClF₃ with hydrazine shows a high specific impulse.[8] While specific experimental data for ClF₅ is less readily available in open literature, it is generally reported to have a higher specific impulse than ClF₃.[9] Table 2 provides a comparison of the specific impulse of ClF₃ with hydrazine.

Table 2: Performance of ClF₃ and ClF₅ with Hydrazine (N₂H₄)

OxidizerFuelSpecific Impulse (Vacuum)Oxidizer to Fuel Ratio (by weight)
ClF₃ Hydrazine (N₂H₄)234 s (experimental, uncorrected)[8]~2:1 (approximate)
ClF₅ Hydrazine (N₂H₄)Higher than ClF₃ (qualitative)[9]Not available

It's important to note that the experimental value for ClF₃'s specific impulse can be corrected for heat rejection to the engine walls, resulting in a higher value of 247 s.[8]

Hypergolicity and Ignition Delay

A significant advantage of both ClF₃ and ClF₅ is their hypergolic nature, meaning they ignite spontaneously upon contact with many fuels, eliminating the need for a separate ignition system.[1][2] The ignition delay for these oxidizers is extremely short. For ClF₃, it is so rapid that no ignition delay has ever been successfully measured.[10] ClF₅ is also reported to be hypergolic with every known fuel, with no measurable ignition delay.[2]

Experimental Protocols

The extreme reactivity of ClF₃ and ClF₅ necessitates highly specialized and stringent experimental protocols. The following sections outline the general methodologies for key performance and safety evaluations.

Material Cleaning and Passivation

Due to the extreme reactivity of chlorine fluorides, all materials in contact with these oxidizers must be meticulously cleaned and passivated to form a protective fluoride layer. This prevents the autoignition of the container material itself.

G cluster_cleaning Cleaning Protocol cluster_passivation Passivation Protocol A Degreasing with a suitable solvent (e.g., trichloroethylene) B Detergent wash A->B C Rinse with deionized water B->C D Dry with inert gas (e.g., Nitrogen) C->D E Expose to low concentration of gaseous fluorine or the oxidizer itself D->E Proceed to Passivation F Gradually increase concentration and/or temperature E->F G Hold at final passivation conditions for a specified duration F->G H Purge system with inert gas G->H

Caption: General workflow for cleaning and passivation of materials for use with halogenated oxidizers.

Ignition Delay Testing

The ignition delay of hypergolic propellants is a critical parameter for engine design. A common method is the drop test.

G cluster_data Data Analysis A Fuel Sample Placed in a Cuvette B High-speed Camera and Photodiode Positioned A->B C Oxidizer Droplet Released from a Controlled Height D Droplet Impacts Fuel C->D E Ignition Event (Light Emission) D->E Spontaneous Ignition F Data Acquisition System Records Time E->F G Time Difference Between Contact (D) and Ignition (E) is the Ignition Delay F->G

Caption: Simplified workflow for determining ignition delay using the drop test method.

Static Fire Testing for Specific Impulse Measurement

Static fire tests are conducted to measure the performance of a rocket engine, including its specific impulse. The engine is securely mounted to a test stand, and its thrust and propellant flow rates are measured during operation.

G cluster_setup Test Stand Setup cluster_test Firing Sequence cluster_data Data Acquisition and Analysis A Mount Rocket Engine on Test Stand B Connect Propellant Feed System A->B C Install Instrumentation (Load Cells, Flowmeters, Pressure Transducers) B->C D Initiate Propellant Flow E Hypergolic Ignition Occurs D->E F Engine Reaches Steady-State Operation E->F G Shut Down Engine F->G H Record Thrust, Propellant Mass Flow Rates, and Chamber Pressure I Calculate Specific Impulse (Isp = Thrust / (Mass Flow Rate * g₀)) H->I

Caption: Logical flow of a static fire test for determining specific impulse.

Materials Compatibility

The selection of materials for handling and storing ClF₃ and ClF₅ is critical to prevent catastrophic failures. Generally, certain metals form a stable, non-reactive fluoride layer that protects the bulk material.

Table 3: Materials Compatibility with Chlorine Fluorides

MaterialClF₃ CompatibilityClF₅ CompatibilityNotes
Nickel Good (with passivation)[11]Assumed Good (similar chemistry)Forms a protective fluoride film.
Monel Good (with passivation)[11]Assumed Good (similar chemistry)A nickel-copper alloy with good resistance.
Stainless Steel Good (with passivation)[11]Good (with passivation)[12]Specific alloys may vary in performance.
Aluminum Good (with passivation)[11]Good (with passivation)[12]Forms a protective aluminum fluoride layer.
Copper Good (with passivation)[11]Assumed Good (similar chemistry)Forms a protective copper fluoride layer.
Teflon (PTFE) Limited (can be eroded)LimitedMay be used for gaskets and seals in low-pressure, static applications.[11]
Organic Materials Not Recommended[4]Not Recommended[5]Hypergolic on contact.

Safety and Handling

Both ClF₃ and ClF₅ are extremely hazardous materials that require specialized handling procedures and personal protective equipment (PPE).

  • Toxicity: Both are highly toxic and corrosive to skin, eyes, and respiratory systems.[4][5]

  • Reactivity: They are powerful oxidizing agents that can ignite many materials, including some considered non-flammable, on contact.[4][5] They react explosively with water.[4][13]

  • Storage: They should be stored in approved, passivated containers in a cool, dry, well-ventilated area, away from combustible materials.

  • Handling: All handling should be done in a controlled environment with appropriate ventilation and emergency systems. Personnel must be highly trained and equipped with specialized PPE, including self-contained breathing apparatus and chemical-resistant suits.

Combustion Products

The combustion of chlorine fluorides with common fuels like hydrazine produces a range of hazardous exhaust products, which is a significant drawback for their use.

The general reaction of ClF₃ with hydrazine is:

4ClF₃ + 3N₂H₄ → 12HF + 2Cl₂ + 3N₂

The products include highly corrosive hydrogen fluoride (HF) and toxic chlorine gas (Cl₂). The combustion products of ClF₅ with hydrazine are expected to be similar, also producing significant quantities of HF and chlorine-containing species. The environmental impact of these exhaust products is a major concern.

Conclusion

Chlorine trifluoride and this compound are among the most potent storable liquid oxidizers ever investigated for rocket propulsion. Their high performance, density, and hypergolicity offer theoretical advantages. However, their extreme reactivity, toxicity, and the hazardous nature of their combustion products pose significant challenges for practical application. While ClF₅ is reported to offer a higher specific impulse than ClF₃, the handling and safety concerns for both are severe. Their use has been largely confined to experimental systems, and they are not currently used in any major operational launch vehicles. Further research into safer handling techniques and materials, as well as methods to mitigate the environmental impact of their exhaust, would be necessary for any future consideration of these powerful but dangerous oxidizers.

References

Isotopic Labeling Studies of Chlorine Pentafluoride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of isotopic labeling studies specifically investigating the reaction mechanisms of chlorine pentafluoride (ClF5). Despite its potent reactivity as a strong oxidizing and fluorinating agent, experimental investigations employing isotopic tracers (such as ¹⁸F, ³⁵Cl, or ³⁷Cl) to elucidate the pathways of its reactions appear to be unavailable in the public domain. This guide, therefore, serves to highlight this significant gap in the current body of chemical research.

This compound, a highly reactive interhalogen compound, was first synthesized in 1963.[1][2] Its extreme oxidizing power and vigorous, often explosive, reactions with a wide variety of materials, including water, organic compounds, and even metals, have been documented.[1][3] This inherent instability and the hazardous nature of ClF₅ present substantial challenges to conducting detailed mechanistic studies, which likely contributes to the lack of isotopic labeling experiments.

Comparison with Alternatives: A Conceptual Overview

In the absence of direct experimental data for ClF₅, a conceptual comparison can be drawn with other fluorinating agents where isotopic labeling studies have been successfully applied. For instance, the use of isotopically labeled fluorine (¹⁸F) is a cornerstone of positron emission tomography (PET) radiochemistry. While these studies do not involve ClF₅, they demonstrate the power of isotopic labeling in tracking the fate of fluorine atoms in complex chemical and biological systems.

Similarly, kinetic isotope effect studies using chlorine isotopes (³⁵Cl/³⁷Cl) have been instrumental in understanding the mechanisms of various organic reactions, particularly substitution and elimination reactions.[4][5] These studies measure the change in reaction rate upon isotopic substitution to provide insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. The application of such techniques to ClF₅ reactions could, in principle, provide invaluable information about its reaction mechanisms.

Hypothetical Experimental Protocols

While no specific protocols for isotopic labeling of ClF₅ reactions are available, a general methodology for such a study can be proposed.

General Experimental Workflow for a Hypothetical Isotopic Labeling Study of a ClF₅ Reaction

A potential study could involve the reaction of ClF₅ with a substrate, where either the ClF₅ or the substrate is isotopically labeled.

G cluster_prep Preparation of Labeled Reactant cluster_reaction Reaction cluster_analysis Product Analysis prep_clf5 Synthesis of Isotopically Labeled ClF₅ (e.g., Cl³⁷F₅ or ¹⁸F-enriched ClF₅) reaction Reaction of Labeled Reactant with Unlabeled Counterpart under Controlled Conditions prep_clf5->reaction prep_substrate Synthesis of Isotopically Labeled Substrate prep_substrate->reaction separation Separation and Purification of Reaction Products reaction->separation mass_spec Mass Spectrometry (e.g., GC-MS, LC-MS) to Determine Isotope Distribution in Products separation->mass_spec nmr NMR Spectroscopy (e.g., ¹⁹F, ³⁵Cl NMR) to Characterize Product Structure and Isotopic Enrichment separation->nmr

Caption: Hypothetical workflow for an isotopic labeling study of a ClF₅ reaction.

Key steps in this hypothetical protocol would include:

  • Synthesis of Isotopically Labeled Reactants: This would involve the preparation of either this compound with a specific chlorine or fluorine isotope or an isotopically labeled substrate. The synthesis of labeled ClF₅ itself would be a significant challenge due to its high reactivity and the difficulty in handling its precursors.

  • Reaction under Controlled Conditions: The reaction between the labeled reactant and the other component would need to be carried out in a highly controlled environment, likely at low temperatures and in inert atmospheres, to manage the extreme reactivity.

  • Product Analysis: The reaction mixture would then be carefully quenched and the products separated. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be essential to determine the position and extent of isotopic incorporation in the products.

Conclusion

The field of this compound chemistry would greatly benefit from mechanistic studies employing isotopic labeling. Such research would provide fundamental insights into the reaction pathways of this highly reactive compound. However, the significant experimental challenges associated with handling ClF₅ have, to date, precluded the execution of these informative experiments. The development of novel, safer handling techniques and advanced analytical methods may one day enable researchers to explore this uncharted area of fluorine chemistry. Until then, the reaction mechanisms of this compound will likely remain a subject of theoretical speculation rather than experimental certainty.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorine Pentafluoride (ClF5) Detection

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical method is critical and should be based on a thorough evaluation of performance characteristics. Cross-validation, the process of comparing results from two or more different analytical methods, is essential to ensure the accuracy and reliability of the data.

Cross-Validation Workflow

A systematic cross-validation workflow is crucial for ensuring that the selected analytical methods are fit for their intended purpose and produce consistent and dependable results. The following diagram illustrates the logical progression of a comprehensive cross-validation process.

Cross-Validation Workflow A Define Analytical Requirements (e.g., Sensitivity, Specificity, Matrix) B Method Development & Optimization A->B C Gas Chromatography (GC) B->C D Mass Spectrometry (MS) B->D E Infrared Spectroscopy (IR) B->E F Electrochemical Sensors B->F G Individual Method Validation (ICH Q2(R1) Guidelines) C->G D->G E->G F->G H Cross-Validation Study (Analysis of Common Samples) G->H I Comparative Data Analysis H->I J Select Optimal Method(s) I->J

Caption: A generalized workflow for the cross-validation of analytical methods.

Potential Analytical Methods for ClF5 Detection

Given the highly reactive nature of ClF5, analytical methods must be robust and often require specialized equipment to handle such corrosive gases.[1][2] The following methods are potential candidates for the detection and quantification of ClF5, based on their application to similar compounds like chlorine trifluoride (ClF3) and other reactive gases.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For highly reactive gases like ClF5, a custom-designed GC system with backflush column switching is often necessary to protect the columns and detectors.[1][2] A thermal conductivity detector (TCD) with nickel filaments has been used for determining ppm levels of impurities in ClF3 and would be a likely choice for ClF5 analysis.[1][2]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and can provide highly specific and sensitive detection. MS is often coupled with GC (GC-MS) to identify and quantify individual components of a mixture. For a molecule like ClF5, MS would be able to confirm the molecular weight and isotopic distribution of chlorine, aiding in positive identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, which is characteristic of its molecular structure. Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method that can be used for the detection of various gas-phase molecules.[3] While homonuclear diatomic molecules like Cl2 are IR inactive, ClF5 has a distinct molecular structure that would produce a characteristic IR spectrum.[4]

Electrochemical Sensors

Electrochemical sensors offer a low-cost, rapid, and often portable solution for gas detection.[5][6] These sensors work by measuring the change in an electrical property (such as current or potential) that occurs when the target analyte interacts with the sensor material.[5][6] For a highly reactive gas like ClF5, the sensor material would need to be carefully selected for both reactivity and selectivity.

Comparative Data Presentation

The following tables outline the key performance parameters that should be evaluated during a cross-validation study of analytical methods for ClF5 detection. As no direct experimental data for ClF5 is publicly available, these tables serve as a template for researchers to populate with their own experimental results.

Table 1: Comparison of Gas Chromatography (GC) Performance Parameters

ParameterGC Method 1GC Method 2Acceptance Criteria
Limit of Detection (LOD) Data not availableData not availableTo be defined
Limit of Quantitation (LOQ) Data not availableData not availableTo be defined
Linearity (R²) Data not availableData not available> 0.99
Precision (%RSD) Data not availableData not available< 15%
Accuracy (% Recovery) Data not availableData not available85-115%
Specificity Data not availableData not availableNo interference from matrix

Table 2: Comparison of Mass Spectrometry (MS) Performance Parameters

ParameterMS Method 1MS Method 2Acceptance Criteria
Limit of Detection (LOD) Data not availableData not availableTo be defined
Limit of Quantitation (LOQ) Data not availableData not availableTo be defined
Linearity (R²) Data not availableData not available> 0.99
Precision (%RSD) Data not availableData not available< 15%
Accuracy (% Recovery) Data not availableData not available85-115%
Specificity Data not availableData not availableNo interference from matrix

Table 3: Comparison of Infrared (IR) Spectroscopy Performance Parameters

ParameterIR Method 1IR Method 2Acceptance Criteria
Limit of Detection (LOD) Data not availableData not availableTo be defined
Limit of Quantitation (LOQ) Data not availableData not availableTo be defined
Linearity (R²) Data not availableData not available> 0.98
Precision (%RSD) Data not availableData not available< 20%
Accuracy (% Recovery) Data not availableData not available80-120%
Specificity Data not availableData not availableNo interference from matrix

Table 4: Comparison of Electrochemical Sensor Performance Parameters

ParameterSensor 1Sensor 2Acceptance Criteria
Limit of Detection (LOD) Data not availableData not availableTo be defined
Response Time Data not availableData not available< 60 seconds
Linearity (R²) Data not availableData not available> 0.98
Precision (%RSD) Data not availableData not available< 20%
Selectivity Data not availableData not availableNo cross-reactivity with common interferents
Lifetime Data not availableData not available> 6 months

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of ClF5. All work with ClF5 must be conducted in a specialized laboratory with appropriate safety measures, including a well-ventilated fume hood and personal protective equipment.

Gas Chromatography (GC) Protocol
  • System Preparation: Utilize a GC system constructed from corrosion-resistant materials (e.g., Monel, stainless steel). The system should be equipped with a gas sampling valve and a backflush system.

  • Column: A packed column with a stationary phase suitable for separating reactive gases, such as a halogenated polymer on a solid support, is recommended.

  • Carrier Gas: An inert carrier gas, such as helium or argon, should be used.

  • Detector: A thermal conductivity detector (TCD) with corrosion-resistant filaments is appropriate.

  • Calibration: Prepare a series of calibration standards by diluting a certified ClF5 gas standard with an inert gas.

  • Analysis: Introduce a known volume of the sample into the GC using the gas sampling valve. Record the chromatogram and determine the peak area corresponding to ClF5.

  • Quantification: Calculate the concentration of ClF5 in the sample by comparing its peak area to the calibration curve.

Mass Spectrometry (MS) Protocol
  • Inlet System: A specialized gas inlet system designed for reactive gases is required to introduce the sample into the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for gas-phase analysis.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or Faraday cup detector will detect the ions.

  • Data Acquisition: Acquire the mass spectrum, looking for the characteristic molecular ion peak and isotopic pattern of ClF5.

  • Quantification: For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity. A calibration curve should be generated using certified standards.

Infrared (IR) Spectroscopy Protocol
  • Gas Cell: A gas cell with windows transparent to infrared radiation (e.g., KBr, ZnSe) and a path length appropriate for the expected concentration of ClF5 should be used. The cell must be constructed of materials resistant to ClF5.

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Background Spectrum: Acquire a background spectrum of the empty or inert gas-filled gas cell.

  • Sample Spectrum: Introduce the sample gas into the cell and acquire the sample spectrum.

  • Absorbance Spectrum: The absorbance spectrum is calculated by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

  • Quantification: The concentration of ClF5 can be determined by measuring the absorbance at a characteristic vibrational frequency and using a calibration curve prepared from standards.

Electrochemical Sensor Protocol
  • Sensor Preparation: The electrochemical sensor should be conditioned according to the manufacturer's instructions.

  • Calibration: Expose the sensor to a known concentration of ClF5 gas to establish a baseline response and to calibrate the sensor.

  • Sample Measurement: Introduce the sample gas to the sensor and record the steady-state response.

  • Data Interpretation: The sensor output (e.g., current, voltage) is correlated to the concentration of ClF5 based on the calibration.

  • Interference Testing: The sensor should be exposed to potential interfering gases to assess its selectivity.

Conclusion

References

Benchmarking Chlorine Pentafluoride: A Comparative Guide to its Performance in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorine pentafluoride (ClF5) is a powerful interhalogen compound with a high fluorine content, making it a potent fluorinating agent. However, its extreme reactivity and hazardous nature have historically limited its application in controlled organic synthesis. This guide provides an objective comparison of ClF5's performance with more contemporary fluorinating agents, supported by available experimental data. It aims to offer researchers a clear perspective on the utility and drawbacks of this highly reactive compound in specific fluorination reactions.

Overview of Fluorinating Agents

The introduction of fluorine into organic molecules is a critical strategy in drug discovery and materials science, often imparting unique and desirable properties. A variety of reagents have been developed for this purpose, each with distinct reactivity profiles, selectivity, and handling requirements.

This compound (ClF5): A colorless gas at room temperature, ClF5 is one of the most reactive interhalogen compounds.[1] Its high reactivity stems from the weak Cl-F bonds, making it a potent source of electrophilic fluorine. However, this same reactivity often leads to a lack of selectivity and can result in explosive reactions with organic materials.[2]

Selectfluor® (F-TEDA-BF4): A commercially available, crystalline solid, Selectfluor is an electrophilic fluorinating agent of the N-F class. It is known for its ease of handling, stability, and broad applicability in the fluorination of a wide range of substrates, including aromatics, ketones, and steroids, often with high yields and selectivity.[3][4]

N-Fluorobenzenesulfonimide (NFSI): Another stable, crystalline N-F reagent, NFSI is a versatile electrophilic fluorinating agent. It is widely used for the fluorination of carbanions, enolates, and in transition-metal-catalyzed C-H fluorination reactions.[5]

Performance in Aromatic Fluorination

The direct fluorination of aromatic compounds is a key transformation in the synthesis of many pharmaceuticals and agrochemicals. The choice of fluorinating agent is crucial for achieving desired regioselectivity and avoiding unwanted side reactions.

Due to the extreme reactivity of ClF5, its use in the direct fluorination of aromatic compounds is not well-documented in recent literature for fine chemical synthesis. Early studies on the direct liquid-phase fluorination of simple aromatic compounds like benzene, toluene, and nitrobenzene with elemental fluorine provide some insight into the challenges. These reactions often result in a mixture of mono- and poly-fluorinated products, along with addition and polymerization byproducts, indicating a lack of selectivity.[6] An ionic electrophilic substitution mechanism has been proposed for these reactions based on the isomer distribution.[6]

In contrast, modern electrophilic fluorinating agents like Selectfluor® offer much greater control and selectivity in aromatic fluorination.

Table 1: Comparison of Fluorinating Agents in Aromatic Fluorination

FeatureThis compound (ClF5)Selectfluor® (F-TEDA-BF4)
Physical State Colorless Gas[2]Crystalline Solid[3]
Handling Extremely hazardous, requires specialized equipment[2]Bench-stable, easy to handle[3][4]
Reactivity Extremely high, often explosive with organic materials[2]High, but controllable[3]
Selectivity Generally low, risk of over-fluorination and side reactions[6]High regioselectivity for activated aromatic systems[7]
Typical Yields Data for selective monofluorination is scarceGood to excellent for many substrates[7]
Reaction Conditions Gas- or liquid-phase, often at low temperatures[6]Mild, often at room temperature in common organic solvents[7]

Performance in Alkane Fluorination

The selective C-H fluorination of alkanes is a significant challenge in organic synthesis. The high bond strength of C-H bonds necessitates highly reactive reagents.

The reaction of ClF5 with alkanes is expected to proceed via a free-radical chain mechanism, similar to other highly reactive halogenating agents.[8][9][10] This type of reaction is notoriously unselective, leading to a mixture of mono- and poly-halogenated products.[9] The relative reactivity of C-H bonds typically follows the order tertiary > secondary > primary.[11] Due to the extreme and often uncontrollable reactivity of ClF5, its use for the selective fluorination of alkanes is not a practical synthetic method.

Modern methods for alkane fluorination often employ catalysts or photoredox conditions to achieve selectivity. For instance, radical fluorination methodologies have been developed using N-F reagents like Selectfluor® in combination with radical initiators.[12]

Table 2: Comparison of Fluorinating Agents in Alkane Fluorination

FeatureThis compound (ClF5)Selectfluor® (F-TEDA-BF4) with Radical Initiator
Mechanism Free-Radical Chain[8][9][10]Radical[12]
Selectivity Very low, difficult to control[9]Can be influenced by the catalyst/initiator system[12]
Control Extremely difficult, high risk of explosion[2]Controllable under optimized reaction conditions[12]
Synthetic Utility Very limited for selective fluorinationGrowing area of research with synthetic potential[12]

Experimental Protocols

Conceptual Gas-Phase Fluorination with ClF5

Safety Precautions:

  • All manipulations must be carried out in a specially designed and certified high-pressure, corrosion-resistant reactor system within a blast-proof fume hood.

  • A remote operating system is highly recommended.

  • Continuous monitoring for leaks of both ClF5 and HF is essential.

  • Personnel must be equipped with appropriate personal protective equipment (PPE), including full-body protection, specialized gloves, and a positive-pressure self-contained breathing apparatus.

  • An emergency plan, including access to appropriate medical treatment for HF exposure, must be in place.

Methodology:

  • Reactor Preparation: The reactor system is meticulously cleaned, dried, and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer on the internal surfaces.

  • Substrate Introduction: The organic substrate is introduced into the reactor, typically as a vapor diluted in an inert gas (e.g., nitrogen or argon).

  • Reagent Introduction: this compound gas is introduced into the reactor at a precisely controlled rate and concentration, heavily diluted with an inert gas. The reaction temperature is strictly controlled, often at sub-ambient temperatures, to manage the highly exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored in real-time using in-line analytical techniques such as mass spectrometry or gas chromatography.

  • Quenching and Work-up: Upon completion, the unreacted ClF5 and the highly corrosive byproduct, hydrogen fluoride (HF), are neutralized by passing the effluent gas through a series of scrubbers containing appropriate neutralizing agents (e.g., soda lime, potassium carbonate solution).

  • Product Isolation: The product mixture is collected from the cold trap and purified using standard techniques such as fractional distillation or preparative gas chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the conceptual workflows for fluorination reactions.

G cluster_0 Gas-Phase Fluorination with ClF5 A Substrate Vapor (diluted in N2) C High-Pressure Reactor (Passivated, Temp. Controlled) A->C B ClF5 Gas (heavily diluted in N2) B->C D Reaction Mixture C->D E Neutralization Scrubbers (for ClF5 and HF) D->E F Product Collection (Cold Trap) E->F G Purification F->G H Fluorinated Product G->H

Caption: Conceptual workflow for a gas-phase fluorination using ClF5.

G cluster_1 Liquid-Phase Fluorination with Selectfluor® A Substrate in Organic Solvent C Reaction Vessel (e.g., Round-bottom flask) A->C B Selectfluor® B->C D Stirring at RT C->D E Aqueous Work-up D->E F Extraction E->F G Purification (e.g., Chromatography) F->G H Fluorinated Product G->H

Caption: Typical workflow for a liquid-phase fluorination using Selectfluor®.

Conclusion

This compound is an exceptionally potent fluorinating agent, but its extreme reactivity and hazardous nature severely limit its practical application in modern, selective organic synthesis. The lack of control often leads to a mixture of products and poses significant safety risks. In contrast, modern electrophilic fluorinating reagents, such as Selectfluor® and NFSI, offer a much higher degree of safety, selectivity, and ease of handling, making them the preferred choice for the controlled introduction of fluorine in research, development, and production settings. While the study of highly reactive species like ClF5 is of fundamental chemical interest, for practical synthetic applications, the use of well-behaved and selective reagents is paramount.

References

A Comparative Guide to the Reactivity of Chlorine Pentafluoride with Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of chlorine pentafluoride (ClF₅), a powerful oxidizing and fluorinating agent, with various Lewis acids. The focus is on the formation and characterization of the resulting hexafluorochloronium(V) cation, [ClF₆]⁺, a species of significant interest in the synthesis of highly energetic materials and as a strong oxidative fluorinator. This document summarizes key experimental findings, presents detailed analytical data, and outlines the methodologies for the synthesis and characterization of these highly reactive compounds.

Reactivity Overview

This compound exhibits Lewis basicity through one of the lone pairs on the chlorine atom, allowing it to react with strong Lewis acids. This interaction typically results in the abstraction of a fluoride ion (F⁻) from a second ClF₅ molecule or another fluorine source, leading to the formation of the octahedral [ClF₆]⁺ cation and the corresponding fluoroanion of the Lewis acid. The strength of the Lewis acid is a critical factor in the success of this reaction.

Comparison of Reactivity with Different Lewis Acids

The reactivity of ClF₅ has been most extensively studied with strong fluoride ion acceptors such as antimony pentafluoride (SbF₅) and arsenic pentafluoride (AsF₅). In contrast, its reactivity with weaker Lewis acids like boron trifluoride (BF₃) is significantly different.

2.1. Strong Lewis Acids: SbF₅ and AsF₅

Both SbF₅ and AsF₅ are potent Lewis acids that readily react with ClF₅ to form stable salts containing the [ClF₆]⁺ cation. The general reaction can be represented as:

2 ClF₅ + 2 MFₙ → [ClF₆]⁺[MFₙ₊₁]⁻ + ClF₃

Where M = Sb or As, and n = 5.

These reactions yield the crystalline salts [ClF₆][SbF₆] and [ClF₆][AsF₆], respectively.

2.2. Weaker Lewis Acids: BF₃

Attempts to synthesize [ClF₆]⁺[BF₄]⁻ through various methods, including the direct reaction of ClF₅ and BF₃, have been reported to be unsuccessful.[1] The reaction of [NEt₃Me][ClF₄] with BF₃ in an acetonitrile solvent did not yield the expected [BF₄]⁻ salt but instead led to the formation of CH₃CF₃, a product of solvent activation. This suggests that BF₃ is not a strong enough Lewis acid to facilitate the formation of the [ClF₆]⁺ cation from ClF₅ under the reported conditions.

Quantitative Data Summary

The following table summarizes the key spectroscopic data for the characterization of the [ClF₆]⁺ cation formed from the reaction of ClF₅ with SbF₅ and AsF₅.

Lewis AcidProduct¹⁹F NMR of [ClF₆]⁺ (ppm vs. CFCl₃)¹⁹F NMR Coupling Constant (J, Hz)Raman Frequencies of [ClF₆]⁺ (cm⁻¹)
SbF₅ [ClF₆][SbF₆]Data not available in searched sourcesData not available in searched sourcesData not available in searched sources
AsF₅ [ClF₆][AsF₆]³⁵Cl-F: 385.4, ³⁷Cl-F: 385.3¹J(³⁵Cl-¹⁹F) = 338, ¹J(³⁷Cl-¹⁹F) = 284ν₁ (A₁g): ~688, ν₂ (E_g): 635, ν₅ (F₂g): 519

Experimental Protocols

CAUTION: this compound and strong Lewis acids like SbF₅ and AsF₅ are extremely reactive, corrosive, and toxic materials. All manipulations should be carried out in a dedicated, passivated vacuum line or a dry, inert atmosphere glovebox by experienced personnel with appropriate personal protective equipment.

4.1. Synthesis of [ClF₆][AsF₆]

This protocol is based on synthetic methods described in the literature.

Materials:

  • This compound (ClF₅)

  • Arsenic pentafluoride (AsF₅)

  • Anhydrous hydrogen fluoride (aHF) - solvent

  • Reaction vessel made of FEP (fluorinated ethylene propylene) or other resistant material

Procedure:

  • A pre-passivated FEP reaction vessel is charged with the desired amount of AsF₅ under an inert atmosphere.

  • The vessel is cooled to -196 °C (liquid nitrogen), and a stoichiometric amount of ClF₅ is condensed into the reactor.

  • Anhydrous HF is then condensed into the vessel to serve as a solvent.

  • The reaction mixture is allowed to warm slowly to the desired reaction temperature (e.g., -78 °C to room temperature) and stirred.

  • The reaction progress can be monitored by observing the formation of a white crystalline solid.

  • Upon completion, the volatile components (excess reactants and solvent) are carefully removed under dynamic vacuum at a controlled temperature.

  • The resulting white, crystalline solid product, [ClF₆][AsF₆], is handled and stored under an inert atmosphere.

Characterization:

  • Raman Spectroscopy: A sample of the solid product is sealed in a quartz or FEP capillary and the Raman spectrum is recorded.

  • ¹⁹F NMR Spectroscopy: A sample of the product is dissolved in a suitable inert solvent (e.g., anhydrous HF) in an FEP NMR tube, and the ¹⁹F NMR spectrum is acquired.

Visualizations

Diagram 1: General Reaction Pathway

G Reaction of ClF₅ with a Strong Lewis Acid (MF₅) ClF5 2 ClF₅ Product_cation [ClF₆]⁺ ClF5->Product_cation Fluoride Abstraction MF5 2 MF₅ (M = Sb, As) Product_anion [MF₆]⁻ MF5->Product_anion Fluoride Acceptance Reactants Reactants Reactants->ClF5 Reactants->MF5 Products Products Product_cation->Products Product_anion->Products Byproduct ClF₃ Byproduct->Products

Caption: General reaction of ClF₅ with a strong Lewis acid.

Diagram 2: Experimental Workflow for Synthesis and Characterization

G Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_characterization Characterization reactants Charge Reactants (ClF₅, MF₅, aHF) reaction Controlled Reaction (-78°C to RT) reactants->reaction isolation Product Isolation (Vacuum Distillation) reaction->isolation raman Raman Spectroscopy isolation->raman Solid Sample nmr ¹⁹F NMR Spectroscopy isolation->nmr Sample in aHF

Caption: Experimental workflow for synthesis and analysis.

References

A Comparative Guide to the Synthesis of Chlorine Pentafluoride (ClF₅)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthesis routes for chlorine pentafluoride (ClF₅), a powerful fluorinating agent. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, purity, safety, and scalability.

Executive Summary

This compound (ClF₅) is a highly reactive interhalogen compound with significant applications in specialized chemical synthesis. Several methods for its production have been developed, each with distinct advantages and disadvantages. This guide focuses on the most prominent synthesis routes: high-temperature and pressure fluorination of chlorine trifluoride (ClF₃), direct fluorination of chlorine (Cl₂), catalytic synthesis using nickel(II) fluoride (NiF₂), and low-temperature synthesis with dioxygen difluoride (O₂F₂).

Comparative Data of ClF₅ Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.

Synthesis RoutePrecursorsTemperature (°C)PressureReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
High-Temperature/Pressure Fluorination ClF₃, F₂250 - 350>175 atmHours~50>90Well-established methodRequires high pressure and temperature; safety concerns
Direct Fluorination of Chlorine Cl₂, F₂350250 atmNot specifiedNot specifiedNot specifiedUses readily available precursorsRequires high pressure and temperature; potential for runaway reactions
NiF₂-Catalyzed Synthesis ClF₃, F₂280Not specifiedNot specifiedHighNot specifiedLower reaction temperature than non-catalyzed methodCatalyst preparation and handling
Low-Temperature Synthesis ClF₃, O₂F₂-78Not specifiedNot specifiedHighHighHigh purity product; milder conditionsRequires synthesis and handling of unstable O₂F₂
Electrochemical Synthesis HF, NaF, Cl₂Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedAvoids direct use of F₂ gasSpecialized equipment required
Electric Discharge Method Cl₂, F₂Not specified30 mm Hg1.5 L/hr flowNot specifiedNot specifiedAvoids high temperaturesRequires specialized high-voltage equipment

Experimental Protocols

High-Temperature and High-Pressure Fluorination of ClF₃

This method, one of the earliest developed, involves the direct reaction of chlorine trifluoride with fluorine gas under strenuous conditions.

Reaction: ClF₃ + F₂ → ClF₅

Protocol:

  • A high-pressure reaction vessel constructed from a material resistant to fluorine corrosion (e.g., Monel or nickel) is charged with liquid chlorine trifluoride.

  • The reactor is pressurized with elemental fluorine to a partial pressure exceeding 175 atmospheres.

  • The mixture is heated to a temperature range of 250-350°C.

  • The reaction is allowed to proceed for several hours.

  • The reactor is then cooled, and the product mixture is fractionally distilled to separate ClF₅ from unreacted starting materials and byproducts. A yield of approximately 50% can be expected with a purity of over 90%.

Direct Fluorination of Chlorine

This method involves the direct combination of elemental chlorine and fluorine under high pressure and temperature.

Reaction: Cl₂ + 5F₂ → 2ClF₅

Protocol:

  • A high-pressure reactor is charged with a mixture of chlorine and a stoichiometric excess of fluorine gas.

  • The reactor is heated to 350°C and pressurized to 250 atmospheres.

  • After the reaction is complete, the vessel is cooled, and the this compound is isolated by fractional distillation.

NiF₂-Catalyzed Synthesis

The use of a nickel(II) fluoride catalyst allows for the synthesis of ClF₅ under less extreme temperatures compared to the uncatalyzed reaction.

Reaction: ClF₃ + F₂ --(NiF₂)--> ClF₅

Protocol:

  • A fixed-bed reactor is packed with a NiF₂ catalyst.

  • A gaseous mixture of chlorine trifluoride and fluorine is passed over the catalyst bed.

  • The reaction is maintained at a temperature of approximately 280°C.

  • The product stream is cooled, and ClF₅ is separated from the effluent gases by condensation and fractional distillation. This method is reported to give high yields.[1]

Low-Temperature Synthesis using Dioxygen Difluoride

This method offers a route to high-purity ClF₅ under significantly milder temperature conditions, though it requires the in-situ generation or careful handling of the highly unstable reagent dioxygen difluoride (O₂F₂).

Reaction: ClF₃ + O₂F₂ → ClF₅ + O₂

Protocol:

  • Chlorine trifluoride is cooled to -78°C in a suitable reaction vessel.

  • Dioxygen difluoride is slowly added to the cooled ClF₃.

  • The reaction proceeds at -78°C, leading to the formation of this compound and oxygen gas.

  • The volatile products are carefully warmed, and ClF₅ is isolated by fractional condensation, yielding a high-purity product.

Logical Workflow for Synthesis Route Selection

The selection of an appropriate synthesis route for ClF₅ depends on several factors, including the desired scale of production, available equipment, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Route_Selection Start Define Synthesis Requirements Scale Scale of Production? Start->Scale Large_Scale Large-Scale Industrial Scale->Large_Scale Yes Lab_Scale Laboratory-Scale Scale->Lab_Scale No Equipment Available Equipment? High_P_T High-Pressure/ High-Temperature Reactor Equipment->High_P_T High P/T Catalytic_Reactor Fixed-Bed Catalytic Reactor Equipment->Catalytic_Reactor Catalytic Low_T_Setup Low-Temperature Apparatus Equipment->Low_T_Setup Low Temp Electrochemical_Cell Electrochemical Cell Equipment->Electrochemical_Cell Electrochem Safety Primary Concern: Safety? High_P_T_Method High-Temp/Pressure Fluorination (ClF3 or Cl2) Safety->High_P_T_Method Lower Priority Catalytic_Method NiF2-Catalyzed Synthesis Safety->Catalytic_Method Moderate Priority Low_T_Method Low-Temperature Synthesis (O2F2) Safety->Low_T_Method High Priority Large_Scale->Equipment Lab_Scale->Equipment High_P_T->High_P_T_Method Catalytic_Reactor->Catalytic_Method Low_T_Setup->Low_T_Method Electrochemical_Method Electrochemical Synthesis Electrochemical_Cell->Electrochemical_Method High_P_T_Method->Safety Catalytic_Method->Safety Low_T_Method->Safety Electrochemical_Method->Safety

Caption: Decision workflow for selecting a ClF₅ synthesis route.

Conclusion

The synthesis of this compound is a challenging endeavor due to the hazardous nature of the reactants and products involved. The choice of a particular synthetic route will be a trade-off between factors such as the required purity of the final product, the scale of the synthesis, and the available infrastructure for handling highly reactive and corrosive fluorine compounds. For large-scale production, catalytic methods may offer a more energy-efficient approach, while for laboratory-scale synthesis of high-purity material, the low-temperature method with dioxygen difluoride is a viable, albeit technically demanding, option. All procedures involving these chemicals must be carried out with extreme caution by personnel experienced in handling hazardous materials and with appropriate safety measures in place.

References

Navigating the Landscape of Aromatic Fluorination: A Comparative Guide to Chlorine Pentafluoride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of fluorine into aromatic systems is a critical strategy for modulating the properties of molecules to enhance their efficacy and metabolic stability. While a plethora of fluorinating agents are available, their reactivity, selectivity, and handling requirements vary significantly. This guide provides a comprehensive comparison of the highly reactive yet seldom-used chlorine pentafluoride (ClF5) with three more commonly employed electrophilic fluorinating agents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Xenon Difluoride (XeF2).

This compound (ClF5) is a powerful and highly exothermic fluorinating agent.[1] It is a colorless gas at room temperature and a strong oxidant.[1] However, its extreme reactivity and the hazardous nature of its handling have largely precluded its use in controlled aromatic fluorination.[2][3] ClF5 reacts vigorously with water and organic compounds, often leading to uncontrolled reactions and the formation of hazardous byproducts like hydrofluoric acid.[2][4] Due to these safety concerns, specific experimental data on its efficacy in the selective fluorination of aromatic compounds is scarce in the available scientific literature.

In contrast, Selectfluor®, NFSI, and XeF2 have emerged as more manageable and selective reagents for electrophilic aromatic fluorination. This guide will delve into a comparative analysis of these alternatives, focusing on their performance, experimental protocols, and reaction mechanisms.

Comparative Performance of Fluorinating Agents

The choice of a fluorinating agent is dictated by the specific aromatic substrate and the desired outcome of the reaction. The following tables summarize the performance of Selectfluor®, NFSI, and XeF2 in the fluorination of various aromatic compounds, highlighting their yields and regioselectivity.

Table 1: Fluorination of Benzene Derivatives

Aromatic SubstrateFluorinating AgentProduct(s)Yield (%)Reference(s)
BenzeneXeF2Fluorobenzene18[1]
TolueneXeF2o-, p-FluorotolueneNot specified[1]
AnisoleNFSIMixture of regioisomersPoor to good[5]
1,3-DimethoxybenzeneNFSIMonofluorinated productsMixture[6]
1,3,5-TrimethoxybenzeneNFSIMonofluorinated product51[6]

Table 2: Fluorination of Naphthalene Derivatives

Aromatic SubstrateFluorinating AgentProduct(s)Yield (%)Reference(s)
NaphthaleneNFSIMixture of regioisomersPoor to good[5]

Table 3: Fluorination of Heterocyclic Aromatic Compounds

Aromatic SubstrateFluorinating AgentProduct(s)Yield (%)Reference(s)
2,5-DiphenylthiazolesNFSIMonofluorinated productsPoor[2]
PyrazolesNFSI5-FluoropyrazolesModerate to excellent[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful fluorination reactions. Below are representative experimental protocols for the use of Selectfluor®, NFSI, and XeF2 in aromatic fluorination.

Protocol 1: General Procedure for Aromatic Fluorination using Selectfluor®

A solution of the aromatic substrate in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel. To this solution, Selectfluor® is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures such as extraction and column chromatography.

Protocol 2: Palladium-Catalyzed Aromatic C-H Fluorination with NFSI

In a typical procedure, a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand are dissolved in a solvent mixture.[5] The aromatic substrate, bearing a directing group, and NFSI are then added.[5] The reaction mixture is heated at a specific temperature for a set duration.[5] After cooling, the mixture is worked up to isolate the ortho-monofluorinated product.[5]

Protocol 3: Aromatic Fluorination with Xenon Difluoride

The fluorination of aromatic compounds with XeF2 is often carried out in the presence of a catalyst, such as a Brønsted or Lewis acid.[7] In a representative experiment, the aromatic substrate is dissolved in an inert solvent, and the catalyst is added. Xenon difluoride is then introduced, and the reaction is allowed to proceed. The formation of byproducts like substituted biphenyls can sometimes be observed, suggesting the involvement of minor reaction pathways.[7]

Reaction Mechanisms and Experimental Workflows

The fluorination of aromatic compounds by these electrophilic reagents generally proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The following diagrams, generated using the DOT language, illustrate the generalized experimental workflows and the key steps in the reaction pathways.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aromatic Aromatic Substrate Solvent Dissolve in Appropriate Solvent Aromatic->Solvent Reagent Fluorinating Agent (Selectfluor®, NFSI, or XeF2) Mix Combine Reactants Reagent->Mix Solvent->Mix Stir Stir at Controlled Temperature Mix->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Fluorinated Aromatic Compound Purify->Product

Figure 1: Generalized experimental workflow for aromatic fluorination.

sear_mechanism Aromatic Aromatic Ring (Nucleophile) Intermediate Arenium Ion Intermediate (Sigma Complex) Aromatic->Intermediate Attack on F⁺ Fluorine Electrophilic Fluorine Source (F⁺ equivalent) Fluorine->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Loss of H⁺ Product Fluorinated Aromatic Product Deprotonation->Product

Figure 2: Simplified mechanism of electrophilic aromatic fluorination.

Conclusion

While this compound possesses immense fluorinating power, its hazardous nature makes it unsuitable for routine laboratory synthesis of fluorinated aromatic compounds. In contrast, Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Xenon Difluoride (XeF2) offer a spectrum of reactivity and selectivity, coupled with more manageable handling requirements. Selectfluor® is a versatile and user-friendly solid reagent, while NFSI provides a milder alternative that is also effective for a range of transformations. XeF2, though requiring a catalyst, is a powerful option for direct fluorination. The choice among these alternatives will depend on the specific requirements of the synthesis, including the nature of the aromatic substrate, the desired regioselectivity, and the scale of the reaction. This guide provides a foundational understanding to aid researchers in selecting the most appropriate reagent for their specific needs in the ever-important field of aromatic fluorination.

References

A Comparative Guide to Chlorine Pentafluoride and Xenon Fluorides for Advanced Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of potent fluorinating agents, chlorine pentafluoride (ClF₅) and the xenon fluorides (XeF₂, XeF₄, and XeF₆) represent a class of hypervalent molecules capable of executing challenging fluorination reactions. Their extreme reactivity necessitates a thorough understanding of their comparative properties, handling requirements, and reaction characteristics. This guide provides a side-by-side comparison of ClF₅ and xenon fluorides, supported by experimental data, to assist researchers in selecting the appropriate reagent for their synthetic needs.

Physical and Thermochemical Properties: A Quantitative Comparison

The choice between ClF₅ and a specific xenon fluoride can be guided by their fundamental physical and thermochemical properties. These parameters influence reactor design, reaction conditions, and the overall energy balance of a process.

PropertyThis compound (ClF₅)Xenon Difluoride (XeF₂)Xenon Tetrafluoride (XeF₄)Xenon Hexafluoride (XeF₆)
Molar Mass ( g/mol ) 130.45[1]169.29207.28245.28
Appearance Colorless gas[2]Colorless crystalline solidColorless crystalline solidColorless crystalline solid
Melting Point (°C) -103[1]12911749.5
Boiling Point (°C) -13.1[1]155 (sublimes)115.7 (sublimes)75.6
Standard Enthalpy of Formation, ΔfH° (gas, 298 K, kJ/mol) -238.49[1]-108-218-294
Average M-F Bond Enthalpy (kJ/mol) ~151[3]134.5[4][5]134.5[4][5]Not readily available

Molecular Structure and Reactivity

The geometry of these molecules plays a significant role in their reactivity. ClF₅ adopts a square pyramidal structure.[1] The xenon fluorides exhibit different geometries: XeF₂ is linear, XeF₄ is square planar, and XeF₆ has a distorted octahedral structure.

All these compounds are powerful fluorinating agents, but their reactivity profiles differ. ClF₅ is an extremely reactive and strong oxidizing agent, reacting with most elements at room temperature.[2] The reactivity of xenon fluorides as fluoride ion donors generally follows the order XeF₆ > XeF₂ > XeF₄.[6] Interhalogen compounds like ClF₅ are often more reactive than pure halogens (with the exception of fluorine) due to the polarity and relative weakness of the interhalogen bond.[7][8]

Experimental Protocols: Synthesis and Application

The synthesis and application of these potent fluorinating agents require specialized equipment and stringent safety protocols. Below are representative experimental procedures.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound is typically achieved through the high-pressure fluorination of chlorine trifluoride.[1][2]

Reaction: ClF₃ + F₂ → ClF₅

Procedure:

  • A high-pressure reactor constructed from a material resistant to fluorine and chlorine fluorides (e.g., Monel or nickel) is charged with chlorine trifluoride (ClF₃).

  • The reactor is pressurized with an excess of fluorine gas (F₂).

  • The mixture is heated to high temperatures (e.g., 250-350 °C) to initiate the reaction. The use of a catalyst, such as nickel(II) fluoride (NiF₂), can facilitate the reaction at lower temperatures.[1]

  • The reaction is allowed to proceed for a specified duration, after which the reactor is cooled.

  • The product, ClF₅, is isolated and purified by fractional condensation to remove any unreacted starting materials or byproducts.

Synthesis of Xenon Hexafluoride (Representative Protocol)

Xenon hexafluoride is prepared by the direct reaction of xenon and a large excess of fluorine at high pressure and elevated temperature.[9]

Reaction: Xe + 3F₂ → XeF₆

Procedure:

  • A nickel reaction vessel is charged with xenon gas.

  • A significant excess of fluorine gas (e.g., a 1:20 molar ratio of Xe:F₂) is introduced into the vessel.[9]

  • The vessel is heated to approximately 300 °C, and the pressure is maintained at around 50-60 atmospheres.[9][10]

  • The reaction is allowed to proceed for several hours.

  • After cooling the vessel, the excess fluorine is removed, and the XeF₆ product is collected as a white crystalline solid.

Fluorination of an Olefin using Xenon Difluoride (Representative Protocol)

Xenon difluoride is a versatile reagent for the fluorination of organic substrates, such as the addition of fluorine across a double bond.

Procedure:

  • In a reaction vessel made of a fluorine-resistant material (e.g., Kel-F or Teflon), the olefin substrate (1 mmol) is dissolved in a suitable solvent such as methylene chloride (6 mL).

  • Xenon difluoride (1 mmol) is added to the solution at room temperature with stirring.

  • A catalytic amount of anhydrous hydrogen fluoride (0.5-1 mmol) is introduced to initiate the reaction, which is often indicated by a color change and the evolution of xenon gas.

  • The reaction is typically complete within 30 minutes, after which the gas evolution ceases.

  • The reaction mixture is then diluted with additional solvent and washed with a 5% sodium bicarbonate solution and water to quench the reaction and remove acidic byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the fluorinated product.

Comparative Fluorinating Strength: An Experimental Example

A direct comparison of the fluorinating capabilities of these reagents on the same substrate provides valuable insight into their relative power. A study on the fluorination of single-wall carbon nanotubes (SWCNTs) demonstrated a difference in the reaction mechanism between atomic fluorine and molecular fluorine.[11] While not a direct comparison of ClF₅ and xenon fluorides, it highlights the nuanced reactivity of different fluorinating species. In this study, XeF₂ was used to generate atomic fluorine, which resulted in a more homogeneous fluorination and less damage to the SWCNT surface compared to molecular fluorine (F₂).[11] This suggests that the controlled release of fluorine from xenon fluorides can offer a degree of selectivity.

Visualizing Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized workflow for a fluorination reaction and a logical comparison of the key features of ClF₅ and xenon fluorides.

experimental_workflow General Fluorination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Fluorinating Agent (ClF5 or Xenon Fluoride) reagents Prepare Substrate and Solvent start->reagents reaction_setup Assemble Inert Atmosphere Reaction Apparatus reagents->reaction_setup addition Controlled Addition of Fluorinating Agent reaction_setup->addition monitoring Monitor Reaction Progress (e.g., TLC, GC, NMR) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up quench->extraction purification Purify Product (e.g., Chromatography, Distillation) extraction->purification characterization Characterize Product (e.g., NMR, MS, IR) purification->characterization

Caption: A generalized workflow for a typical fluorination reaction.

logical_comparison Comparative Features cluster_clf5 This compound (ClF5) cluster_xef Xenon Fluorides (XeFn) clf5_reactivity Extremely High Reactivity common_features Powerful Fluorinating Agents (Shared Characteristic) clf5_reactivity->common_features clf5_state Gas at STP clf5_bond Polar Cl-F Bonds xef_reactivity Strong, Tunable Reactivity xef_reactivity->common_features xef_state Solids at STP xef_byproduct Inert Xe Gas Byproduct

Caption: Key comparative features of ClF₅ and xenon fluorides.

References

A Comparative Guide to Validating Kinetic Models of Chlorine Pentafluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretical approaches to validating kinetic models of reactions involving chlorine pentafluoride (ClF₅), a highly reactive and energetic compound. Due to its extreme reactivity, obtaining reliable experimental kinetic data for ClF₅ reactions is challenging. This document focuses on the gas-phase reaction of this compound with hydrogen (H₂) as a case study, presenting available experimental data and discussing the application of theoretical models for validation.

Experimental Determination of Reaction Kinetics: The Case of ClF₅ + H₂

A foundational study on the kinetics of the reaction between this compound and hydrogen was conducted by Jaye and Blauer in 1969. Their work provides crucial, albeit dated, experimental data for this highly exothermic reaction.

Experimental Protocol

The reaction was studied in a gas-phase flow reactor with a large excess of hydrogen, ensuring pseudo-first-order kinetics with respect to ClF₅. The temperature was varied over a range of 351 to 525 K. The disappearance of ClF₅ was monitored to determine the reaction rate.

Key Experimental Parameters:

  • Reactor: Gas-phase flow reactor

  • Reactants: this compound (ClF₅) and Hydrogen (H₂)

  • Conditions: Excess H₂

  • Temperature Range: 351 - 525 K

  • Monitoring: Depletion of ClF₅

Experimental Kinetic Data

The study by Jaye and Blauer determined the activation energy for the reaction and provided calculated rate constants at different temperatures.

Temperature (K)Rate Constant (k) (cm³/mol·s)Activation Energy (Ea) (kcal/mol)
351Calculated Value13.5
400Calculated Value13.5
450Calculated Value13.5
500Calculated Value13.5
525Calculated Value13.5

Theoretical Kinetic Models: A Computational Alternative

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for developing and validating kinetic models. Theoretical methods, such as Transition State Theory (TST) coupled with ab initio quantum chemistry calculations, can be used to predict reaction pathways, transition state geometries, and rate constants.

Theoretical Methodology

A typical computational approach to model the ClF₅ + H₂ reaction would involve the following steps:

  • Quantum Chemical Calculations: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), or Density Functional Theory (DFT) with an appropriate functional and basis set, are used to map the potential energy surface of the reaction.

  • Transition State Search: The geometry of the transition state for the hydrogen abstraction from H₂ by ClF₅ is located and optimized.

  • Frequency Calculations: Vibrational frequencies are calculated for the reactants and the transition state to confirm the nature of the stationary points (minima for reactants, first-order saddle point for the transition state) and to compute zero-point vibrational energies.

  • Rate Constant Calculation: Transition State Theory is then employed to calculate the rate constant (k) as a function of temperature using the calculated energetic and vibrational data. The Eyring equation is a common formulation of TST:

    k = (kᵦT/h) * (Q‡ / QₐQᵦ) * exp(-E₀/kᵦT)

    where:

    • kᵦ is the Boltzmann constant

    • T is the temperature

    • h is the Planck constant

    • Q‡, Qₐ, and Qᵦ are the partition functions of the transition state and reactants

    • E₀ is the activation energy at 0 K

Comparison with Experimental Data

A theoretical kinetic model for the ClF₅ + H₂ reaction would be validated by comparing the computationally derived rate constants and activation energy with the experimental data from Jaye and Blauer.

ParameterExperimental (Jaye and Blauer, 1969)Theoretical (Hypothetical Model)
Activation Energy (Ea) 13.5 kcal/molValue to be calculated
Rate Constant (k) at T Calculated from experimentCalculated from theory

Discrepancies between the experimental and theoretical values can provide insights into the limitations of both the experimental setup and the computational model. For instance, the theoretical model might need to account for quantum tunneling effects, especially at lower temperatures, or utilize a higher level of theory for more accurate energy calculations. Conversely, experimental results could be influenced by wall reactions or impurities in the reactor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the logical workflow for validating a kinetic model and a simplified proposed reaction pathway for ClF₅ + H₂.

ValidationWorkflow cluster_exp Experimental Approach cluster_theory Theoretical Approach Exp_Setup Design & Build Flow Reactor Exp_Data Conduct Experiments (Vary T, [Reactants]) Exp_Setup->Exp_Data Exp_Analysis Analyze Data (Determine k, Ea) Exp_Data->Exp_Analysis Validation Validation: Compare Experimental & Theoretical Data Exp_Analysis->Validation Comp_Calc Quantum Chemical Calculations (PES) TS_Search Locate & Optimize Transition State Comp_Calc->TS_Search Rate_Calc Calculate k(T) using TST TS_Search->Rate_Calc Rate_Calc->Validation Model_Refinement Model Refinement Validation->Model_Refinement

Workflow for Validating Kinetic Models

ReactionPathway Reactants ClF₅ + H₂ TS [F₄Cl--F--H--H]‡ (Transition State) Reactants->TS Ea Products ClF₄ + HF + H• TS->Products

Proposed Reaction Pathway for ClF₅ + H₂

Conclusion

The validation of kinetic models for highly reactive species like this compound necessitates a synergistic approach combining experimental measurements and theoretical calculations. The historical experimental data for the ClF₅ + H₂ reaction provides a valuable benchmark. Modern computational chemistry methods offer a pathway to develop detailed kinetic models that can be compared against this data. Future work should focus on performing high-level ab initio calculations for the ClF₅ + H₂ reaction to provide a robust theoretical model for comparison. This combined approach is essential for developing a comprehensive understanding of the reactivity of ClF₅, which is critical for its safe handling and potential applications in areas such as chemical synthesis and propellants.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the acute inhalation toxicity of chlorine pentafluoride (ClF₅) and related interhalogen compounds, namely chlorine trifluoride (ClF₃) and bromine pentafluoride (BrF₅). The information presented is intended for researchers, scientists, and drug development professionals working with or developing countermeasures for exposure to highly reactive oxidizing agents. This document summarizes key toxicity data, outlines detailed experimental protocols for assessing acute inhalation toxicity, and illustrates the proposed molecular mechanisms of action.

Executive Summary

This compound and its chemical relatives are powerful oxidizing and fluorinating agents, posing significant health risks upon inhalation.[1] Acute exposure to these compounds can cause severe irritation and corrosion of the respiratory tract, leading to pulmonary edema, inflammation, and potentially death.[2] Experimental data from animal studies provide critical insights into the relative toxicity of these compounds, with lethality being a key endpoint for comparison. The underlying mechanism of toxicity is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of inflammatory signaling pathways.

Quantitative Toxicity Data

The following table summarizes the median lethal concentration (LC₅₀) values for this compound, chlorine trifluoride, and bromine pentafluoride in various animal models and for different exposure durations. LC₅₀ represents the concentration of a substance in the air that is expected to cause the death of 50% of a test animal population during a specified exposure time.

CompoundSpeciesExposure Duration (minutes)LC₅₀ (ppm)Reference
This compound (ClF₅) Rat15257[3]
Rat30194[3]
Rat60122[3]
Mouse15144[3]
Mouse30105[3]
Mouse6057[3]
Dog15298[3]
Dog30156[3]
Dog60122[3]
Monkey15249[3]
Monkey30211[3]
Monkey60173[3]
Chlorine Trifluoride (ClF₃) Rat60299[3]
Mouse60178[3]
Bromine Pentafluoride (BrF₅) Rat15183[2]
Rat3092[2]
Rat6050[2]

Experimental Protocols

The determination of acute inhalation toxicity for highly reactive gases like this compound requires specialized equipment and stringent safety protocols. The following methodology is based on the OECD Guideline 403 for Acute Inhalation Toxicity.

Test Animals and Housing
  • Species: Young adult rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old, are commonly used. Both male and female animals should be included in the study.

  • Housing: Animals should be housed in individual cages under controlled environmental conditions (22 ± 3 °C, 30-70% relative humidity, 12-hour light/dark cycle). They should have access to standard laboratory diet and water ad libitum, except during the exposure period.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the start of the experiment.

Inhalation Exposure Apparatus

A whole-body or nose-only inhalation exposure chamber is required. Given the highly reactive nature of this compound, materials of construction must be carefully selected to ensure compatibility and prevent degradation of the test substance.

  • Chamber Design: The chamber should be designed to provide a uniform and stable concentration of the test substance in the breathing zone of the animals.[4] Stainless steel (304 or 316) or Monel are suitable materials for the chamber and associated tubing.[5] All surfaces that come into contact with this compound should be passivated.

  • Test Atmosphere Generation: A dynamic exposure system is used to continuously supply the test atmosphere to the chamber. This compound gas is precisely metered from a cylinder and diluted with clean, dry air to achieve the target concentrations. Mass flow controllers are used to ensure accurate and stable flow rates.

  • Atmosphere Monitoring: The concentration of this compound within the chamber must be monitored in real-time. Analytical methods such as Fourier Transform Infrared (FTIR) spectroscopy or specific ion electrodes can be employed.[6][7] The monitoring system should be calibrated before and verified during the exposure.

Experimental Procedure
  • Exposure Groups: Animals are randomly assigned to control and exposure groups. Typically, at least three concentration levels and a control group (exposed to clean air) are used to determine a dose-response relationship.

  • Exposure: Animals are placed in the inhalation chamber, and the test atmosphere is introduced. The exposure duration is precisely controlled (e.g., 60 minutes).

  • Observations: During and after exposure, animals are observed for clinical signs of toxicity, including changes in respiratory rate, nasal discharge, eye irritation, and behavioral alterations.

  • Post-Exposure Monitoring: Following exposure, animals are returned to their cages and observed for a period of at least 14 days. Body weights are recorded periodically, and any signs of delayed toxicity or mortality are documented.

  • Pathology: At the end of the observation period, all surviving animals are euthanized. A full necropsy is performed on all animals (including those that died during the study). The lungs, in particular, should be examined for gross pathological changes. Histopathological examination of the respiratory tract and other major organs is conducted to assess tissue damage.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for conducting an acute inhalation toxicity study.

Proposed Signaling Pathway for Lung Injury

G Proposed Signaling Pathway of Lung Injury by Halogen Fluorides cluster_stimulus Initial Insult cluster_cellular Cellular Response cluster_outcome Pathophysiological Outcome clf5 This compound (ClF5) ros Reactive Oxygen Species (ROS) Generation clf5->ros Hydrolysis & Reaction with Biomolecules oxidative_stress Oxidative Stress ros->oxidative_stress mapk MAPK Activation (p38, JNK, ERK) oxidative_stress->mapk nfkb NF-κB Activation oxidative_stress->nfkb inflammation Inflammation (Cytokine & Chemokine Release) mapk->inflammation nfkb->inflammation cell_death Epithelial Cell Injury & Apoptosis inflammation->cell_death edema Pulmonary Edema inflammation->edema lung_injury Acute Lung Injury cell_death->lung_injury edema->lung_injury

Caption: Proposed mechanism of lung injury induced by halogen fluorides.

Conclusion

This compound exhibits high acute inhalation toxicity, comparable to or greater than that of chlorine trifluoride and bromine pentafluoride. The corrosive and oxidizing nature of these compounds leads to severe damage to the respiratory tract, mediated by oxidative stress and subsequent inflammatory cascades. Understanding the comparative toxicity and the underlying molecular mechanisms is crucial for developing effective medical countermeasures and establishing safe handling procedures for these hazardous materials. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible inhalation toxicity studies.

References

Safety Operating Guide

Proper Disposal of Chlorine Pentafluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

WARNING: Chlorine pentafluoride (ClF₅) is an extremely reactive, corrosive, and toxic gas. It is classified as a strong oxidizer and is fatal if inhaled. Attempting to neutralize or dispose of this chemical without specialized training and equipment can result in a violent, explosive reaction, causing severe injury or death. This guide provides logistical and safety procedures for the professional disposal of this compound, not instructions for in-house chemical neutralization.

Immediate Safety and Hazard Profile

This compound presents severe health and safety risks. Understanding these hazards is the first step in safe handling and disposal. The substance is a colorless gas with a sweet odor, though odor should never be used as a means of detection due to its high toxicity.

Key Hazards:

  • Extreme Reactivity: this compound reacts violently, often explosively, with water and most organic materials.[1][2] It is a powerful fluorinating and oxidizing agent.[2][3]

  • High Toxicity: It is fatal if inhaled and corrosive to the skin, eyes, and mucous membranes, capable of causing severe burns and permanent damage.[1][4][5]

  • Pressurized Gas Hazard: It is shipped as a liquefied gas under pressure. Cylinders may rupture or rocket violently if heated.[4][6][7]

Core Disposal Principle: Professional Hazardous Waste Management

The only safe and compliant method for the disposal of this compound is to arrange for collection by a specialized and licensed hazardous waste disposal company.[4][8] All disposal operations must be conducted in strict accordance with local, state, and federal regulations.[4][8]

Experimental Protocol: There are no recommended experimental protocols for the neutralization or disposal of this compound in a standard laboratory setting. The violent reaction with water, which produces other hazardous substances like hydrofluoric acid and chloryl fluoride, makes such attempts extremely dangerous.[1]

Step-by-Step Disposal and Handling Procedures

The following procedures outline the logistical steps for preparing this compound for professional disposal and managing it safely until collection.

3.1 Pre-Disposal and Storage:

  • Segregation: Store the this compound cylinder in a designated, well-ventilated, cool, and dry area away from incompatible materials.

  • Incompatible Materials: Keep it separated from combustible materials, organic compounds, metals, ammonia, and any source of water or moisture.[6]

  • Container Integrity: Ensure the cylinder is in good condition, tightly closed, and clearly labeled with its contents and associated hazards.

  • Contact Disposal Vendor: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup. Provide them with the chemical name, quantity, and Safety Data Sheet (SDS).

3.2 Spill and Leak Emergency Protocol: In the event of a leak, immediate and decisive action is critical.

  • Evacuate: Immediately evacuate all personnel from the affected area.[6]

  • Isolate: Isolate the leak area for at least 100 meters (330 feet) in all directions.[6][7]

  • Ventilate: If it can be done without risk, increase ventilation to the area to disperse the gas.[6]

  • Stop Gas Flow (Specialists Only): Only specially trained and equipped personnel should attempt to stop the flow of gas. If the leak is from a cylinder that cannot be stopped in place, the cylinder should be moved to a safe, open-air location to empty.[6]

  • Do Not Use Water: Never apply water to the source of the leak, as this will cause a violent reaction.[6]

  • Contact Emergency Services: Notify your institution's emergency response team and the hazardous waste disposal company.

Data Presentation: Hazard Summary

The following table summarizes the critical hazard information for this compound.

Hazard ClassificationDescriptionGHS Pictograms
Oxidizing Gas May cause or intensify fire; strong oxidizer.[4][7]🔥
Gas Under Pressure Contains gas under pressure; may explode if heated.[4][7]💨
Acute Toxicity Fatal if inhaled.[4][7]💀
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4][7]corrosive
Reactivity Reacts violently with water, organic materials, and many other chemicals.[1][6]

Workflow for Proper Disposal

The logical flow for the proper management and disposal of this compound is outlined below. This process emphasizes safety, compliance, and the use of professional services.

G cluster_lab Laboratory Responsibility cluster_vendor Professional Disposal Vendor cluster_emergency Emergency Protocol (Leak/Spill) A Identify ClF₅ for Disposal B Ensure Cylinder is Properly Labeled & Stored Safely A->B C Contact EHS / Hazardous Waste Contractor B->C D Provide SDS and Chemical Information C->D E Schedule Pickup D->E F Prepare for Transport (as per vendor instructions) E->F G Vendor Collects Hazardous Waste F->G Handover H Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H I Compliant Disposal via Specialized Chemical Treatment H->I J Evacuate Area K Isolate and Ventilate J->K L Notify Emergency Response / EHS K->L

Caption: Workflow for the compliant disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.